Cocinic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
61788-47-4 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |
InChI Key |
PZKXRDPRLQDAFK-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
physical_description |
Other Solid; Liquid |
Synonyms |
Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cocinic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, derived from the hydrolysis of coconut oil (Cocos nucifera), is not a single chemical entity but rather a complex mixture of fatty acids. Predominantly composed of medium-chain saturated fatty acids (MCFAs), it has garnered significant attention in various scientific and industrial fields, including nutrition, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the constituent fatty acids of this compound, detailed experimental protocols for their analysis, and an exploration of their roles in cellular signaling pathways.
Chemical Composition and Structure of this compound
This compound is primarily a mixture of saturated and unsaturated fatty acids, with a notably high concentration of lauric acid. The typical fatty acid composition of coconut oil, and therefore this compound, is presented in Table 1.
Table 1: Typical Fatty Acid Composition of Coconut Oil.
| Fatty Acid | Shorthand | Type | Average Percentage (%) |
| Caprylic Acid | C8:0 | Saturated | 7-8%[1][2] |
| Capric Acid | C10:0 | Saturated | 5-8%[1] |
| Lauric Acid | C12:0 | Saturated | 45-56%[1][3] |
| Myristic Acid | C14:0 | Saturated | 16-21%[1][3] |
| Palmitic Acid | C16:0 | Saturated | 7.5-10.2%[1][3] |
| Stearic Acid | C18:0 | Saturated | 2-3%[1] |
| Oleic Acid | C18:1 | Monounsaturated | 5-7%[1] |
| Linoleic Acid | C18:2 | Polyunsaturated | 1-2%[1] |
The chemical structures of these major constituent fatty acids consist of a hydrocarbon tail and a terminal carboxyl group. The length and saturation of the hydrocarbon chain determine the physicochemical properties of each fatty acid.
Physicochemical Properties of Constituent Fatty Acids
A summary of the key physicochemical properties of the major fatty acids found in this compound is provided in Table 2. This data is crucial for understanding the behavior of this compound in various applications, from formulation development to biological interactions.
Table 2: Physicochemical Properties of Major Fatty Acids in this compound.
| Property | Caprylic Acid (C8:0) | Capric Acid (C10:0) | Lauric Acid (C12:0) | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| IUPAC Name | Octanoic acid[4] | Decanoic acid[5] | Dodecanoic acid[6] | Tetradecanoic acid[7] | Hexadecanoic acid[8] | Octadecanoic acid[9] | (Z)-Octadec-9-enoic acid[10] | (9Z,12Z)-octadeca-9,12-dienoic acid[11] |
| Molecular Formula | C₈H₁₆O₂[4] | C₁₀H₂₀O₂[5] | C₁₂H₂₄O₂[6] | C₁₄H₂₈O₂[7] | C₁₆H₃₂O₂[8] | C₁₈H₃₆O₂[9] | C₁₈H₃₄O₂[10] | C₁₈H₃₂O₂[12] |
| Molecular Weight ( g/mol ) | 144.21[13] | 172.26[14] | 200.32[15] | 228.37[16] | 256.42[17] | 284.48[18] | 282.46[10] | 280.45[11] |
| Melting Point (°C) | 16.7[4] | 31.5[5] | 43.8[6] | 54.4[7] | 62.9[8] | 69.3[9] | 13.4 (α-form), 16.3 (β-form) | -5[12] |
| Boiling Point (°C) | 239.7[4] | 268-270[14] | 297.9[6] | 326.2[7] | 351-352[8] | 361 (decomposes)[9] | 286 (at 100 mmHg)[10] | 229-230 (at 16 mmHg)[12] |
| Density (g/cm³) | 0.910 (at 20°C)[4] | 0.893 (at 25°C)[14] | 1.007 (at 24°C)[6] | 0.8622 (at 54°C)[7] | 0.8527 (at 62°C)[8] | 0.847 (at 70°C)[9] | 0.895 (at 25°C)[10] | 0.902 (at 20°C)[12] |
| Solubility in Water | 0.068 g/100 mL[4] | 0.015 g/100 mL[19] | Insoluble[20] | Insoluble[16] | Insoluble[21] | Insoluble[22] | Insoluble[23] | Virtually insoluble[12] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform[4] | Soluble in alcohol, ether, acetone[19] | Soluble in benzene, ether; slightly in ethanol[20] | Soluble in alcohol, chloroform, ether[16] | Soluble in hot ethanol, ether, acetone[21] | Soluble in ethanol, ether[24] | Soluble in ethanol, ether, chloroform[23] | Soluble in many organic solvents[12] |
| pKa | ~4.9 | ~4.9[25] | 5.3[26] | ~4.8 | 4.78[21] | 4.50[9] | ~5.0 | ~4.8 |
Experimental Protocols
Extraction of this compound from Coconut Oil (Saponification)
This protocol describes the base-catalyzed hydrolysis (saponification) of triglycerides in coconut oil to yield free fatty acids (this compound) and glycerol.
Materials:
-
Coconut oil
-
20% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Saturated sodium chloride (NaCl) solution
-
Hydrochloric acid (HCl), concentrated
-
Beakers, measuring cylinders, glass rod
-
Heating mantle or Bunsen burner
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Weigh 25 g of coconut oil into a 250 mL beaker.
-
Add 30 mL of 20% NaOH solution to the beaker.
-
Add 30 mL of ethanol to facilitate the mixing of the oil and aqueous phases.
-
Gently heat the mixture to approximately 80-85°C while stirring continuously with a glass rod until the mixture becomes a homogenous, viscous paste (soap). This process typically takes 30-45 minutes.[27]
-
Allow the mixture to cool.
-
Add 100 mL of saturated NaCl solution to the soap mixture and stir well. This process, known as "salting out," precipitates the soap.
-
Filter the mixture to separate the precipitated soap.
-
Transfer the soap to a beaker and add 100 mL of distilled water.
-
Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is acidic (test with litmus paper). This will protonate the fatty acid salts, forming the water-insoluble free fatty acids (this compound).
-
The this compound will separate as an oily layer. Use a separatory funnel to separate the aqueous layer from the this compound.
-
Wash the this compound layer with warm distilled water to remove any remaining salts and acid.
-
Dry the resulting this compound over anhydrous sodium sulfate.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the conversion of the extracted this compound into fatty acid methyl esters (FAMEs) for analysis by GC-MS. The AOCS Official Method Ce 1k-09 provides a comprehensive framework for this type of analysis.[8]
Materials:
-
Extracted this compound
-
0.5 M Sodium hydroxide in methanol (methanolic NaOH)
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Vials with screw caps
-
Water bath or heating block
-
GC-MS system with a suitable capillary column (e.g., HP-5)
Procedure (Esterification to FAMEs):
-
Weigh approximately 20 mg of the extracted this compound into a screw-capped vial.[6]
-
Add 2 mL of 0.5 M methanolic NaOH.[6]
-
Heat the mixture at 100°C for 7 minutes in a water bath or heating block.[6]
-
Cool the vial to room temperature.
-
Add 3 mL of 14% BF₃-MeOH reagent, seal the vial, and heat at 100°C for 5 minutes.[6]
-
Cool the vial to room temperature.
-
Add 2 mL of hexane and 7 mL of saturated NaCl solution, and shake vigorously.[6]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Column: Use a capillary column suitable for FAMEs separation, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
Identification: Identify the individual FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantification: Determine the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in the extraction and analysis of this compound.
Caption: Workflow for the extraction and GC-MS analysis of this compound.
Cellular Signaling Pathways Modulated by Constituent Fatty Acids
The fatty acids present in this compound are not merely energy sources but also act as signaling molecules that can modulate various cellular pathways.
Lauric acid has been shown to induce apoptosis in cancer cells through the activation of several signaling cascades.
Caption: Lauric acid-activated signaling pathway leading to apoptosis in cancer cells.[16]
Myristic acid plays a crucial role in the post-translational modification of proteins through N-myristoylation, which is vital for protein localization and function in signal transduction.
Caption: The role of myristic acid in protein N-myristoylation and signal transduction.[28]
Palmitic acid can activate inflammatory pathways, such as the NF-κB pathway, contributing to cellular stress and inflammation. Oleic acid has been shown to counteract these effects.
Caption: Palmitic acid-induced inflammatory signaling via TLR4 and NF-κB, and its inhibition by oleic acid.[9][23]
Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.
Caption: Linoleic acid-induced pro-inflammatory signaling in vascular endothelial cells.[29]
Medium-chain fatty acids like caprylic and capric acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Activation of PPAR signaling by medium-chain fatty acids, leading to enhanced lipid metabolism.[30]
Conclusion
This compound, as a mixture of fatty acids derived from coconut oil, possesses a unique chemical profile dominated by medium-chain saturated fatty acids. The distinct physicochemical properties of its components and their diverse roles in cellular signaling pathways underscore the importance of this natural product in both industrial applications and biomedical research. The detailed experimental protocols provided herein offer a standardized approach for the analysis of this compound, facilitating further investigation into its properties and biological activities. A thorough understanding of the molecular mechanisms through which these fatty acids exert their effects is crucial for the development of novel therapeutic strategies and advanced product formulations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Palmitic acid differently modulates extracellular vesicles and cellular fatty acid composition of SGBS adipocytes without impairing their insulin signaling [frontiersin.org]
- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aafco.org [aafco.org]
- 9. Protective role of oleic acid against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Oleic Acid in Cell Culture [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aafco.org [aafco.org]
- 19. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]
- 23. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. iajps.com [iajps.com]
- 26. news-medical.net [news-medical.net]
- 27. Aquadocs Repository [aquadocs.org]
- 28. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Medium-chain fatty acids enhance expression and histone acetylation of genes related to lipid metabolism in insulin-resistant adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Fatty Acids in Coconut Oil
An Important Note on Terminology: The term "cocinic acid" is not a recognized standard in chemical nomenclature. It is likely a colloquial or trade name referring to the mixture of fatty acids derived from coconut oil (Cocos nucifera). This guide will therefore focus on the primary fatty acids that are abundant in coconut oil, with a particular emphasis on the medium-chain fatty acids (MCFAs) for which it is a significant natural source. The most prominent of these are lauric acid (C12:0), myristic acid (C14:0), and capric acid (C10:0).
Natural Sources of Key Fatty Acids in Coconut Oil
Coconut oil is distinguished from many other vegetable oils by its high concentration of saturated fatty acids, particularly medium-chain fatty acids.[1][2] Lauric acid is the most abundant, comprising nearly half of the total fatty acid content.[3][4][5] Other significant fatty acids include myristic acid, palmitic acid, capric acid, and caprylic acid.[1][4] While coconut oil and palm kernel oil are the most concentrated sources of these MCFAs, they are also found in the milk of various mammals.[6][7][8][9]
Data Presentation: Fatty Acid Composition of Various Natural Sources
| Fatty Acid | Coconut Oil (%) | Palm Kernel Oil (%) | Goat's Milk Fat (%) | Cow's Milk Fat (%) | Human Breast Milk (% of total fat) |
| Capric Acid (C10:0) | 5 - 10[6][7] | ~4[6][7] | ~15 (includes caproic and caprylic)[7] | 3.1[9] | - |
| Lauric Acid (C12:0) | 45 - 56[3] | ~48[5] | - | 2.9[9] | 6.2[9] |
| Myristic Acid (C14:0) | 16 - 21[3] | - | - | 8-14 (bovine milk)[8] | 8.6[8] |
| Palmitic Acid (C16:0) | 7.5 - 10.2[3] | - | - | - | - |
Biosynthesis of Medium-Chain Fatty Acids in Cocos nucifera
The de novo synthesis of fatty acids in plants occurs within the plastids.[10] The process is initiated from acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain, which is attached to an acyl carrier protein (ACP).
The key to the high proportion of medium-chain fatty acids in coconut is the presence of specific acyl-ACP thioesterases (FatB) that terminate the fatty acid elongation cycle prematurely.[11] In most plants, the FAS cycle continues until the acyl chain reaches 16 or 18 carbons. However, in coconut endosperm, a specialized FatB thioesterase has a high affinity for medium-chain acyl-ACPs (like C12-ACP), hydrolyzing the thioester bond and releasing the free fatty acid.[12][13][14]
These newly synthesized medium-chain fatty acids are then exported to the cytoplasm, where they are activated to acyl-CoAs and incorporated into triacylglycerols (TAGs) for storage. This process involves key acyltransferases, such as lysophosphatidic acid acyltransferase (LPAAT) and diacylglycerol acyltransferase (DGAT), which also exhibit some specificity for medium-chain fatty acids.[10][11][15]
Diagram: Biosynthesis Pathway of Medium-Chain Fatty Acids
Caption: Biosynthesis of medium-chain fatty acids in the plastid of coconut endosperm.
Experimental Protocols
Extraction of Total Fatty Acids from Coconut Oil
This protocol describes a standard method for extracting total fatty acids from coconut oil for subsequent analysis. The most widely used methods for lipid extraction are those developed by Folch et al. and Bligh and Dyer, which use a chloroform/methanol solvent system.[16]
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of coconut oil into a glass tube with a Teflon-lined cap.
-
Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally present in coconut oil. This will be used for quantification.
-
Solvent Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[16]
-
Vortex vigorously for 2 minutes to ensure complete dissolution of the oil.
-
Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.[16]
-
Vortex again for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Isolate Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting residue contains the total lipid extract.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the fatty acids in the lipid extract must be derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs).[17][18]
Methodology:
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 5% methanolic HCl.[18]
-
Seal the tube tightly and heat at 80-100°C for 1-2 hours.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water, vortex for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[19]
-
GC Column: Use a suitable capillary column for FAMEs separation, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[20]
-
Oven Temperature Program: A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and hold for 10-15 minutes.[19]
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[20]
-
Mass Spectrometry: The mass spectrometer will detect the FAMEs as they elute from the GC column. Identification is achieved by comparing the retention times and mass spectra of the sample peaks with those of known FAME standards.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to the peak area of the internal standard.
-
Diagram: Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for the extraction and analysis of fatty acids from coconut oil.
References
- 1. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lipid.org [lipid.org]
- 4. quora.com [quora.com]
- 5. Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses [musimmas.com]
- 6. Capric Acid | Rupa Health [rupahealth.com]
- 7. Capric acid - Wikipedia [en.wikipedia.org]
- 8. Myristic acid - Wikipedia [en.wikipedia.org]
- 9. Lauric acid - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]
- 11. Multigene engineering of medium-chain fatty acid biosynthesis in transgenic Arabidopsis thaliana by a Cre/LoxP multigene expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Lauric Acid Production in a Glycogen-Less Strain of Synechococcus sp. PCC 7002 [frontiersin.org]
- 15. Identification of Genes Involved in Lipid Biosynthesis through de novo Transcriptome Assembly from Cocos nucifera Developing Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. iajps.com [iajps.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Cocinic Acid (CAS 61788-47-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, registered under CAS number 61788-47-4, is the formal designation for the mixture of fatty acids derived from Cocos nucifera (coconut) oil.[1] Also commonly referred to as coconut fatty acid, it is not a single molecular entity but rather a complex blend of predominantly saturated, medium-chain fatty acids (MCFAs).[1][2] This composition gives it unique physicochemical and biological properties that are leveraged across the cosmetic, industrial, and pharmaceutical sectors.[1][3]
For researchers and drug development professionals, the constituent fatty acids of this mixture, particularly lauric acid, are of significant interest due to their demonstrated anti-inflammatory and antimicrobial activities.[4][5][6] This guide provides a comprehensive technical overview of this compound, including its composition, production, analytical methods, mechanisms of action, and safety profile, to serve as a foundational resource for its scientific exploration and application.
Chemical Composition and Physicochemical Properties
This compound's character is defined by its high concentration of saturated medium-chain fatty acids, which distinguishes it from many other vegetable oils that are rich in long-chain or unsaturated fatty acids.[7][8] Lauric acid (C12) is the most abundant component, often comprising nearly half of the total fatty acid content.[4][7][8]
Data Presentation: Fatty Acid Composition
The precise fatty acid distribution can vary depending on the coconut hybrid and the oil processing method.[9][10] The table below summarizes the typical composition based on various sources.
| Fatty Acid | Carbon Chain | Typical Percentage (%) |
| Caprylic Acid | C8:0 | 7 - 8%[7][8] |
| Capric Acid | C10:0 | 7%[7] |
| Lauric Acid | C12:0 | 45 - 56% [4][7] |
| Myristic Acid | C14:0 | 8 - 21%[4][7] |
| Palmitic Acid | C16:0 | 7.5 - 10.2%[4] |
| Stearic Acid | C18:0 | 2%[7] |
| Oleic Acid | C18:1 | 6%[7] |
| Linoleic Acid | C18:2 | 2%[7] |
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 61788-47-4 | [11] |
| Synonyms | Coconut Acid, Fatty Acids Coco | [1][12] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Odor | Characteristic fatty odor | [1] |
| Melting Point | ~30 °C | [11] |
| Boiling Point | ~160 °C | [11] |
| Flash Point | ~157 °C | [11] |
| Solubility | Limited solubility in water; Soluble in organic solvents | [1] |
Production and Experimental Protocols
This compound is produced commercially from coconut oil through a process of hydrolysis, which breaks down the triglycerides into free fatty acids and glycerol.[13][14]
Experimental Protocol: Saponification of Coconut Oil
Saponification is the base-catalyzed hydrolysis of triglycerides. The resulting salts of the fatty acids (soap) can then be acidified to yield the free fatty acids (this compound).[14][15]
Objective: To hydrolyze coconut oil triglycerides to produce free fatty acids.
Materials:
-
Coconut oil (triglyceride source)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% w/v)
-
Ethanol (optional, to improve miscibility)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)
-
Sodium chloride (NaCl) solution (saturated, for washing)
-
Stirring hot plate and magnetic stir bar
-
Reaction flask and condenser
-
Separatory funnel
-
pH indicator paper
Methodology:
-
Reaction Setup: Place a measured quantity of coconut oil into a round-bottom flask. Add a 20% solution of NaOH. The amount of NaOH should be in stoichiometric excess to ensure complete saponification. A stirring bar is added to the flask.
-
Saponification: Heat the mixture under reflux with constant stirring. The reaction is typically heated to boiling for 30-60 minutes.[15] The completion of saponification is indicated by the formation of a homogenous, soap-like solution.[15]
-
Glycerol Removal (Salting Out): After cooling, pour the reaction mixture into a saturated NaCl solution. The soap is less soluble in the salt solution and will precipitate out.
-
Acidification: Isolate the precipitated soap and dissolve it in warm water. Slowly add a strong acid (e.g., HCl) while stirring until the solution becomes acidic (pH ~2-3). This protonates the fatty acid salts, converting them into free fatty acids (this compound), which will separate as an oily layer.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. The upper oily layer containing the this compound is separated from the lower aqueous layer.
-
Washing: Wash the this compound layer multiple times with warm water to remove any remaining mineral acid and impurities.
-
Drying: Dry the final product using an anhydrous drying agent like sodium sulfate, followed by filtration to yield purified this compound.
Mandatory Visualization: Production Workflow
Caption: Workflow for the production of this compound from coconut oil.
Experimental Protocol: Gas Chromatography (GC) Analysis
Gas chromatography is the standard method for determining the fatty acid profile of this compound.[16][17] Because fatty acids are not sufficiently volatile for GC analysis, they must first be converted into a more volatile form, typically fatty acid methyl esters (FAMEs).[16][18]
Objective: To determine the quantitative composition of fatty acids in a this compound sample.
Materials:
-
This compound sample
-
Derivatization agent (e.g., Boron trifluoride-methanol solution (BF₃-MeOH), or methanolic HCl)
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Hexane or other suitable organic solvent
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Derivatization to FAMEs:
-
Extraction: Add hexane and a small amount of water to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs into a GC vial. If using an internal standard for quantification, it should be added at a known concentration before injection.
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-FID.
-
The GC oven is programmed with a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
The separated FAMEs are detected by the FID.
-
-
Data Analysis: Identify individual FAME peaks by comparing their retention times to those of known FAME standards. The area of each peak is proportional to the concentration of that fatty acid, allowing for quantitative analysis.[16][20]
Mandatory Visualization: GC Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 3. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Profiling of Coconut Oil Varieties: Fatty Acids Composition, Oxidative Stability, Bioactive Properties, and Sensory Attributes [mdpi.com]
- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 12. GPR84_HUMAN [maayanlab.cloud]
- 13. Coconut Oil (fatty acid) MSDS [exporterlabchemicals.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP1765318A2 - Medium chain fatty acids applicable as anti-microbial agents - Google Patents [patents.google.com]
- 18. deciphergenomics.org [deciphergenomics.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Medium-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, are emerging as potent bioactive molecules with a wide spectrum of therapeutic potential. Unlike their long-chain counterparts, MCFAs possess unique metabolic and physiological properties, including rapid absorption and metabolism, which contribute to their diverse biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and metabolic effects of MCFAs, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for assessing biological activity, and provides visual representations of the underlying signaling pathways.
Introduction
Medium-chain fatty acids (MCFAs), which include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are naturally present in dietary sources such as coconut oil, palm kernel oil, and milk fat.[1] Their distinct metabolic fate, characterized by direct absorption into the portal circulation and carnitine-independent entry into mitochondria for rapid β-oxidation, underpins their diverse physiological effects.[2] This guide explores the multifaceted biological activities of MCFAs, focusing on their potential applications in pharmaceutical and nutraceutical development.
Antimicrobial Activity of Medium-Chain Fatty Acids
MCFAs have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.[3] Their primary mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased fluidity, permeability, and ultimately, cell lysis.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of MCFAs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid, capric acid, and caprylic acid against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Lauric Acid against Various Pathogens
| Pathogen | MIC | Reference |
| Staphylococcus aureus | 156 µg/mL | [4] |
| Propionibacterium acnes | >15 times lower than Benzoyl Peroxide | [5] |
| Clostridium difficile | 0.3125 mg/mL (MBC) | [6] |
| Escherichia coli | 175 mg/mL (in combination with palmitic acid) | [7] |
| Rhizoctonia solani | Dose-dependent inhibition | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Capric Acid against Various Pathogens
| Pathogen | MIC | Reference |
| Candida albicans | 128-2,048 µg/mL | [9] |
| Candida isolates (various) | Geometric Mean: 835.98 µg/mL | [10] |
| Clostridium perfringens | Lower than C6:0 and C8:0 | [11] |
| Campylobacter coli | Higher than C6:0, C8:0, and a blend | [11] |
Table 3: Minimum Inhibitory Concentration (MIC) of Caprylic Acid against Various Pathogens
| Pathogen | MIC | Reference |
| Edwardsiella ictaluri | 7.5 mM | [12] |
| Edwardsiella tarda | 7.5 mM | [12] |
| Streptococcus iniae | 10 mM | [12] |
| Yersinia ruckeri | 7.5 mM | [12] |
| Dermatophilus congolensis | 7.5 mM | [1][13] |
| Candida albicans | 40 µg/mL | [14] |
| *Methicillin-resistant Staphylococcus aureus (MRSA) | 0.03% | |
| Pseudomonas aeruginosa | >0.05% |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of MCFAs against a target bacterial strain.
Materials:
-
96-well microtiter plates (round-bottom)
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
MCFA stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD600 measurement)
Procedure:
-
Preparation of MCFA dilutions: a. Prepare a 2x stock solution of the MCFA in the appropriate broth. b. In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12. c. Add 200 µL of the 2x MCFA stock solution to the wells in column 1. d. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no MCFA), and column 12 serves as a sterility control (no bacteria).[15]
-
Inoculum Preparation: a. Grow the bacterial strain overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.[15]
-
MIC Determination: a. The MIC is the lowest concentration of the MCFA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]
Anti-inflammatory Activity of Medium-Chain Fatty Acids
MCFAs have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokine production. This activity is particularly relevant in the context of chronic inflammatory diseases.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of MCFAs have been demonstrated in various in vitro and in vivo models. The following table summarizes the quantitative effects of different MCFAs on key inflammatory markers.
Table 4: Quantitative Effects of MCFAs on Inflammatory Markers
| MCFA | Model | Inflammatory Stimulus | Dosage | Effect on Inflammatory Markers | Reference |
| Lauric Acid | Sprague-Dawley Rats | Lipopolysaccharide (LPS) | 50 & 100 mg/kg | Significant decrease in serum TNF-α, IL-6, and IL-1β | [17] |
| Caprylic Acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 200 µmol/L | Significant decrease in TNF-α, MCP-1, IL-6, and IL-1β; Significant increase in IL-10 | [1] |
| Caprylic Acid | ApoE-deficient Mice | High-fat diet | 2% of diet | Suppressed inflammatory cytokine production | [6][10] |
| Capric Acid | RAW 264.7 Macrophages | - | 1 mM | Agonist for GPR84, which is implicated in pro-inflammatory pathways | [18] |
Signaling Pathways in MCFA-Mediated Anti-inflammation
MCFAs exert their anti-inflammatory effects by interacting with several key signaling pathways, including the Toll-like receptor (TLR) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.
Saturated fatty acids can act as ligands for TLR4, initiating a pro-inflammatory cascade.[19] However, studies suggest that caprylic acid can suppress this pathway by downregulating the expression of TLR4, MyD88, and NF-κB, thereby reducing the production of inflammatory cytokines.[6][10]
MCFAs can act as ligands for PPARs, a group of nuclear receptors that play a crucial role in lipid metabolism and inflammation.[20] Activation of PPAR-α by MCFAs can lead to the transrepression of pro-inflammatory genes by interfering with signaling pathways such as NF-κB.
Experimental Protocol: Measurement of Cytokine Levels by ELISA
This protocol describes a general procedure for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Cell culture supernatants (samples)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Preparation: a. Bring all reagents and samples to room temperature. b. Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Assay: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Aspirate the liquid from each well and wash the plate three to four times with wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Incubate for 1-2 hours at room temperature. f. Aspirate and wash the plate as in step 2c. g. Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well. h. Incubate for 1 hour at room temperature. i. Aspirate and wash the plate as in step 2c.
-
Detection: a. Add 100 µL of the substrate solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark. c. Add 50 µL of the stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader within 30 minutes.[12][13]
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Metabolic Effects of Medium-Chain Fatty Acids
The unique metabolic properties of MCFAs contribute to their beneficial effects on body weight and composition. Their rapid oxidation for energy expenditure and lower propensity for storage in adipose tissue compared to long-chain fatty acids (LCFAs) are key factors.[2]
Quantitative Data on Metabolic Effects
A meta-analysis of randomized controlled trials has provided quantitative evidence for the impact of MCTs on body composition.
Table 5: Effects of Medium-Chain Triglycerides (MCTs) on Body Weight and Composition (Meta-analysis data)
| Parameter | Mean Difference (95% CI) | p-value |
| Body Weight | -0.51 kg (-0.80 to -0.23) | <0.001 |
| Waist Circumference | -1.46 cm (-2.04 to -0.87) | <0.001 |
| Hip Circumference | -0.79 cm (-1.27 to -0.30) | 0.002 |
| Total Body Fat | Standard Mean Difference: -0.39 (-0.57 to -0.22) | <0.001 |
| Total Subcutaneous Fat | Standard Mean Difference: -0.46 (-0.64 to -0.27) | <0.001 |
| Visceral Fat | Standard Mean Difference: -0.55 (-0.75 to -0.34) | <0.001 |
| Data from a meta-analysis of 13 trials (n=749) comparing MCTs to LCTs.[21] |
Conclusion
Medium-chain fatty acids exhibit a remarkable range of biological activities with significant therapeutic potential. Their well-documented antimicrobial and anti-inflammatory properties, coupled with their beneficial metabolic effects, make them attractive candidates for the development of novel pharmaceuticals and functional foods. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of these unique fatty acids. Continued research into the specific molecular mechanisms and clinical applications of individual MCFAs is warranted to fully realize their contribution to human health.
References
- 1. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. biomatik.com [biomatik.com]
- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Effects of supplemental long-chain omega-3 fatty acids and erythrocyte membrane fatty acid content on circulating inflammatory markers in a randomized controlled trial of healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. benchchem.com [benchchem.com]
- 18. stars.library.ucf.edu [stars.library.ucf.edu]
- 19. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Succinic Acid Research
A Note on Nomenclature: Initial searches for "Cocinic acid" yielded limited and often contradictory information, primarily associating the term with a mixture of fatty acids from coconut oil, unsuitable for a detailed technical guide for researchers. In contrast, "Succinic acid" (or its biologically predominant form, succinate) is a well-characterized metabolite with a burgeoning field of research as a signaling molecule. This guide will, therefore, focus on Succinic Acid to provide the depth of quantitative data, experimental protocols, and signaling pathway analysis required.
Introduction
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in mitochondrial metabolism to be recognized as a critical signaling molecule in a variety of physiological and pathological processes.[1][2][3] Found in all plant and animal materials, succinate's functions extend beyond energy production to include regulation of gene expression, modulation of the epigenetic landscape, and hormone-like signaling.[1][2] Dysregulation of succinate metabolism is implicated in a range of conditions, including inflammation, cancer, and metabolic diseases.[1][4][5]
Extracellular succinate acts as a ligand for the G-protein coupled receptor 91 (GPR91), now officially named Succinate Receptor 1 (SUCNR1).[6][7] This interaction initiates a cascade of intracellular signaling events that link cellular metabolic state to cellular function and communication. This guide provides a comprehensive overview of the current state of succinic acid research, with a focus on its quantitative effects, the experimental protocols used to study it, and the signaling pathways it modulates.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of succinic acid.
Table 1: Receptor Binding and Enzyme Inhibition
| Parameter | Target | Value | Cell/System | Reference |
| EC50 | SUCNR1 (GPR91) | 20-50 µM | Various | [2] |
| EC50 | NADC3 (SLC13A3) | 107 µM | HEK-293 | [8] |
| IC50 | CYP3A4 | 12.82 µM | Human Liver Microsomes | [9] |
| IC50 | CYP2D6 | 14.53 µM | Human Liver Microsomes | [9] |
| IC50 | CYP2C9 | 19.60 µM | Human Liver Microsomes | [9] |
| Ki (non-competitive) | CYP3A4 | 6.18 µM | Human Liver Microsomes | [9] |
| Ki (competitive) | CYP2D6 | 7.40 µM | Human Liver Microsomes | [9] |
| Ki (competitive) | CYP2C9 | 9.48 µM | Human Liver Microsomes | [9] |
Table 2: In Vitro and In Vivo Effects
| Effect | Model System | Succinate Concentration | Outcome | Reference |
| Apoptosis Induction | T-ALL Cell Lines | 25 and 50 mmol | Apoptotic effect observed after 48h | [10] |
| Enhanced HSC Activation | Hepatic Stellate Cells | Not specified | Increased myofibroblastic markers | [11] |
| Anti-anxiety Effect | Mice | 3.0 and 6.0 mg/kg (p.o.) | Increased entry into open arm of maze | [8] |
| Sedative Effect | Not specified | 4000 mg/kg | Sedation | [12] |
| Acute Oral Toxicity (LD50) | Rat | 2260 mg/kg | - | [13] |
Experimental Protocols
This section details methodologies for key experiments cited in succinic acid research.
Quantification of Succinic Acid in Biological Samples
3.1.1 LC-MS/MS Method for Tissue Samples
This protocol is adapted from methods for analyzing 13C-labeled succinic acid in mouse tissues and is suitable for direct analysis without derivatization.[14]
-
Tissue Harvesting and Quenching: Rapidly harvest 50-100 mg of tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[14]
-
Homogenization: Transfer the frozen tissue to a pre-cooled 2 mL homogenization tube containing ceramic beads. Add 400 µL of cold 80% methanol in water containing a known concentration of a stable isotope-labeled internal standard (e.g., Succinic acid-d4). Homogenize using a bead beater, ensuring the samples remain cold.[14]
-
Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[14]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube for LC-MS/MS analysis.[14]
3.1.2 Colorimetric Assay for Various Samples
This protocol is based on commercially available kits for the sensitive determination of succinate levels.[15][16]
-
Sample Preparation:
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 5 minutes to remove insoluble material.[15] For samples with high protein content, a 10 kDa molecular weight cut-off spin filter can be used.[15]
-
Standard Curve Preparation: Prepare a standard curve using a range of known succinate concentrations (e.g., 0-10 nmole/well).[15]
-
Reaction Setup: Add samples and standards to a 96-well plate. Add a reaction mix containing Succinate Assay Buffer, Succinate Converter, and Succinate Enzyme Mix.[15]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[15]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the succinate concentration.[15][16]
Cellular and Functional Assays
3.2.1 Time-Kill Assay for Antimicrobial Adjuvant Activity
This protocol was used to assess succinic acid as a ciprofloxacin adjuvant against P. aeruginosa.[18]
-
Bacterial Culture Preparation: Grow overnight cultures of P. aeruginosa. Wash the cells twice and dilute to a final concentration of 4 x 10^9 CFU/mL.[18]
-
Inoculation: In a 24-well plate, add 2 mL of Artificial Sputum Medium (ASM) to each well. Inoculate with 5 µL of the bacterial suspension to achieve a final concentration of 1 x 10^7 CFU/mL.[18]
-
Treatment: Add succinic acid (e.g., 20 mM) and/or ciprofloxacin (e.g., 2 and 4 mg/L) to the wells.[18]
-
Incubation: Incubate the plate aerobically at 37°C under static conditions.[18]
-
Sampling and Plating: At various time points (e.g., 4, 8, 12, 24 hours), collect the contents of the wells, vortex vigorously, and plate serial dilutions on Tryptic Soy Agar (TSA) to determine the number of culturable cells.[18]
3.2.2 WST-1 Cell Proliferation and Cytotoxicity Assay
This assay was used to determine the dose-dependent effects of succinic acid on T-ALL cell lines.[10]
-
Cell Seeding: Seed T-ALL cells (e.g., CCRF-CEM, MOLT-4) and a healthy control cell line (e.g., MRC-5) in 96-well plates.
-
Treatment: Treat the cells with various concentrations of succinic acid (e.g., 25 and 50 mmol) for different time points (e.g., 48 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, metabolically active cells.
Signaling Pathways and Mechanisms of Action
Succinate exerts its signaling effects through both intracellular and extracellular mechanisms. Intracellularly, succinate accumulation can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[4][19] Extracellularly, succinate activates its cognate receptor, SUCNR1, which couples to both Gq and Gi proteins to initiate downstream signaling.[7][20]
SUCNR1-Mediated Signaling
Activation of SUCNR1 by succinate triggers multiple downstream pathways depending on the cell type and context.
4.1.1 Gq- and Gi-Coupled Pathways
SUCNR1 activation can lead to the activation of both Gq and Gi signaling cascades.[7][11]
-
Gq Pathway: Leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).
-
Gi Pathway: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] This pathway has been linked to the inhibition of lipolysis in adipocytes.[11]
4.1.2 PI3K/AKT and MAPK/ERK Pathways
Recent studies have shown that succinate can activate the PI3K/AKT and MAPK/ERK signaling pathways, particularly in the context of fat metabolism and cancer.[21][22]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism. Succinate-mediated activation of this pathway can promote the browning of white adipose tissue.[21][23]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Succinate can activate ERK1/2, which has been observed in various cell types, including retinal ganglion cells.[11][24]
Intracellular Signaling: HIF-1α Stabilization
In hypoxic conditions or when TCA cycle enzymes like succinate dehydrogenase (SDH) are mutated, intracellular succinate accumulates. This succinate can inhibit the activity of prolyl hydroxylase domain enzymes (PHDs). PHDs normally hydroxylate HIF-1α, targeting it for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to translocate to the nucleus and promote the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation.[19][25][26]
Conclusion
Succinic acid is a pleiotropic molecule with critical roles in both cellular metabolism and signaling. Its ability to act as a signaling ligand for SUCNR1 and as an intracellular regulator of HIF-1α places it at the nexus of metabolism, inflammation, and cancer. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting succinate pathways. Future research will likely continue to uncover novel roles for this multifaceted metabolite, offering new opportunities for therapeutic intervention in a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Succinic acid - Wikipedia [en.wikipedia.org]
- 3. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Succinic Acid Metabolism in Ovarian Cancer [frontiersin.org]
- 6. SUCNR1 - Wikipedia [en.wikipedia.org]
- 7. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.cn [abcam.cn]
- 17. libios.fr [libios.fr]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 20. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 21. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 26. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Coconut Acid
Disclaimer: The term "cocinic acid" is not a standard chemical nomenclature. This guide presumes the user is referring to Coconut Acid , which is the industry term for the mixture of fatty acids derived from the hydrolysis of coconut oil. This document provides a comprehensive overview of the properties of coconut acid and its primary constituent fatty acids, tailored for researchers, scientists, and drug development professionals.
Coconut acid is a complex mixture of saturated and unsaturated fatty acids. Its properties are a composite of its components, which are predominantly saturated, medium-chain fatty acids. This composition gives it a unique profile, making it a valuable raw material in the food, cosmetic, and pharmaceutical industries.
Composition of Coconut Acid
Coconut acid's composition can vary depending on the source and processing of the coconut oil. However, it is characteristically rich in lauric acid. The typical fatty acid profile is presented in Table 1.
Table 1: Typical Fatty Acid Composition of Coconut Acid
| Fatty Acid | Common Name | Chemical Formula | Typical Percentage (%) |
| Octanoic Acid | Caprylic Acid | C₈H₁₆O₂ | 5.0 - 8.0[1][2] |
| Decanoic Acid | Capric Acid | C₁₀H₂₀O₂ | 6.0 - 8.0[1][2] |
| Dodecanoic Acid | Lauric Acid | C₁₂H₂₄O₂ | 45.0 - 50.0[1] |
| Tetradecanoic Acid | Myristic Acid | C₁₄H₂₈O₂ | 16.0 - 18.0[1][2] |
| Hexadecanoic Acid | Palmitic Acid | C₁₆H₃₂O₂ | 8.0 - 10.0[1] |
| Octadecanoic Acid | Stearic Acid | C₁₈H₃₆O₂ | 2.0 - 3.0[2] |
| (Z)-Octadec-9-enoic Acid | Oleic Acid | C₁₈H₃₄O₂ | 5.0 - 7.0[2] |
| (9Z,12Z)-Octadeca-9,12-dienoic Acid | Linoleic Acid | C₁₈H₃₂O₂ | 1.0 - 2.5[2] |
Physical Properties of Constituent Fatty Acids
The physical properties of coconut acid, such as its melting point and solubility, are determined by the properties of its constituent fatty acids, summarized in Table 2. Due to its high saturated fatty acid content, coconut acid is a white to pale yellow solid or semi-solid at room temperature, melting around 20–26 °C.[3] It is insoluble in water but soluble in various organic solvents.[3][4][5][6]
Table 2: Physical Properties of Major Fatty Acids in Coconut Acid
| Property | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) | Myristic Acid (C14) | Palmitic Acid (C16) | Stearic Acid (C18) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| Appearance | Colorless oily liquid[7] | White crystalline solid[8] | White crystalline solid | White to yellowish-white solid[9] | White crystalline scales[10] | Waxy, white solid[11] | Pale yellow oily liquid[12] | Colorless to pale yellow liquid[13][14][15] |
| Melting Point (°C) | 16.7[16] | 31.5[8] | 45[6] | 54.4[17] | 63.1[18] | 69.3[19] | 13 - 16.3[12][20] | -12 to -5[13] |
| Boiling Point (°C) | 239.7[16] | 268 - 270[21] | 225 (at 100 mmHg) | 326.2[9][17] | 351.5[22] | 361 (decomposes)[23] | 360[24] | 229-230 (at 16 mmHg)[13] |
| Density (g/cm³) | 0.910 (at 20°C)[16] | 0.893 (at 25°C)[8][21] | 0.880 (at 24°C) | 0.8622 (at 54°C)[17] | 0.852 (at 25°C)[10] | 0.847 (at 70°C)[23] | 0.895[24] | ~0.902 (at 20°C)[13] |
| Solubility in Water | Minimally soluble (0.68 g/L at 20°C)[7][25] | Insoluble (<1 mg/mL)[8] | Insoluble | Insoluble[9][26] | Practically insoluble[27] | Insoluble (0.568 mg/L at 25°C)[11] | Insoluble[12] | Virtually insoluble (~0.139 - 1.59 mg/L)[13] |
| Solubility in Organic Solvents | Soluble in ethanol, ether[25] | Soluble in organic solvents[8] | Soluble in ethanol, ether | Soluble in ethanol, ether, chloroform[9][26] | Soluble in ethanol, acetone[19] | Soluble in alcohol, ether, chloroform[28] | Soluble in ethanol, ether, chloroform[12] | Soluble in ethanol, ether, acetone, benzene[13][14] |
Chemical Properties of Constituent Fatty Acids
Fatty acids are carboxylic acids and undergo typical reactions such as neutralization to form salts (soaps), esterification with alcohols, and, in the case of unsaturated fatty acids, addition reactions at the double bonds (e.g., hydrogenation).[23][24]
Table 3: Chemical Properties of Major Fatty Acids in Coconut Acid
| Property | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) | Myristic Acid (C14) | Palmitic Acid (C16) | Stearic Acid (C18) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| IUPAC Name | Octanoic Acid[7] | Decanoic Acid[8] | Dodecanoic Acid[27] | Tetradecanoic Acid[17] | Hexadecanoic Acid[18] | Octadecanoic Acid[23] | (9Z)-Octadec-9-enoic acid[24] | (9Z,12Z)-Octadeca-9,12-dienoic acid[29] |
| Molecular Weight ( g/mol ) | 144.21[16] | 172.27[30] | 200.32 | 228.37[17] | 256.42[22][31] | 284.48[32] | 282.46[12] | 280.45[13] |
| pKa | ~4.9[33] | ~4.9[33] | ~4.9[33] | ~4.9[33] | ~4.9[33] | 10.15[34][35] | 9.85[34][35] | 9.24[34][35] |
Note on pKa: The pKa of long-chain fatty acids can be difficult to measure in aqueous solution due to their low solubility and tendency to form micelles.[36] Values around 4.9 are typical for short-chain carboxylic acids, while values for long-chain fatty acids determined by titration in specific systems can be significantly higher.[33][34][35] Some studies suggest the intrinsic pKa is closer to that of typical organic acids.[36]
Experimental Protocols
This protocol outlines the standard method for analyzing the fatty acid composition of coconut acid. The carboxylic acids are first converted to their more volatile methyl esters (FAMEs) for analysis by GC with a Flame Ionization Detector (GC-FID).
Methodology:
-
Saponification: A known weight of the coconut acid sample is saponified by refluxing with a methanolic solution of sodium hydroxide (NaOH). This converts the free fatty acids into their sodium salts.
-
Esterification: The fatty acid salts are then converted to FAMEs by refluxing with a catalyst such as boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl).
-
Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane or heptane. The organic layer is washed with a saturated sodium chloride solution to remove impurities and then dried over anhydrous sodium sulfate.
-
GC-FID Analysis:
-
A small volume (typically 1 µL) of the FAMEs solution is injected into the GC.
-
Column: A polar capillary column (e.g., a fused silica column coated with a cyanopropyl polysiloxane stationary phase) is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Temperature Program: The oven temperature is programmed to ramp up (e.g., from 100°C to 240°C) to elute the FAMEs in order of increasing boiling point.
-
Detection: The eluted FAMEs are detected by the FID.
-
-
Quantification: The area of each peak in the chromatogram is proportional to the concentration of that specific FAME. The percentage of each fatty acid is calculated by comparing its peak area to the total peak area of all fatty acids. Identification is confirmed by comparing retention times with those of known FAME standards.
The acid value is a measure of the free fatty acids present in a sample. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.
Methodology:
-
Sample Preparation: A precisely weighed amount of the coconut acid sample is dissolved in a suitable solvent mixture, typically neutralized ethanol or a mixture of diethyl ether and ethanol.
-
Indicator: A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.
-
Titration: The solution is titrated with a standardized solution of potassium hydroxide (KOH) in ethanol. The titration is continued until a persistent pink color is observed, indicating the endpoint.
-
Calculation: The acid value is calculated using the following formula:
-
Acid Value = (V × N × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows relevant to the study of coconut acid.
Caption: Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis by GC-FID.
Caption: Workflow for determining the Acid Value by titration.
Caption: Simplified overview of major fatty acid metabolic pathways.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. COCONUT FATTY ACID - Ataman Kimya [atamanchemicals.com]
- 3. Coconut Fatty Acid | Teget Kimya [tegetkimya.com]
- 4. Characteristics and application of coconut oil fatty acids [cn-lubricantadditive.com]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Caprylic acid - Wikipedia [en.wikipedia.org]
- 8. slate.greyb.com [slate.greyb.com]
- 9. Myristic acid | 544-63-8 [chemicalbook.com]
- 10. Palmitic acid | 57-10-3 [chemicalbook.com]
- 11. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oleic Acid: Structure, Properties, Uses & Importance in Chemistry [vedantu.com]
- 13. benchchem.com [benchchem.com]
- 14. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. LINOLEIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ez.restek.com [ez.restek.com]
- 17. Myristic acid - Wikipedia [en.wikipedia.org]
- 18. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]
- 19. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 20. Oleic acid | Definition, Uses, & Structure | Britannica [britannica.com]
- 21. CAPRIC ACID - Ataman Kimya [atamanchemicals.com]
- 22. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Stearic acid - Wikipedia [en.wikipedia.org]
- 24. Oleic acid - Wikipedia [en.wikipedia.org]
- 25. chembk.com [chembk.com]
- 26. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 27. shodex.com [shodex.com]
- 28. Stearic acid | 57-11-4 [chemicalbook.com]
- 29. Linoleic acid - Wikipedia [en.wikipedia.org]
- 30. atamankimya.com [atamankimya.com]
- 31. What Is Palmitic Acid? [webmd.com]
- 32. STEARIC ACID 50 - Ataman Kimya [atamanchemicals.com]
- 33. Fatty acid - Wikipedia [en.wikipedia.org]
- 34. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 36. pubs.rsc.org [pubs.rsc.org]
Cocinic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of Cocinic Acid in Organic Solvents
Introduction to this compound
This compound, also known as coconut acid, is not a single chemical compound but rather a mixture of fatty acids derived from the hydrolysis of coconut oil (Cocos nucifera). Coconut oil is a significant source of saturated medium-chain fatty acids (MCFAs). The composition of this mixture can vary but is predominantly composed of lauric acid (C12), myristic acid (C14), and palmitic acid (C16), with smaller amounts of caprylic acid (C8), capric acid (C10), stearic acid (C18), and oleic acid (C18:1).[1]
Due to its unique fatty acid profile, this compound and its derivatives are widely used in the formulation of detergents, soaps, cosmetics, and as intermediates in the chemical industry. In the context of drug development and research, the solubility of these fatty acids in various organic solvents is a critical parameter, influencing everything from extraction and purification processes to their use in formulation and as excipients. This guide provides a detailed overview of the solubility of this compound's components in common organic solvents, outlines key experimental protocols for solubility determination, and presents logical workflows for analysis.
Solubility Profile of this compound
The solubility of fatty acids is primarily governed by the polarity of the solvent and the chain length of the fatty acid. As the carbon chain length increases, the nonpolar character of the fatty acid becomes more dominant, leading to decreased polarity and reduced solubility in polar solvents. Conversely, longer-chain fatty acids exhibit greater solubility in nonpolar organic solvents.
Qualitative and Quantitative Solubility Data
A study on coconut oil indicated that it is miscible with low-polarity solvents like hexane and acetone (with dielectric constants from 1.94 to 21.5) but immiscible with high-polarity solvents.[2] Notably, modified coconut oil, rich in lauric acid and monolaurin, showed miscibility with moderately polar solvents such as ethanol, propylene glycol, and methanol, a property not shared by the parent coconut oil.[2] Generally, saturated fatty acids are found to be more soluble in chloroform compared to many other organic solvents.[3]
The following table summarizes the solubility of the major saturated fatty acids found in this compound in several common organic solvents at room temperature (approximately 20°C).
| Fatty Acid | Carbon Chain | THF (Tetrahydrofuran) | Ethanol | Acetonitrile | Water |
| Caprylic Acid | C8:0 | ✓ | ✓ | ✓ | ✓ |
| Capric Acid | C10:0 | ✓ | ✓ | ✓ | |
| Lauric Acid | C12:0 | ✓ | ✓ | ✓ | |
| Myristic Acid | C14:0 | ✓ | ✓ | ||
| Palmitic Acid | C16:0 | ✓ | ✓ | ||
| Stearic Acid | C18:0 | ✓ | |||
| ✓: Indicates solubility of 10 mg or more in 1 mL of the solvent at approximately 20°C.[4] |
Experimental Protocols for Analysis
Accurate determination of fatty acid solubility and composition is essential for research and development. The following sections detail common methodologies.
Protocol for Determining Fatty Acid Composition by Gas Chromatography (GC)
Gas chromatography is the standard and most powerful technique for the quantitative analysis of fatty acids.[5] The method requires the conversion of non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[6][7]
Objective: To separate and quantify the individual fatty acid components in a this compound sample.
Principle: The method involves two key steps: saponification of the glycerides to release free fatty acids, followed by esterification (transesterification) of these fatty acids into FAMEs using an alkaline catalyst like methanolic KOH. The resulting FAMEs are extracted into a nonpolar solvent and analyzed by a gas chromatograph equipped with a Flame Ionization Detector (FID).[7]
Methodology:
-
Sample Preparation: Weigh approximately 0.1 g of the this compound or oil sample into a 15 mL tube.[7]
-
Dissolution: Add 5 mL of a nonpolar solvent such as isooctane or heptane and vortex to dissolve the sample completely.[7]
-
Transesterification: Add 0.5 mL of 2 M methanolic potassium hydroxide (KOH) solution to the tube.[7]
-
Reaction: Seal the tube and shake vigorously for approximately 8 minutes at room temperature to allow for the conversion of fatty acids to FAMEs.[7]
-
Phase Separation: Allow the mixture to stand for at least 6 minutes, enabling the separation of the upper organic layer (containing FAMEs) from the lower aqueous-glycerol layer.[7]
-
Sample Collection: Carefully use a pipette to transfer 1 mL of the upper organic layer into a 2 mL GC vial for analysis.[7]
-
GC-FID Analysis:
-
Injection: Inject a small volume (typically 1 µL) of the sample from the GC vial into the gas chromatograph.
-
Separation: The FAMEs are separated on a capillary column (e.g., a polar HP-INNOWAX column) based on their boiling points and polarity.[7]
-
Detection: The separated FAMEs are detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of each component.
-
Quantification: The content of individual fatty acids is determined by comparing the peak areas to those of known standards and is typically expressed as a weight percentage of the total fatty acids in the sample.[7]
-
Protocol for Determining Solid-Liquid Equilibrium (Dynamic Method)
The dynamic or synthetic method, often employing a laser monitoring technique, is used to accurately determine the solubility of a solid compound in a solvent at various temperatures.
Objective: To measure the solubility of a purified fatty acid component (e.g., lauric acid) in an organic solvent as a function of temperature.
Principle: A solid solute is suspended in a solvent and the temperature is gradually increased while the mixture is stirred. A laser beam is passed through the suspension, and the light transmission is monitored. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a stable maximum, is recorded as the equilibrium solubility temperature for that specific concentration.
Methodology:
-
Sample Preparation: A precisely known mass of the solid fatty acid and the organic solvent are added to a jacketed glass vessel.
-
Heating and Stirring: The solution is stirred continuously and heated at a controlled, slow rate (e.g., 0.1-0.5 K/min) to ensure the system remains close to equilibrium.
-
Laser Monitoring: A laser beam is directed through the vessel to a photodetector. The intensity of the transmitted light is recorded continuously.
-
Endpoint Detection: The dissolution point is identified as the temperature at which the transmitted light intensity becomes constant, signifying that all solid material has dissolved.[8]
-
Data Collection: The experiment is repeated with different solute-solvent mass ratios to generate a solubility curve (solubility vs. temperature).
-
Data Correlation: The experimental solubility data are often correlated using thermodynamic models such as the Apelblat equation or the λh equation to describe the temperature dependence of solubility.[8][9]
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the composition of this compound and the experimental workflow for its analysis.
Typical composition of this compound from coconut oil.
Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shodex.com [shodex.com]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. web.vscht.cz [web.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Health Benefits of Coconut Oil Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Coconut oil, once a controversial dietary fat, has garnered significant attention for the unique metabolic and physiological effects of its constituent fatty acids. Comprised predominantly of medium-chain fatty acids (MCFAs), coconut oil presents a fatty acid profile distinct from most other dietary oils. This technical guide provides an in-depth analysis of the health benefits of coconut oil's primary fatty acids—lauric acid, capric acid, and caprylic acid—with a focus on the underlying biochemical mechanisms, quantitative clinical and preclinical data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Fatty Acid Composition of Coconut Oil
Coconut oil is distinguished by its high concentration of saturated fatty acids, of which a significant portion are MCFAs. The typical fatty acid composition is summarized in the table below.
| Fatty Acid | Chemical Formula | Type | Percentage of Total Fat |
| Lauric Acid | C12:0 | Saturated (MCFA) | 45-52% |
| Myristic Acid | C14:0 | Saturated (LCFA) | 16-21% |
| Palmitic Acid | C16:0 | Saturated (LCFA) | 7.5-10% |
| Caprylic Acid | C8:0 | Saturated (MCFA) | 5-9% |
| Capric Acid | C10:0 | Saturated (MCFA) | 4-8% |
| Oleic Acid | C18:1 | Monounsaturated | 4-7% |
| Stearic Acid | C18:0 | Saturated (LCFA) | 2-4% |
| Linoleic Acid | C18:2 | Polyunsaturated | 1-3% |
Note: Percentages can vary based on the type of coconut oil (e.g., virgin, refined) and processing methods.
Metabolic Fate of Medium-Chain Fatty Acids
Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein. This metabolic route bypasses the lymphatic system and the formation of chylomicrons. In the liver, MCFAs are readily oxidized for energy, leading to the production of ketone bodies (beta-hydroxybutyrate, acetoacetate, and acetone), which can serve as an alternative energy source for the brain and other tissues.
Effects on Cardiovascular Risk Factors
The impact of coconut oil on lipid profiles has been a subject of extensive research and debate. Several meta-analyses of randomized controlled trials have provided quantitative insights into these effects.
Quantitative Data from Clinical Trials
The following table summarizes the findings from a meta-analysis of 16 clinical trials comparing the effects of coconut oil consumption with non-tropical vegetable oils on blood lipids.[1]
| Lipid Parameter | Mean Difference (mg/dL) | 95% Confidence Interval |
| LDL Cholesterol | +10.47 | (3.01, 17.94) |
| HDL Cholesterol | +4.00 | (2.26, 5.73) |
Another meta-analysis comparing coconut oil with other vegetable oils and animal fats provided the following data.[2]
| Comparison | Lipid Parameter | Mean Difference (mg/dL) | 95% Confidence Interval | | :--- | :--- | :--- | | vs. Plant Oils | HDL Cholesterol | +0.57 | (0.40, 0.74) | | | LDL Cholesterol | +0.26 | (0.09, 0.43) | | vs. Animal Oils | HDL Cholesterol | +0.33 | (0.01, 0.65) | | | LDL Cholesterol | -0.37 | (-0.69, -0.05) |
While coconut oil consumption is associated with an increase in both LDL and HDL cholesterol compared to unsaturated plant oils, it appears to have a less detrimental effect on LDL cholesterol than butter.[3][4] The increase in HDL cholesterol is a consistent finding across multiple studies.[1][2]
Experimental Protocol: Randomized Controlled Trial on Lipid Profiles
Objective: To compare the effects of daily consumption of 50g of extra virgin coconut oil, butter, or extra virgin olive oil on blood lipid profiles and other cardiovascular risk factors in healthy adults.[4]
Study Design: A randomized, single-blind, parallel-group clinical trial.
Participants: Healthy men and women aged 50-75 years with no history of cardiovascular disease, cancer, or diabetes, and not taking lipid-lowering medication.
Intervention: Participants were randomized to one of three groups and instructed to consume 50g of their assigned fat (extra virgin coconut oil, unsalted butter, or extra virgin olive oil) daily for four weeks.
Data Collection: Fasting blood samples were collected at baseline and at the end of the four-week intervention period.
Analytical Methods:
-
Lipid Profile: Serum total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic methods on an automated analyzer. LDL cholesterol was calculated using the Friedewald equation.
-
Inflammatory Markers: C-reactive protein (CRP) was measured using a high-sensitivity assay.
-
Anthropometry: Weight, body mass index (BMI), and waist circumference were measured at baseline and follow-up.
Antimicrobial and Anti-inflammatory Properties
Lauric acid, caprylic acid, and capric acid, along with their monoglyceride derivatives (e.g., monolaurin), exhibit significant antimicrobial and anti-inflammatory activities.
Antimicrobial Mechanisms
Lauric acid and its derivative monolaurin are effective against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[5][6] Their primary mechanism of action involves the disruption of the lipid membranes of these microorganisms, leading to cell lysis and death.
Anti-inflammatory Signaling Pathways
Caprylic and capric acid have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway.
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects
Objective: To investigate the effect of caprylic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Experimental Procedure:
-
Macrophages are seeded in 24-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of caprylic acid (e.g., 50, 100, 200 µM) or vehicle control for 2 hours.
-
Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
The cell culture supernatant is collected for cytokine analysis.
-
Cell viability is assessed using an MTT assay to rule out cytotoxic effects of the fatty acids.
Analytical Methods:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of inflammatory genes is determined by quantitative real-time PCR (qRT-PCR).
Potential Neurological Benefits
The ketogenic potential of MCTs has led to research into their effects on neurodegenerative diseases, particularly Alzheimer's disease, where impaired cerebral glucose metabolism is a key feature. The ketone bodies produced from MCT metabolism can provide an alternative energy source for the brain.
Quantitative Data from Clinical Trials on Cognitive Function
A systematic review and meta-analysis of clinical trials investigating the effects of MCTs on cognitive function in individuals with mild cognitive impairment (MCI) or Alzheimer's disease (AD) reported a significant improvement in general cognitive function in the MCT-treated group compared to the placebo group (Standardized Mean Difference = 0.64; 95% CI [0.05, 1.24]).[7] The effect was more pronounced in individuals who were apolipoprotein E ε4 (APOE4) negative.[7]
Experimental Protocol: Clinical Trial on MCTs and Cognitive Function in Alzheimer's Disease
Objective: To evaluate the effect of daily MCT supplementation on cognitive function in individuals with mild to moderate Alzheimer's disease.
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
Participants: Individuals diagnosed with probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 14 and 24.
Intervention: Participants receive either an MCT supplement (e.g., 20-40 g/day ) or a placebo (e.g., long-chain triglyceride oil) for a specified period (e.g., 90 days), followed by a washout period and then crossover to the other treatment arm.
Data Collection:
-
Cognitive Assessments: A battery of neuropsychological tests, including the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the MMSE, are administered at baseline and at the end of each treatment period.
-
Biomarkers: Blood samples are collected to measure levels of beta-hydroxybutyrate (a ketone body) and other relevant biomarkers.
Analytical Methods:
-
Cognitive Scores: Changes in cognitive test scores are analyzed to determine the effect of the intervention.
-
Biomarker Analysis: Plasma levels of beta-hydroxybutyrate are measured using enzymatic assays or mass spectrometry.
Weight Management and Energy Expenditure
The unique metabolic properties of MCFAs may also play a role in weight management by increasing satiety and energy expenditure.
Quantitative Data from Clinical Trials on Weight and Body Composition
A meta-analysis of 13 randomized controlled trials found that diets rich in MCTs resulted in a modest but statistically significant reduction in body weight (-0.51 kg; 95% CI, -0.83 to -0.19), waist circumference (-1.46 cm; 95% CI, -2.43 to -0.49), and total body fat compared to diets with LCTs. However, a dose-response meta-analysis on coconut oil supplementation did not find clinically significant effects on weight loss.
Conclusion
The fatty acids in coconut oil, particularly the medium-chain fatty acids lauric, capric, and caprylic acid, exhibit a range of biological activities with potential health benefits. Their unique metabolic pathway leads to rapid energy production and ketogenesis, which may have implications for cognitive health. The effects on cardiovascular risk factors are complex, with consistent increases in HDL cholesterol but also potential increases in LDL cholesterol compared to unsaturated oils. The antimicrobial and anti-inflammatory properties of these fatty acids are well-documented in vitro and warrant further investigation in clinical settings. While some evidence suggests a role in weight management, the effects appear to be modest.
For researchers and drug development professionals, the distinct physiological effects of individual MCFAs present opportunities for the development of targeted therapeutic interventions. Further well-controlled clinical trials with standardized interventions and comprehensive biomarker analysis are necessary to fully elucidate the therapeutic potential of these unique fatty acids.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns or before making any dietary changes.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Quinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinic acid (QA), a naturally occurring cyclohexanecarboxylic acid, and its derivatives are emerging as significant compounds in the fields of pharmacology and drug development. Found abundantly in various plant sources, these molecules exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides an in-depth review of the core chemical and physical properties of quinic acid, its natural sources, and key derivatives. Detailed experimental protocols for isolation, synthesis, and biological evaluation are presented to facilitate further research. Furthermore, this guide elucidates the signaling pathways modulated by quinic acid and its derivatives, offering insights into their mechanisms of action and therapeutic potential. All quantitative data are summarized in structured tables, and logical relationships and experimental workflows are visualized using the DOT language.
Introduction to Quinic Acid
Quinic acid, with the chemical formula C₇H₁₂O₆, is a cyclic polyol and a central intermediate in the shikimate pathway, a key metabolic route in plants and microorganisms for the biosynthesis of aromatic compounds. While not synthesized by mammals, it is readily obtained through dietary sources. Its unique stereochemistry and multiple hydroxyl groups make it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The therapeutic potential of quinic acid and its derivatives is a subject of growing interest in the scientific community, with numerous studies highlighting their efficacy in various disease models.
Physicochemical Properties of Quinic Acid
A thorough understanding of the physicochemical properties of quinic acid is fundamental for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₆ | General Knowledge |
| Molar Mass | 192.17 g/mol | General Knowledge |
| Appearance | Colorless crystalline solid | General Knowledge |
| Melting Point | 164-168 °C | General Knowledge |
| Solubility | Soluble in water and ethanol | General Knowledge |
| pKa | ~3.4 | General Knowledge |
Natural Sources of Quinic Acid
Quinic acid is widely distributed in the plant kingdom. The table below lists some of the prominent natural sources of this compound.
| Plant Source | Part of Plant | Concentration Range | Reference |
| Citrus reticulata (Tangerine) | Dropped fruits | Not specified | [1][2] |
| Coffea sp. (Coffee) | Beans | High concentrations | General Knowledge |
| Vaccinium sp. (Cranberry) | Fruit | High concentrations | [3] |
| Malus domestica (Apple) | Fruit | Present | [4] |
| Uncaria tomentosa (Cat's Claw) | Bark | Not specified | [5] |
Key Derivatives of Quinic Acid and Their Synthesis
The versatile structure of quinic acid allows for the synthesis of numerous derivatives with enhanced biological activities. Some key derivatives and their synthetic approaches are outlined below.
Amide Derivatives
Amide derivatives of quinic acid have shown potent anti-inflammatory activity.[5]
Synthesis Protocol: The synthesis of quinic acid amides can be achieved via the activated ester method.[6]
-
Activation of Quinic Acid: Dissolve quinic acid (1) in a suitable solvent such as methanol. Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) and stir at room temperature for several hours to form the activated ester.
-
Amide Formation: To the activated ester solution, add the desired amine. The reaction mixture is stirred at room temperature to yield the corresponding amide derivative (e.g., 5a-5j).
-
Purification: The product is purified using standard chromatographic techniques.
3,4-o-Isopropylidenequinic acid 1,5-lactone (QA₁)
This derivative has demonstrated significant antibacterial potential.[2]
Synthesis Protocol:
-
Dissolve quinic acid in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture to promote the formation of the isopropylidene and lactone groups.
-
The product can be purified by crystallization.
1,3,4,5-tetraacetoxycyclohexylaceticanhydride (QA₂)
Synthesis Protocol: [1]
-
Dissolve quinic acid in a mixture of pyridine and acetic anhydride (1:1).
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the solvent and purify the residue using a separatory funnel with ethyl acetate and a sodium bicarbonate solution.
Cyclohexane-1,2,3,5-tetraone (QA₃)
Synthesis Protocol: [1]
-
Dissolve quinic acid in dimethylformamide (DMF).
-
Add Dess-Martin periodinane (DMP) and stir at room temperature for 5 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate and dry over Na₂SO₄ to obtain the product.
Biological Activities and Mechanisms of Action
Quinic acid and its derivatives exhibit a remarkable range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Quinic acid derivatives, particularly amide derivatives, have been shown to possess significant anti-inflammatory properties by inhibiting the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).[5][7]
Signaling Pathway:
Caption: NF-κB Signaling Pathway Inhibition by Quinic Acid Derivatives.
Anticancer Activity
Quinic acid has demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and oral cancer cells.[8][9] The proposed mechanism involves the modulation of key signaling pathways like Akt.
Signaling Pathway:
Caption: Akt Signaling Pathway Inhibition by Quinic Acid in Cancer Cells.
Antioxidant Activity
The antioxidant capacity of quinic acid and its derivatives can be attributed to their ability to scavenge free radicals.
Antidiabetic Activity
In vitro studies have suggested that quinic acid may have antidiabetic potential.[4][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of Quinic Acid from Citrus reticulata Fruits[1]
Experimental Workflow:
Caption: Workflow for the isolation of quinic acid from citrus fruits.
Protocol:
-
Extraction: Air-dried and powdered dropped Citrus reticulata fruits are extracted with methanol.
-
Fractionation: The methanol extract is concentrated and then partitioned with ethyl acetate to obtain the ethyl acetate fraction.
-
Initial Column Chromatography: The ethyl acetate fraction (8 g) is subjected to column chromatography over silica gel (300 g) using a water:methanol gradient of increasing polarity.
-
Fraction Pooling: Fractions showing similar Rf values for the target compound are pooled.
-
Second Column Chromatography: The pooled fractions are further purified by column chromatography on silica gel (200 g) using a butanol:acetic acid:water solvent system.
-
Isolation: The fractions containing pure quinic acid are collected and the solvent is evaporated.
NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay[5][7][11][12]
Protocol:
-
Cell Culture: A549 cells stably transfected with an NF-κB-SEAP reporter construct are cultured in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the quinic acid derivative for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.
-
Incubation: Incubate the plates for 18 hours at 37°C in a CO₂ incubator.
-
SEAP Measurement: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate (e.g., p-nitrophenyl phosphate) and a microplate reader.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
DPPH Radical Scavenging Assay[13][14][15][16]
Protocol:
-
Sample Preparation: Prepare various concentrations of the quinic acid derivative in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Add the sample solution to the DPPH solution and mix thoroughly.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
High-Performance Liquid Chromatography (HPLC) for Quinic Acid Quantification[3][17][18]
Protocol:
-
Sample Preparation: Plant extracts are prepared and filtered through a 0.45 µm filter.
-
Chromatographic System: An HPLC system equipped with a UV detector and a suitable column (e.g., ZIC®-cHILIC or a C18 column) is used.
-
Mobile Phase: A gradient elution is typically employed. For a ZIC®-cHILIC column, a mobile phase consisting of acetonitrile and an aqueous phosphate buffer (pH 6) can be used.[3] For a C18 column, a gradient of methanol and acidified water is common.[11]
-
Detection: The UV detector is set to a wavelength where quinic acid shows maximum absorbance (e.g., 215 nm).[11]
-
Quantification: A calibration curve is generated using standard solutions of quinic acid of known concentrations. The concentration of quinic acid in the samples is determined by comparing their peak areas to the calibration curve.
Anticancer Activity Assessment in HT-29 Cells[8][9][19][20]
Protocol (MTT Assay):
-
Cell Culture: Culture HT-29 human colon cancer cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to various concentrations of the quinic acid derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Applications in Drug Development
The diverse biological activities of quinic acid and its derivatives position them as attractive candidates for drug development in several therapeutic areas:
-
Anti-inflammatory Drugs: The potent NF-κB inhibitory activity of quinic acid amides makes them promising leads for the development of novel anti-inflammatory agents.[5]
-
Anticancer Agents: The ability of quinic acid to induce apoptosis and inhibit key signaling pathways in cancer cells suggests its potential as a chemotherapeutic or chemopreventive agent.[8][9]
-
Antimicrobial Agents: Derivatives like 3,4-o-isopropylidenequinic acid 1,5-lactone show promising antibacterial activity and could be developed into new antibiotics.[2]
-
Nutraceuticals and Functional Foods: The antioxidant and potential antidiabetic properties of quinic acid support its use as a health-promoting ingredient in functional foods and dietary supplements.[4]
Conclusion
Quinic acid and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their natural abundance, make them compelling subjects for further research and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of these promising compounds in the prevention and treatment of human diseases. Continued investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of quinic acid derivatives will be crucial in translating their preclinical efficacy into clinical applications.
References
- 1. Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dc.uthsc.edu [dc.uthsc.edu]
- 8. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Tests for a Rapid Evaluation of Antidiabetic Potential of Plant Species Containing Caffeic Acid Derivatives: A Validation by Two Well-Known Antidiabetic Plants, Ocimum gratissimum L. Leaf and Musanga cecropioides R. Br. ex Tedlie (Mu) Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Cocinic Acid from Coconut Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, a mixture of fatty acids derived from coconut oil, is a valuable resource in various industries, including pharmaceuticals, cosmetics, and food manufacturing.[1] Its unique composition, rich in medium-chain fatty acids (MCFAs) such as lauric acid, capric acid, and caprylic acid, imparts desirable physicochemical properties.[2][3] This document provides detailed application notes and protocols for the primary methods of extracting this compound from coconut oil. The methodologies covered are saponification followed by acidification, solvent extraction, enzymatic hydrolysis, and supercritical fluid extraction.
Physicochemical Properties of Coconut Oil and this compound
Coconut oil is primarily composed of triglycerides, with a high concentration of saturated fatty acids.[3][4] The fatty acid profile of coconut oil is a key determinant of the resulting this compound composition. This compound itself is typically a white to light yellow solid at room temperature with a characteristic odor.[2] It is readily soluble in organic solvents like ethanol and ether but insoluble in water.[2]
Table 1: General Physicochemical Properties of Coconut Oil
| Property | Typical Value | Reference |
| Saponification Value (mg KOH/g) | 248 - 265 | [3][5] |
| Iodine Value (g I₂/100g) | 4.1 - 11.0 | [5][6] |
| Free Fatty Acid (% as lauric acid) | 0.1 - 0.5 | [6] |
| Moisture Content (%) | < 0.2 | [7] |
| Density ( kg/m ³) | ~924 | [8] |
Extraction Methodologies
Several methods can be employed to extract this compound from coconut oil, each with its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The choice of method will depend on the specific application and available resources.
Saponification followed by Acidification
This is a traditional and widely used method for liberating fatty acids from triglycerides. The process involves two main steps: saponification of the coconut oil with a strong base to form soap, followed by acidification to convert the soap into free fatty acids.
Experimental Protocol:
-
Saponification:
-
Weigh 100 g of coconut oil into a 500 mL beaker.
-
In a separate beaker, prepare a solution of 25 g of sodium hydroxide (NaOH) in 100 mL of 95% ethanol. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Gently heat the coconut oil to approximately 80°C on a hot plate with magnetic stirring.
-
Slowly add the ethanolic NaOH solution to the heated oil while stirring continuously.
-
Continue heating and stirring the mixture for 1-2 hours to ensure complete saponification. The mixture will thicken and form a soap paste.[9]
-
-
Acidification:
-
Allow the soap mixture to cool to room temperature.
-
Slowly and carefully add a 10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the soap mixture while stirring. Continue adding acid until the pH of the mixture is acidic (pH 1-2), which can be tested using pH paper. This will cause the free fatty acids to separate from the aqueous layer.
-
The fatty acids will float to the top as an oily layer.
-
-
Isolation and Purification:
-
Separate the top layer of fatty acids from the aqueous layer using a separatory funnel.
-
Wash the fatty acid layer with warm distilled water (50-60°C) several times to remove any residual mineral acid and other impurities. Repeat the washing until the wash water is neutral to pH paper.
-
Dry the fatty acid layer over anhydrous sodium sulfate to remove any remaining water.
-
The resulting product is this compound.
-
dot
Caption: Saponification and Acidification Workflow.
Solvent Extraction
Solvent extraction utilizes an organic solvent to selectively dissolve the fatty acids from the coconut oil. This method is often used for analytical purposes and can be scaled up for industrial applications.
Experimental Protocol:
-
Sample Preparation:
-
Start with crude or refined coconut oil. If starting with solid coconut, it should be dried and ground to a fine powder to increase the surface area for extraction.[10]
-
-
Extraction:
-
Place 50 g of coconut oil (or ground coconut) into a Soxhlet extractor.
-
Add 250 mL of n-hexane to the boiling flask of the Soxhlet apparatus.[10][11]
-
Heat the solvent to its boiling point (approximately 68°C for n-hexane) and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the oil.[10]
-
-
Solvent Recovery:
-
Purification:
-
The resulting crude extract contains this compound along with other lipid-soluble components. Further purification steps, such as degumming and bleaching, may be necessary depending on the desired purity.
-
dot
Caption: Solvent Extraction Workflow.
Enzymatic Hydrolysis
Enzymatic hydrolysis uses lipases to catalyze the breakdown of triglycerides into free fatty acids and glycerol under mild conditions. This method is considered a "green" alternative to chemical methods.[12]
Experimental Protocol:
-
Reaction Setup:
-
Enzyme Addition and Incubation:
-
Termination and Product Recovery:
-
After the incubation period, inactivate the enzyme by heating the mixture to 90°C for 10 minutes.
-
Allow the mixture to cool and separate into two layers: an upper fatty acid layer and a lower aqueous layer.
-
Separate the fatty acid layer using a separatory funnel.
-
-
Purification:
-
Wash the fatty acid layer with warm distilled water to remove any residual glycerol and buffer salts.
-
Dry the this compound over anhydrous sodium sulfate.
-
dot
Caption: Enzymatic Hydrolysis Workflow.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.[8][11]
Experimental Protocol:
-
Sample Preparation:
-
Grated coconut is sun-dried to reduce the moisture content from approximately 50% to 3%.[8]
-
-
Extraction:
-
The dried coconut material is loaded into the extraction vessel of the SFE system.
-
Liquid CO₂ is pumped into the heated extraction cell.
-
The extraction is performed at a pressure of 20.7–34.5 MPa and a temperature of 40–80°C.[14][15] The CO₂ flow rate is maintained at an average of 1.2-6.0 mL/min.[11][15]
-
-
Fractionation and Separation:
-
Post-Extraction:
-
The collected oil is left at normal temperature and pressure for about an hour to allow any residual CO₂ to evaporate.[16]
-
dot
Caption: Supercritical Fluid Extraction Workflow.
Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on the desired outcome. The following table summarizes the key quantitative parameters for each method.
Table 2: Comparison of this compound Extraction Methods
| Method | Yield (%) | Purity/Key Characteristics | Advantages | Disadvantages | References |
| Saponification & Acidification | High (approaching theoretical) | High free fatty acid content | Well-established, high conversion rate | Use of harsh chemicals, energy-intensive | [9][17] |
| Solvent Extraction | 72 - 94.7 | Dependent on solvent and purification | High yield, efficient | Use of flammable and potentially toxic organic solvents, requires solvent recovery | [18][19] |
| Enzymatic Hydrolysis | 68.6 - 72.3 | High-quality fatty acids, mild conditions | Environmentally friendly, high specificity, mild operating conditions | Higher cost of enzymes, longer reaction times | [1][12][13] |
| Supercritical Fluid Extraction | 85 - 99 | High purity, solvent-free product | "Green" technology, high selectivity, preserves thermolabile compounds | High capital and operating costs | [14][15][16] |
Fatty Acid Composition of Extracted this compound
The primary components of this compound are saturated fatty acids, with lauric acid being the most abundant. The exact composition can vary slightly depending on the extraction method and the source of the coconut oil.
Table 3: Typical Fatty Acid Composition of this compound from Coconut Oil
| Fatty Acid | Carbon Chain:Double Bonds | Percentage (%) | Reference |
| Caprylic Acid | C8:0 | 5.0 - 9.0 | [4] |
| Capric Acid | C10:0 | 4.5 - 8.0 | [4] |
| Lauric Acid | C12:0 | 45.0 - 53.0 | [4][5][6] |
| Myristic Acid | C14:0 | 16.0 - 21.0 | [4] |
| Palmitic Acid | C16:0 | 7.5 - 10.0 | [4] |
| Stearic Acid | C18:0 | 2.0 - 4.0 | [4] |
| Oleic Acid | C18:1 | 5.0 - 8.0 | [4] |
Conclusion
The extraction of this compound from coconut oil can be achieved through various methods, each with distinct advantages and limitations. For applications requiring high purity and the preservation of natural compounds, supercritical fluid extraction and enzymatic hydrolysis are excellent choices, despite their higher costs. Saponification followed by acidification remains a robust and high-yielding method suitable for many industrial applications. Solvent extraction offers a high-yield alternative, provided that proper solvent handling and recovery systems are in place. The selection of the optimal method should be guided by the specific requirements of the end-product, economic considerations, and environmental policies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and application of coconut oil fatty acids [cn-lubricantadditive.com]
- 3. View of Physicochemical characteristics of commercial coconut oils produced in India | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Physicochemical properties, antioxidant capacities, and metal contents of virgin coconut oil produced by wet and dry processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A comprehensive review on the techniques for coconut oil extraction and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Transesterification of fractionated coconut oil? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ijrpas.com [ijrpas.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. CN101524099A - Method of utilizing supercritical CO2 extraction technology to prepare primitive coconut oil - Google Patents [patents.google.com]
- 17. Experiment: The Saponification Value Of Coconut Oil And... | ipl.org [ipl.org]
- 18. erpublication.org [erpublication.org]
- 19. cigrjournal.org [cigrjournal.org]
Application Note: Quantification of Fatty Acids (from Coconut Oil) using Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-FA001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1][2] Fatty acids, particularly those derived from natural sources such as coconut oil, are of significant interest in various fields including nutrition, cosmetics, and pharmaceutical development. Coconut oil is rich in medium-chain saturated fatty acids, with Lauric Acid (C12:0), Myristic Acid (C14:0), and Palmitic Acid (C16:0) being the most abundant.
Due to their low volatility and inherent polarity, fatty acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2][3] The most common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of fatty acids from a sample matrix using GC-MS.
Principle of the Method
The overall method involves three main steps: extraction of fatty acids from the sample, derivatization to form FAMEs, and subsequent analysis by GC-MS.[4] The sample is first hydrolyzed to release free fatty acids. These are then converted to their corresponding methyl esters. The resulting FAMEs are separated on a GC column based on their boiling points and are subsequently detected and quantified by a mass spectrometer.[1] An internal standard is typically used to ensure accurate quantification.[2]
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane, Methanol, Chloroform (all HPLC grade)
-
Reagents:
-
Boron trifluoride (BF3) in Methanol (14% w/v)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Standards:
-
Fatty acid standards (e.g., Lauric acid, Myristic acid, Palmitic acid, Stearic acid)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable non-endogenous fatty acid.
-
-
Sample: Coconut oil or a matrix containing fatty acids.
2. Sample Preparation and Extraction
-
Lipid Extraction (Folch Method):
-
Accurately weigh approximately 100 mg of the sample into a glass tube with a PTFE-lined cap.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Add the internal standard solution at a known concentration.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
| Transfer Line Temp. | 280°C |
5. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
Process the calibration standards using the same derivatization procedure as the samples.
-
Analyze the derivatized standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of each fatty acid to the peak area of the internal standard against the concentration of the fatty acid.
-
Sample Analysis: Analyze the prepared sample extracts by GC-MS.
-
Determine the concentration of each fatty acid in the sample by using the calibration curve.
Data Presentation
Table 1: GC-MS Retention Times and SIM Ions for FAMEs
| Fatty Acid Methyl Ester | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Laurate (C12:0) | ~12.5 | 74 | 87, 214 |
| Methyl Myristate (C14:0) | ~14.8 | 74 | 87, 242 |
| Methyl Palmitate (C16:0) | ~17.0 | 74 | 87, 270 |
| Methyl Stearate (C18:0) | ~19.1 | 74 | 87, 298 |
| Methyl Heptadecanoate (IS) | ~18.1 | 74 | 87, 284 |
Table 2: Example Quantitative Data Summary
| Analyte (Fatty Acid) | Concentration in Sample (mg/g) | %RSD (n=3) |
| Lauric Acid (C12:0) | 450.2 | 2.1 |
| Myristic Acid (C14:0) | 180.5 | 1.8 |
| Palmitic Acid (C16:0) | 95.7 | 2.5 |
| Stearic Acid (C18:0) | 30.1 | 3.0 |
Visualizations
Caption: Experimental workflow for fatty acid quantification by GC-MS.
Caption: Logical relationship of the analytical steps.
References
Application Notes and Protocols: Cocinic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, a mixture of fatty acids derived from coconut oil, is increasingly being investigated for its potential in advanced drug delivery systems. Its composition, primarily consisting of medium-chain fatty acids (MCFAs) such as lauric acid (C12), capric acid (C10), and caprylic acid (C8), offers unique advantages in the formulation of various nanocarriers.[1][2] These fatty acids are biocompatible, biodegradable, and have been shown to enhance the solubility and permeability of therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound and its principal components in the development of nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
Applications of this compound-Based Drug Delivery Systems
The fatty acids constituting this compound serve as key components in various drug delivery platforms, enhancing the therapeutic efficacy of a wide range of drugs. Their incorporation into nanocarriers can improve drug stability, provide controlled release, and facilitate targeted delivery.[4][5]
Nanoparticles (NPs)
This compound and its constituent fatty acids can be used to formulate both polymeric and lipid-based nanoparticles. Lauric acid, for instance, can be conjugated to polymers or used to coat magnetic nanoparticles for targeted drug delivery.[4] These fatty acids can also form the core of solid lipid nanoparticles.
-
Advantages:
Liposomes
While less common than phospholipids, fatty acids like lauric acid can be incorporated into liposomal bilayers to modulate their properties. They can act as permeability enhancers, facilitating drug release and cellular uptake.[6]
-
Advantages:
-
Can increase the fluidity of the lipid bilayer.
-
May enhance the penetration of drugs through biological membranes.[6]
-
Can improve the loading of certain drugs.
-
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, and the fatty acids from this compound are excellent candidates for forming the lipid matrix. They offer a stable platform for drug encapsulation and controlled release.[7][8]
-
Advantages:
Nanostructured Lipid Carriers (NLCs)
NLCs are an advanced generation of lipid nanoparticles that combine solid and liquid lipids, such as coconut oil (a natural source of this compound).[10][11] This creates a less-ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage.[10]
-
Advantages:
Quantitative Data Summary
The following tables summarize key quantitative data for drug delivery systems formulated with components of this compound.
Table 1: Physicochemical Properties of Lauric Acid-Based Nanocarriers [5]
| Delivery System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Lauric Acid | 102.3 ± 4.5 | - | -8.4 ± 0.1 to -51.1 ± 3.3 |
| SLNs | Retinoic Acid & Lauric Acid | ~200-400 | - | - |
| SLNs | 5-Fluorouracil | <200 | <0.2 | <-30 |
| NLCs | Dutasteride | ~184 | <0.3 | -18.0 |
| Nanoemulsions | - | - | - | - |
Table 2: Formulation and Performance of Coconut Oil-Based NLCs
| Formulation | Drug/Active | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| FDNLC | Ficus deltoidea Extract | 158.0 ± 1.3 | 0.15 ± 0.02 | -42.3 ± 1.5 | 87.4 ± 1.3 | 8.5 ± 1.2 | [11] |
| CAF-NLCs | Caffeine | ≈ 60-390 | Low | > -30 | 62-99 | - | [14] |
| VCO-NLC | - | 126.3 ± 10.0 | 0.16 ± 0.01 | - | - | - | [15] |
Experimental Protocols
Protocol 1: Preparation of Lauric Acid-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.[5]
Materials:
-
Solid Lipid: Lauric Acid
-
Drug: (e.g., 5-Fluorouracil)
-
Surfactant: Poloxamer 188
-
Deionized water
Procedure:
-
Melt the lauric acid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
Prepare a hot aqueous solution of the surfactant at the same temperature as the lipid melt.
-
Add the hot surfactant solution to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of Coconut Oil-Based Nanostructured Lipid Carriers (NLCs)
This protocol outlines the preparation of NLCs using a melt emulsification homogenization technique.[11]
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Virgin Coconut Oil (VCO)
-
Drug/Active Extract
-
Surfactants: Tween 80, Soy lecithin
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the GMS and mix it with the VCO.
-
Aqueous Phase Preparation: Dissolve the Tween 80, soy lecithin, and the drug/active extract in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the aqueous phase to the lipid phase and homogenize at high speed (e.g., 13,500 rpm for 10 minutes) to form a pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to obtain a nanoemulsion.
-
NLC Formation: Cool the nanoemulsion to room temperature to allow the lipid matrix to solidify, forming the NLCs.
Protocol 3: Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer).
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation and UV-Vis Spectrophotometry (or HPLC).
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical technique.
-
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Cocinic Acid as a Surfactant in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cocinic acid as a versatile, biocompatible surfactant in various research and drug development applications. Detailed protocols for key experiments are provided to facilitate practical implementation in the laboratory.
Introduction to this compound as a Surfactant
This compound is not a single compound but a mixture of saturated fatty acids derived from the hydrolysis of coconut oil. Its composition typically reflects the fatty acid profile of coconut oil, being rich in medium-chain fatty acids. The primary components are lauric acid and myristic acid, which are responsible for its surfactant properties.
To function as a surfactant in aqueous systems, this compound, being a fatty acid, must be neutralized with a base (e.g., potassium hydroxide or sodium hydroxide) to form a soap (a fatty acid salt). This deprotonation of the carboxylic acid head group creates an anionic surfactant with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail. This amphiphilic nature allows it to reduce surface tension and form micelles in solution, making it an effective emulsifier, stabilizer, and dispersing agent.
Key Advantages in Research:
-
Biocompatibility: Derived from a natural source, its main components (lauric and myristic acid) are endogenous and generally recognized as safe, exhibiting low toxicity.[1]
-
Biodegradability: As a natural fatty acid mixture, it is readily biodegradable.
-
Cost-Effectiveness: It is an economical alternative to many synthetic surfactants.
-
Versatility: It can be used in a wide range of applications, including the formulation of emulsions, synthesis of nanoparticles, and in drug delivery systems.
Physicochemical Properties of this compound Components
The surfactant properties of this compound are primarily dictated by its main constituents, lauric acid and myristic acid. The data presented below is for the individual components, which provides a strong indication of the expected behavior of the this compound mixture when used as a surfactant (as a potassium or sodium salt).
| Property | Lauric Acid (Dodecanoic Acid) | Myristic Acid (Tetradecanoic Acid) | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₂ | C₁₄H₂₈O₂ | [2][3] |
| Molecular Weight | 200.32 g/mol | 228.37 g/mol | [2][3] |
| Solubility in Water | 55 mg/L at 20°C | 20 mg/L at 20°C | [4][5] |
| Critical Micelle Conc. (CMC) | ~30 mM (for Sodium Laurate) | ~10 mM (for Potassium Myristate) | [6][7] |
| Surface Tension at CMC | Not explicitly found for aqueous solution at room temp. | ~30 mN/m (for Potassium Myristate solutions) | [6] |
| Required HLB (for O/W) | 16 | Not explicitly found, but estimated to be around 15-16 | [6] |
Note: The CMC and surface tension are highly dependent on pH, temperature, and ionic strength of the medium. The values provided are for the respective fatty acid salts, which is the active surfactant form in aqueous solutions.
Application: Emulsification
This compound, in its saponified form, is an effective oil-in-water (O/W) emulsifier. It stabilizes emulsions by adsorbing at the oil-water interface, reducing interfacial tension, and creating a charged barrier that prevents droplet coalescence.
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a stable oil-in-water emulsion using saponified this compound as the emulsifier.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Oil Phase (e.g., mineral oil, soybean oil, or a specific drug carrier oil)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax) or sonicator
-
pH meter
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, dissolve a calculated amount of KOH or NaOH in deionized water. The amount of base should be sufficient to neutralize the this compound to the desired degree of saponification. A 1:1 molar ratio is a good starting point.
-
Heat the aqueous phase to 70-75°C while stirring.
-
-
Prepare the Oil Phase:
-
In a separate beaker, add the desired amount of this compound to the oil phase.
-
Heat the oil phase to 70-75°C while stirring to ensure the this compound is fully dissolved.
-
-
Form the Emulsion:
-
Slowly add the hot oil phase to the hot aqueous phase while stirring with a magnetic stirrer.
-
Once all the oil phase has been added, increase the mixing speed and use a high-shear homogenizer for 5-10 minutes to reduce the droplet size. The exact time will depend on the desired droplet size and the power of the homogenizer.
-
-
Cooling and Finalizing:
-
Continue gentle stirring with a magnetic stirrer as the emulsion cools to room temperature. This prevents phase separation during cooling.
-
Once cooled, check the pH of the emulsion and adjust if necessary. The final pH should typically be in the neutral to slightly alkaline range for optimal stability of the fatty acid soap.
-
-
Characterization (Optional):
-
Analyze the emulsion for droplet size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Assess the stability of the emulsion by observing for any phase separation over time at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Application: Nanoparticle Synthesis
Fatty acids, including the components of this compound, can act as capping agents in the synthesis of nanoparticles, such as silver (AgNPs) and zinc oxide (ZnO) nanoparticles. The carboxylate head group binds to the surface of the nanoparticle, while the hydrophobic tails extend into the solvent, providing steric stabilization and preventing aggregation. This allows for control over particle size and enhances their dispersibility in non-polar solvents.
Experimental Protocol: Synthesis of Fatty Acid-Capped Silver Nanoparticles (AgNPs)
This protocol describes a chemical reduction method for synthesizing AgNPs using this compound as a capping agent.
Materials:
-
Silver Nitrate (AgNO₃)
-
This compound
-
Sodium Borohydride (NaBH₄) or another suitable reducing agent
-
Ethanol or Methanol
-
Deionized Water
-
Magnetic stirrer
-
Beakers, flasks, and pipettes
-
Centrifuge
Procedure:
-
Prepare Silver Precursor Solution:
-
Dissolve a specific amount of silver nitrate in deionized water to create a stock solution (e.g., 10 mM).
-
-
Prepare Capping Agent Solution:
-
Dissolve this compound in ethanol or methanol to create a stock solution (e.g., 20 mM). A slight warming may be necessary to fully dissolve the fatty acids.
-
-
Synthesis Reaction:
-
In a flask, mix a defined volume of the this compound solution with a volume of the silver nitrate solution under vigorous stirring. The molar ratio of capping agent to silver precursor can be varied to control particle size.
-
Prepare a fresh, cold solution of the reducing agent, sodium borohydride (e.g., 50 mM in deionized water).
-
Add the reducing agent solution dropwise to the silver nitrate/cocinic acid mixture under vigorous stirring.
-
A color change (typically to yellow or brown) should be observed, indicating the formation of AgNPs.
-
Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) to ensure completion.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the solution at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol or another suitable solvent.
-
Repeat the centrifugation and re-dispersion steps two more times to remove unreacted reagents.
-
-
Characterization (Optional):
-
Confirm the formation of AgNPs using UV-Vis spectroscopy, looking for the characteristic surface plasmon resonance peak (around 420 nm for spherical AgNPs).
-
Analyze the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Confirm the presence of the fatty acid capping agent on the nanoparticle surface using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Application: In Vitro Drug Release Studies
Surfactants are often included in dissolution media for in vitro drug release studies of poorly water-soluble drugs to ensure sink conditions, which can be more representative of the in vivo environment where natural surfactants like bile salts are present. The micelle-forming capability of this compound allows it to solubilize hydrophobic drugs, facilitating their release from a dosage form.
Experimental Protocol: In Vitro Drug Release from a Hydrophobic Matrix
This protocol outlines a method to evaluate the release of a poorly soluble drug from a solid dosage form using a dissolution medium containing saponified this compound.
Materials:
-
Drug-loaded tablets or capsules
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Phosphate buffer (pH 6.8 or other relevant pH)
-
USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle)
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Prepare the Dissolution Medium:
-
Prepare the desired volume of phosphate buffer (e.g., 900 mL per vessel).
-
Weigh the appropriate amount of this compound to achieve a concentration above its estimated CMC (e.g., 50 mM).
-
Add the this compound to the buffer and then add a sufficient amount of NaOH or KOH to saponify the fatty acids and ensure they dissolve. The pH should be adjusted to the target value (e.g., 6.8).
-
Stir until all components are fully dissolved.
-
-
Set up the Dissolution Apparatus:
-
Assemble the dissolution apparatus according to standard procedures.
-
Add the prepared dissolution medium to each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
-
Conduct the Release Study:
-
Place one dosage form into each vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Analyze the Samples:
-
Quantify the concentration of the released drug in each filtered sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to generate the drug release profile.
-
Biocompatibility and Safety
The primary components of this compound, lauric acid and myristic acid, are generally considered to have low toxicity. Studies on these fatty acids have shown them to be non-irritating to the skin in cosmetic formulations and to have low acute oral toxicity.[1] However, as with any substance, the cytotoxicity can be concentration-dependent. In vitro studies have shown that high concentrations of saturated fatty acids can induce cytotoxicity in certain cell lines, such as hepatocytes.[8][9] Therefore, it is essential to evaluate the biocompatibility of any new formulation containing this compound in the context of its specific application and concentration.
Influence on Cellular Signaling Pathways
Recent research has indicated that the fatty acid components of this compound are not merely inert excipients but can actively influence cellular signaling pathways. This is a critical consideration in drug development, as these interactions could have therapeutic or off-target effects.
Lauric Acid:
-
Akt/mTOR Pathway: Lauric acid has been shown to induce the phosphorylation of Akt, a key kinase in cell survival and metabolism. This can lead to the transactivation of other signaling molecules.[10]
-
Insulin Signaling: In hepatocytes, lauric acid can impair insulin-induced Akt phosphorylation by upregulating the expression of Selenoprotein P (SeP), suggesting a potential role in modulating insulin resistance.[4][5]
-
TLR4 Signaling: Lauric acid can activate Toll-like receptor 4 (TLR4) signaling, which has been linked to promoting the formation of glycolytic muscle fibers.[11]
Myristic Acid:
-
Protein Stabilization and Kinase Signaling: Myristic acid can selectively increase the protein levels of diacylglycerol kinase (DGK) delta in muscle cells. This stabilization of DGKδ is linked to enhanced glucose uptake.[3][12][13]
-
Ceramide Synthesis and Lipotoxicity: While not significantly toxic on its own, myristic acid can potentiate the lipotoxicity of other saturated fatty acids like palmitic acid by sustaining the de novo synthesis of ceramides, which are signaling lipids involved in apoptosis.[2]
-
Protein Myristoylation: Myristic acid is used by cells for N-myristoylation, a lipid modification that anchors proteins to membranes and is crucial for their function in various signaling pathways, including those involving G proteins and kinases.[14]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristic acid selectively augments β‐tubulin levels in C2C12 myotubes via diacylglycerol kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free fatty acids sensitise hepatocytes to TRAIL mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Myristic acid specifically stabilizes diacylglycerol kinase δ protein in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myristic acid selectively augments β-tubulin levels in C2C12 myotubes via diacylglycerol kinase δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Derivatization of Cocinic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, a mixture of fatty acids derived from coconut oil, is of significant interest in various fields, including cosmetics, food science, and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and understanding its physiological effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the inherent properties of fatty acids, such as their low volatility and polarity, necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.
This document provides detailed protocols for the two most common and effective derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. These protocols are designed to be accessible to researchers, scientists, and drug development professionals, enabling them to achieve accurate and reproducible results.
Derivatization Strategies for this compound
The choice of derivatization method depends on several factors, including the sample matrix, the presence of other interfering substances, and the specific requirements of the analytical method.
Esterification (specifically, Methylation): This is the most widely used method for the analysis of fatty acids.[1] It involves the conversion of the carboxylic acid group to a methyl ester, which is significantly more volatile and less polar. Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol is a common and effective approach.[1][2]
Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[3] Silylation is a versatile technique that can also derivatize other functional groups, such as hydroxyl groups, if present.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[2]
Experimental Workflows
The general experimental workflow for the analysis of this compound using GC-MS involves sample preparation, derivatization, and instrumental analysis.
Figure 1: General experimental workflow for this compound derivatization and analysis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the esterification of free fatty acids.[1][2]
Materials:
-
This compound sample
-
Boron Trifluoride (BF₃) in methanol (12-14% w/v)
-
Hexane or Heptane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-capped glass tube.[1] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried sample.[1]
-
Reaction: Tightly cap the tube and heat the mixture at 60-80°C for 30-60 minutes in a heating block or water bath.[3]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution. Vortex thoroughly for 30 seconds.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the fatty acid methyl esters (FAMEs).
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
References
Application Notes and Protocols for Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental biological molecules that serve as essential energy sources, structural components of cell membranes, and signaling molecules involved in a myriad of physiological and pathological processes. The accurate qualitative and quantitative analysis of fatty acid profiles in biological samples is therefore crucial for research in areas such as metabolic diseases, oncology, cardiovascular disease, and drug development. These application notes provide detailed protocols for the most common and robust analytical techniques used for fatty acid profiling: Gas Chromatography (GC), Liquid Chromatography (LC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography coupled with mass spectrometry is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. The method typically requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Protocol: FAMEs Analysis by GC-MS from Plasma
This protocol outlines the extraction of total fatty acids from plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., C17:0 or C19:0 fatty acid)
-
Boron trifluoride (BF₃)-methanol solution (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined screw caps
-
GC-MS system with a suitable capillary column (e.g., polar capillary column like a BPX70)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of internal standard.
-
Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
-
Derivatization to FAMEs (Acid-Catalyzed Transesterification):
-
Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 14% BF₃-methanol solution to the dried lipid extract.[1]
-
Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final hexane extract to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: BPX70 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 115°C for 2 min, ramp at 10°C/min to 200°C and hold for 18.5 min, then ramp at 60°C/min to 245°C and hold for 4 min.
-
Injector Temperature: 250°C
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra with those of a known FAME standard mixture.
-
Quantify each fatty acid by comparing its peak area to the peak area of the internal standard and applying response factors if necessary.
Workflow for GC-MS Fatty Acid Profiling
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Profiling
LC-MS has emerged as a powerful alternative to GC-MS for fatty acid analysis, particularly for complex biological samples.[2] A key advantage is that derivatization is often not required, allowing for the analysis of free fatty acids directly. This method offers high sensitivity and is well-suited for high-throughput applications.
Experimental Protocol: Free Fatty Acid Analysis by LC-MS/MS from Plasma
This protocol describes the extraction and direct analysis of free fatty acids from plasma using LC-MS/MS.
Materials:
-
Plasma sample
-
Isopropanol
-
Hexane
-
Internal Standard Mixture (e.g., deuterated fatty acids like DHA-d5, ARA-d8, EPA-d5, LA-d4, ALA-d14)
-
Acetonitrile
-
Water
-
Ammonium acetate
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma in an Eppendorf tube, add 10 µL of the internal standard mixture.
-
Add 1 mL of a 3:2 (v/v) hexane:isopropanol mixture.
-
Vortex thoroughly and keep at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% acetonitrile, 10% water, 2 mM ammonium acetate).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and internal standard need to be optimized.
-
-
Data Analysis:
-
Identify fatty acids based on their retention times and specific MRM transitions.
-
Quantify each fatty acid by constructing a calibration curve using the peak area ratios of the analyte to its corresponding deuterated internal standard.
Workflow for LC-MS Fatty Acid Profiling
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fatty Acid Profiling
NMR spectroscopy is a non-destructive analytical technique that can provide detailed structural information and quantification of fatty acids with minimal sample preparation. 1H-NMR is particularly useful for determining the fatty acid profile in oils and extracts.
Experimental Protocol: 1H-NMR Analysis of Fatty Acids in Lipid Extracts
This protocol describes the analysis of a lipid extract using 1H-NMR for the quantification of major fatty acid classes.
Materials:
-
Dried lipid extract (from Folch or other extraction methods)
-
Deuterated chloroform (CDCl₃) with an internal standard (e.g., tetramethylsilane - TMS)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the dried lipid extract in a known volume of CDCl₃ containing TMS (typically 0.5-1.0 mL).
-
Transfer the solution to an NMR tube.
-
-
1H-NMR Analysis:
-
Acquire the 1H-NMR spectrum. A standard one-pulse experiment is usually sufficient.
-
Ensure complete relaxation of all protons by using an appropriate relaxation delay (e.g., 5 times the longest T1).
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of different fatty acid types:
-
Polyunsaturated fatty acids (PUFA): Bis-allylic protons (~2.8 ppm).
-
Linoleic acid (18:2): Bis-allylic protons (~2.77 ppm).
-
α-Linolenic acid (18:3): Terminal methyl protons (~0.98 ppm).
-
Oleic acid (18:1): Olefinic protons (~5.34 ppm).
-
Saturated fatty acids (SFA): Terminal methyl protons (~0.88 ppm).
-
-
Calculate the relative amounts of each fatty acid class based on the integral values and the number of protons each signal represents.
Logical Relationship in NMR-based Quantification
Section 4: Comparison of Analytical Techniques
The choice of analytical technique for fatty acid profiling depends on the specific research question, sample type, and desired level of detail. The following table summarizes key quantitative parameters for the described methods.
| Parameter | GC-MS | LC-MS/MS | GC-FID | 1H-NMR |
| Derivatization | Required (FAMEs) | Often not required | Required (FAMEs) | Not required |
| Sensitivity | High (pg-ng range) | Very High (fg-pg range) | High (pg-ng range) | Moderate (µg-mg range) |
| Selectivity | High | Very High | Moderate | Moderate |
| Precision (RSD%) | < 10% | < 15% | < 5% | < 5% |
| Throughput | Moderate | High | Moderate | High |
| Cost | Moderate-High | High | Low-Moderate | High |
| LOD (example) | ~0.01 µg/mL | ~1-10 nmol/L | ~0.1 µg/mL | ~µM range |
| LOQ (example) | ~0.1 µg/mL | ~2-300 nmol/L | ~0.5 µg/mL | ~µM range |
Section 5: Fatty Acid Signaling Pathways
Fatty acids are not only metabolites but also important signaling molecules that activate specific receptors to regulate various cellular processes.
FFAR1 (GPR40) and FFAR4 (GPR120) Signaling
Free fatty acid receptors 1 and 4 are G-protein coupled receptors (GPCRs) activated by medium and long-chain fatty acids. Their activation leads to downstream signaling cascades that influence insulin secretion, inflammation, and adipogenesis.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a transcription factor. It is activated by fatty acids and their derivatives, leading to the regulation of genes involved in fatty acid oxidation.
References
Application Notes: Lauric Acid (as Cocinic Acid) in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauric acid, the primary medium-chain fatty acid found in coconut oil (often referred to as cocinic acid), as a substrate in key enzymatic reactions. This document details its metabolism by Cytochrome P450 and lipase enzymes, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Enzymatic Metabolism of Lauric Acid
Lauric acid (C12:0) is a saturated fatty acid that serves as a valuable substrate for studying various enzymes central to drug metabolism and lipid biochemistry. Its metabolism is primarily carried out by two major enzyme families:
-
Cytochrome P450 (CYP) Enzymes: Predominantly located in the liver, CYP enzymes are crucial for metabolizing xenobiotics and endogenous compounds. The CYP4A and CYP2E1 isoforms are particularly active in hydroxylating lauric acid. CYP4A11 is the principal enzyme responsible for ω-hydroxylation, producing 12-hydroxylauric acid, while CYP2E1 and other CYPs contribute to (ω-1)-hydroxylation, forming 11-hydroxylauric acid.[1][2] The products of fatty acid hydroxylation, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid by similar CYP4A enzymes, are known to be important signaling molecules.[3]
-
Lipases: These enzymes (EC 3.1.1.3) catalyze the hydrolysis of triglycerides to release fatty acids and glycerol.[4] They can also catalyze the reverse reaction, esterification, to synthesize esters from fatty acids.[4] Lipases from various sources, including Candida rugosa, porcine pancreas, and Mucor miehei, utilize lauric acid and coconut oil triglycerides as substrates and are widely used in industrial and research applications.[5][6]
Data Presentation: Quantitative Enzyme Kinetics and Optimal Conditions
The following tables summarize key quantitative data for enzymatic reactions involving lauric acid.
Table 1: Kinetic Parameters of Lauric Acid Hydroxylation by Cytochrome P450 Enzymes
| Enzyme/System | Product | K_m (μM) | V_max (nmol/min/nmol P450) or k_cat (min⁻¹) | Reference(s) |
| Recombinant Human CYP4A11 | 12-hydroxylauric acid | 11 - 200 | 15 - 38 min⁻¹ (k_cat) | [7][8] |
| Human Liver Microsomes | 12-hydroxylauric acid | 48.9 | 3.72 nmol/min/nmol P450 (V_max) | [1] |
Note: Kinetic values can vary significantly based on the experimental system (recombinant enzyme vs. microsomes) and assay conditions.
Table 2: Optimal Conditions for Lipase-Catalyzed Hydrolysis of Coconut Oil/Lauric Acid
| Lipase Source | Optimal Temperature | Optimal pH | Key Findings | Reference(s) |
| Mucor miehei (immobilized) | 40-45°C | N/A | Substrate inhibition observed >40% (v/v) VCO. Optimal water content was 7% (v/v). | [5] |
| Porcine Pancreas (free) | 40°C | 8.5 | Enzyme-to-substrate ratio of 90 U/mL was optimal. | [9][10][11] |
| Porcine Pancreas (immobilized) | 35°C | 7.5 | Optimal enzyme-to-substrate ratio was 393 U/g. | [9][11] |
| Candida rugosa | 40°C | 7.0 | Optimal VCO to buffer ratio was 1:5. | [6] |
Signaling Pathways and Visualizations
CYP450-Mediated Metabolism of Lauric Acid
Lauric acid is hydroxylated by CYP enzymes at its terminal (ω) and sub-terminal (ω-1) positions. This metabolic pathway is a key route for fatty acid degradation and modification.
References
- 1. Identification of CYP4A11 as the major lauric acid omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Hydrolysis of Virgin Coconut Oil Using Immobilized Lipase in a Batch Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis Activity of Virgin Coconut Oil Using Lipase from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic hydrolysis of coconut oil using free and immobilized porcine pancreas lipases | Science and Technology Development Journal [vjol.info.vn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Formulation of Cocinic Acid in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, a mixture of fatty acids derived from coconut oil, is a valuable ingredient in topical preparations due to its multifaceted benefits for the skin. Comprised primarily of lauric acid, myristic acid, and other medium-chain fatty acids, this compound offers excellent moisturizing, emollient, and antimicrobial properties.[1] Its ability to enhance skin hydration and support the skin's barrier function makes it a popular choice in formulations targeting dry skin conditions.[1] Furthermore, the antimicrobial and anti-inflammatory effects of its constituent fatty acids, particularly lauric acid, suggest its utility in addressing inflammatory skin conditions and acne.[2][3]
These application notes provide a comprehensive guide to the formulation of this compound in various topical delivery systems. The subsequent sections will detail the physicochemical properties of this compound, provide exemplary formulations, and outline detailed experimental protocols for preparation, characterization, and evaluation.
Physicochemical Properties of this compound
Successful formulation of this compound necessitates a thorough understanding of its physicochemical properties. As a mixture of fatty acids, its characteristics are an amalgam of its components.
| Property | Description | Relevance to Topical Formulation |
| Appearance | White to yellowish crystalline solid or oily liquid, depending on the temperature and specific composition. | Influences the texture and appearance of the final product. |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Dictates the choice of vehicle and the type of formulation (e.g., emulsion, ointment). |
| Melting Point | Varies depending on the fatty acid profile, but generally in the range of 25-45 °C. | Important for manufacturing processes involving heating and cooling steps. |
| Acid Value | Indicates the amount of free fatty acids present. | Can influence the pH and stability of the formulation. |
| Saponification Value | Represents the average molecular weight of the fatty acids. | Useful for quality control and identification. |
| Iodine Value | Measures the degree of unsaturation. | Low for this compound, indicating high saturation and thus good oxidative stability. |
Exemplary Formulations
The following tables provide starting-point formulations for incorporating this compound into common topical dosage forms. The exact percentages may require optimization based on the desired characteristics of the final product.
Oil-in-Water (O/W) Cream
| Ingredient | Function | % (w/w) |
| Oil Phase | ||
| This compound | Active Ingredient / Emollient | 5.0 - 15.0 |
| Cetyl Alcohol | Thickening Agent / Emollient | 2.0 - 5.0 |
| Stearic Acid | Thickening Agent / Emulsifier | 2.0 - 5.0 |
| Glyceryl Monostearate | Emulsifier | 1.0 - 3.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 7.0 |
| Propylene Glycol | Humectant / Penetration Enhancer | 2.0 - 5.0 |
| Other | ||
| Triethanolamine | Neutralizing Agent (to adjust pH) | q.s. |
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 |
q.s. = quantum sufficit (as much as is sufficient)
Ointment
| Ingredient | Function | % (w/w) |
| This compound | Active Ingredient / Emollient | 5.0 - 20.0 |
| White Petrolatum | Ointment Base | 40.0 - 60.0 |
| Mineral Oil | Emollient / Levigating Agent | 10.0 - 20.0 |
| White Wax | Stiffening Agent | 5.0 - 10.0 |
Gel
A hydroalcoholic gel can be a suitable vehicle for delivering the beneficial components of this compound in a non-greasy formulation.[4]
| Ingredient | Function | % (w/w) |
| This compound (as a component of a coconut extract or oil) | Active Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |
| Ethanol (95%) | Solvent / Penetration Enhancer | 10.0 - 20.0 |
| Propylene Glycol | Humectant / Solubilizer | 5.0 - 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
| Preservative (e.g., Methylparaben, Propylparaben) | Preservative | 0.1 - 0.2 |
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 100g batch of an O/W cream containing this compound.
Materials and Equipment:
-
Beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer or high-shear mixer
-
Weighing balance
-
Spatulas
-
pH meter
Procedure:
-
Oil Phase Preparation: In a beaker, combine the oil-soluble ingredients: this compound, cetyl alcohol, stearic acid, and glyceryl monostearate. Heat the mixture in a water bath to 70-75°C with gentle stirring until all components are completely melted and uniform.[5]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble ingredients: glycerin and propylene glycol, in purified water. Heat this aqueous phase to 70-75°C.[5]
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and allow it to cool down to approximately 40°C with continuous, gentle stirring.
-
pH Adjustment and Final Additions: Check the pH of the cream and adjust to the desired range (typically 4.5-6.5 for skin compatibility) using triethanolamine. Add the preservative and any other temperature-sensitive ingredients at this stage and mix until uniform.
-
Final Mixing: Continue gentle stirring until the cream has cooled to room temperature and has a consistent texture.
Characterization of Topical Preparations
Equipment: Calibrated pH meter with a flat-surface electrode.
Procedure:
-
For O/W creams and gels, a 10% dispersion of the formulation in distilled water is prepared to ensure accurate measurement.[6][7]
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Immerse the electrode into the sample dispersion and allow the reading to stabilize.
-
Record the pH value. Perform the measurement in triplicate and report the average.
Equipment: Rotational viscometer (e.g., Brookfield type) with appropriate spindles.[8]
Procedure:
-
Place an appropriate amount of the formulation in a suitable container.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).[9]
-
Select a spindle and rotational speed that provides a torque reading between 10% and 90% of the instrument's capacity.
-
Lower the spindle into the center of the sample, ensuring it is immersed to the specified depth.
-
Start the viscometer and allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).[9]
-
Measurements can be taken at different rotational speeds to assess the rheological behavior (e.g., shear-thinning).
Equipment: Glass plates (e.g., 20 cm x 20 cm), weighing balance, ruler.
Procedure:
-
Place a pre-weighed amount (e.g., 1 g) of the formulation at the center of a glass plate.[10]
-
Carefully place a second glass plate of known weight on top of the sample.
-
Measure the initial diameter of the spread circle.
-
After a specific time interval (e.g., 1 minute), measure the final diameter of the spread circle.[10]
-
Spreadability can be calculated using the formula: S = d² * (π/4), where S is the spreadability and d is the diameter of the spread circle.
In Vitro Release Testing (IVRT)
Equipment: Franz diffusion cells, synthetic membrane (e.g., polysulfone), receptor medium, magnetic stirrers, water bath, syringe, and collection vials.
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.
-
Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer with a solubilizing agent to maintain sink conditions). The medium should be degassed and maintained at 32 ± 1°C.
-
Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly onto the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
Stability Testing
Procedure:
-
Package the formulation in inert, airtight containers.
-
Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for physical and chemical stability.
-
Physical Stability: Assess for changes in appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Stability: Determine the concentration of this compound using a validated analytical method (e.g., HPLC) to assess for degradation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound on the skin are largely attributed to its high content of lauric acid.
Anti-inflammatory and Antimicrobial Effects
Lauric acid has demonstrated significant antimicrobial activity, particularly against Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne.[2] This action is believed to involve the disruption of the bacterial cell membrane.
In terms of anti-inflammatory action, fatty acids can modulate inflammatory responses in the skin.[3] Lauric acid has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the innate immune response.[11] By interacting with such pathways, this compound may help to downregulate the production of pro-inflammatory mediators, thereby reducing redness and irritation.[12][13]
Experimental and Logical Workflows
Topical Formulation Development Workflow
The development of a topical formulation containing this compound follows a structured workflow to ensure the final product is safe, effective, and stable.
In Vitro Testing Workflow
In vitro testing is a critical step to evaluate the performance of a topical formulation before proceeding to more complex studies.
References
- 1. Articles [globalrx.com]
- 2. clinikally.com [clinikally.com]
- 3. Lauric Acid Benefits: Why This Ingredient Is in High Demand Across Industries [elchemy.com]
- 4. Formulation and evaluation of gels containing coconut kernel extract for topical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ointments: Preparation & Evaluation of Drug Release: Labs | Pharmlabs [pharmlabs.unc.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. brookfieldengineering.com [brookfieldengineering.com]
- 9. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. us.typology.com [us.typology.com]
- 13. uk.typology.com [uk.typology.com]
Application of Coconut-Derived Fatty Acids in Nanoparticle Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The utilization of naturally derived compounds in nanotechnology has garnered significant interest due to their biocompatibility, biodegradability, and inherent biological activities. "Cocinic acid," a term referring to the mixture of fatty acids obtained from coconut oil, represents a prime example of such a natural resource. While the term "this compound" is not commonly used in scientific literature, its primary components—lauric acid, myristic acid, and oleic acid—are extensively employed as capping and stabilizing agents in the synthesis of various nanoparticles.[1][2] These fatty acids play a crucial role in controlling nanoparticle growth, preventing aggregation, and functionalizing their surfaces for biomedical applications, including drug delivery and medical imaging.[1][3]
This document provides detailed application notes and protocols for the synthesis of nanoparticles using coconut-derived fatty acids, along with a summary of key quantitative data and visual representations of experimental workflows and mechanisms.
Role of Coconut-Derived Fatty Acids in Nanoparticle Synthesis
Fatty acids derived from coconut oil are amphiphilic molecules, possessing a hydrophilic carboxylic acid head and a hydrophobic hydrocarbon tail.[1] This dual nature allows them to act as effective surfactants and capping agents during nanoparticle formation.[1]
-
Size and Morphology Control: By adsorbing onto the nanoparticle surface, fatty acids can modulate the growth of nanocrystals, leading to the formation of nanoparticles with controlled sizes and shapes.[4]
-
Colloidal Stability: The hydrophobic tails of the fatty acids extend into the solvent, creating a stabilizing layer that prevents nanoparticles from aggregating due to van der Waals forces.[1][5] This is crucial for maintaining the nanoparticles in a dispersed state, which is essential for most biomedical applications.
-
Biocompatibility and Reduced Toxicity: Coating nanoparticles with fatty acids can shield the core material from direct interaction with biological components, often leading to reduced cytotoxicity and improved biocompatibility.[6][7] Studies have shown that fatty acid-coated silver nanoparticles exhibit lower toxicity and reactive oxygen species (ROS) generation compared to their uncoated counterparts.[6][7]
-
Surface Functionalization: The carboxylic acid groups on the surface of the fatty acid-coated nanoparticles provide reactive sites for further conjugation with targeting ligands, drugs, or imaging agents.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on nanoparticles synthesized with or coated by major fatty acid components of coconut oil.
Table 1: Physicochemical Properties of Fatty Acid-Coated Nanoparticles
| Nanoparticle Type | Fatty Acid Used | Average Particle Size (nm) | Crystallite Size (nm) | Zeta Potential (mV) | Reference |
| Magnetite (Fe₃O₄) | Lauric Acid | ~9 | - | - | [8] |
| Zinc Oxide (ZnO) | Lauric Acid | 10-55 | 26-28 | - | [2] |
| Silver (Ag) | Myristic Acid | 3-7 | - | - | [9] |
| Silver (Ag) in Virgin Coconut Oil | - | 4.84 - 6.33 | - | - | [10] |
| Zinc Oxide (ZnO) in Virgin Coconut Oil | - | 10-22 | 32.81 | -15.4 ± 5.0 | [11] |
Table 2: Biological Effects of Fatty Acid-Coated Nanoparticles
| Nanoparticle System | Cell Line / Organism | Outcome Measure | Result | Reference |
| Lauric Acid-Coated Magnetite NPs | - | Toxicity | Less toxic than dextran-coated magnetite NPs | [7] |
| Fatty Acid-Coated Silver NPs | Mouse Macrophages | Cytotoxicity | Less toxic than unbound Ag NPs | [6][7] |
| Fatty Acid-Coated Silver NPs | Mouse Macrophages | Cellular Uptake | Higher uptake than unbound Ag NPs | [7] |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | Tumor-bearing mice | Tumor Inhibition Rate | 60.3% | [12] |
| Fatty Acid-Based Hyperbranched Polymeric NPs | MCF-7 breast cancer cells | Drug Loading Efficiency (Tamoxifen) | 73.3% | [13] |
| Fatty Acid-Based Hyperbranched Polymeric NPs | MCF-7 breast cancer cells | Drug Loading Efficiency (Idarubicin) | 74% | [13] |
Experimental Protocols
Here, we provide detailed protocols for the synthesis of nanoparticles using lauric acid and a green synthesis approach with virgin coconut oil.
Protocol 1: Synthesis of Lauric Acid-Coated Magnetite Nanoparticles (Fe₃O₄) by Co-Precipitation
This protocol is adapted from a well-established co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles suitable for biomedical applications.[1][5]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Lauric acid
-
Acetone
-
Deionized water
Procedure:
-
Preparation of Iron Salt Solution:
-
Co-precipitation of Magnetite Nanoparticles:
-
Heat the iron salt solution to 80°C with vigorous stirring.[5]
-
Rapidly add ammonium hydroxide solution to raise the pH to ~10-11, inducing the formation of a black precipitate (Fe₃O₄).
-
Continue stirring for 1-2 hours at 80°C to allow for crystal growth.
-
-
Coating with Lauric Acid:
-
Separate the magnetite nanoparticles from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH is neutral.
-
Prepare a solution of lauric acid in deionized water (a mass ratio of lauric acid to magnetite nanoparticles of 3/2 is recommended).[1]
-
Heat the lauric acid solution to 60°C.[1]
-
Add the washed magnetite nanoparticle precipitate to the heated lauric acid solution and shake vigorously until flocculation of the coated nanoparticles occurs.[1]
-
-
Washing and Dispersion:
-
Wash the lauric acid-coated nanoparticles with acetone to remove excess unbound fatty acid.[1]
-
The final product can be dispersed in an appropriate organic solvent or in an aqueous medium with the aid of a suitable surfactant.
-
Protocol 2: Green Synthesis of Zinc Oxide (ZnO) Nanoparticles using Virgin Coconut Oil
This protocol outlines a simple and environmentally friendly method for synthesizing ZnO nanoparticles where virgin coconut oil acts as both a reducing and capping agent.[11][14]
Materials:
-
Zinc acetate
-
Virgin Coconut Oil (VCO)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve zinc acetate in virgin coconut oil. The exact concentrations can be optimized depending on the desired nanoparticle characteristics.
-
-
Synthesis of ZnO Nanoparticles:
-
Purification and Collection:
Visualizations
Diagram 1: General Workflow for Fatty Acid-Coated Nanoparticle Synthesis
Caption: Workflow for synthesizing fatty acid-coated nanoparticles.
Diagram 2: Mechanism of Fatty Acid Stabilization of Nanoparticles
Caption: Fatty acid stabilization of a nanoparticle in an aqueous medium.
Diagram 3: Signaling Pathway for Reduced Cytotoxicity of Fatty Acid-Coated Nanoparticles
Caption: Proposed mechanism for reduced cytotoxicity of fatty acid-coated nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Synthesis and Characterization of Fatty Acid-Capped ZnO Nanoparticles [mdpi.com]
- 3. US20190029970A1 - Fatty acid conjugated nanoparticles and uses thereof - Google Patents [patents.google.com]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Double-Layer Fatty Acid Nanoparticles as a Multiplatform for Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of silver nanoparticles coated with different free fatty acids on the Balb/c macrophages: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and characterization of magnetite nanoparticles coated with lauric acid (Journal Article) | OSTI.GOV [osti.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of silver nanoparticles in virgin coconut oil using laser ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthesis and Biophysical Characterization of Zinc Oxide Nanoparticles Using Virgin Coconut Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Fatty Acids from Coconut Oil
Welcome to the Technical Support Center for challenges in the purification of fatty acids from coconut oil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating specific fatty acids from the natural mixture derived from coconut oil.
It is important to clarify that "Cocinic acid" is generally understood in the industry to refer to Coconut Fatty Acid , which is not a single compound but a mixture of fatty acids obtained from the hydrolysis of coconut oil.[1] The primary challenge lies in separating these fatty acids, which have similar chemical structures and properties.[2][3]
This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification experiments.
Understanding the Starting Material: Typical Composition of Coconut Oil
Before attempting purification, it is crucial to understand the composition of the starting mixture. Coconut oil is rich in medium-chain saturated fatty acids (MCFAs), with lauric acid being the most abundant component.[4][5]
Table 1: Typical Fatty Acid Composition of Coconut Oil
| Fatty Acid | Carbon Chain | Type | Typical Percentage (%) |
| Caprylic Acid | C8:0 | Saturated | 6.8 - 8.0% |
| Capric Acid | C10:0 | Saturated | 5.7 - 8.0% |
| Lauric Acid | C12:0 | Saturated | 45.0 - 52.0% [6][7][8] |
| Myristic Acid | C14:0 | Saturated | 16.0 - 18.8% |
| Palmitic Acid | C16:0 | Saturated | 8.6 - 9.5% |
| Stearic Acid | C18:0 | Saturated | 2.5 - 2.7% |
| Oleic Acid | C18:1 | Monounsaturated | 6.0 - 6.5% |
| Linoleic Acid | C18:2 | Polyunsaturated | 1.3 - 2.5% |
Source: Data compiled from multiple sources including Rossell et al. (1985) and Laureles et al. (2002).[6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I need to separate the saturated fatty acids from the small amount of unsaturated acids in my coconut oil hydrolysate. Which method is most effective?
Answer: For separating saturated from unsaturated fatty acids, Urea Adduction (or Urea Complexation) is a highly effective and widely used technique.[9][10]
-
Principle: Straight-chain molecules, like the saturated fatty acids abundant in coconut oil, fit into the helical channels of urea crystals, forming solid complexes (adducts).[11][12] Branched or unsaturated fatty acids, like oleic and linoleic acid, do not fit well and remain in the liquid phase.[9]
-
Advantages: This method can completely remove saturated fatty acids like myristic (C14:0) and palmitic (C16:0) acids from a mixture.[9] It is also relatively inexpensive and scalable.[11]
-
Troubleshooting:
-
Low Purity of Unsaturated Fraction: If your resulting liquid fraction (rich in unsaturates) still contains significant saturated acids, consider optimizing the crystallization temperature. Lower temperatures (e.g., -15°C to 5°C) generally improve the complexation of saturated acids, leading to a purer unsaturated fraction.[10]
-
Low Yield: The ratio of urea to fatty acids is critical. A higher urea ratio can increase the capture of saturated acids but may also lead to the loss of some product. An optimal ratio must be determined empirically, often starting around 3:1 (urea:fatty acid by weight).[9]
-
Q2: I am using fractional distillation to isolate lauric acid (C12:0), but the purity is poor, with significant myristic acid (C14:0) contamination. What's wrong?
Answer: This is a common challenge due to the close boiling points of fatty acids that differ by only two carbons.[13] Achieving high purity requires a highly efficient distillation setup.
-
Problem: Standard distillation columns may not have enough theoretical stages to separate components with similar vapor pressures.[3]
-
Solutions:
-
Vacuum Distillation: The entire process must be conducted under a deep vacuum (e.g., 2–10 mbar) to lower the boiling points and prevent thermal degradation of the fatty acids.[14]
-
High-Efficiency Packing: Modern fractional distillation of fatty acids relies on columns with structured packing rather than trays or random packing.[3] Structured packings provide a higher number of theoretical stages per meter with a lower pressure drop, which is essential for separating close-boiling fractions.[3]
-
Temperature Control: Ensure precise control over the temperature gradient along the column. Inconsistent heating or cooling can lead to poor separation.[14]
-
Pre-treatment: High moisture or soap content in the crude fatty acid feed can cause foaming and reduce efficiency. Ensure the feed is properly dehydrated before distillation.[14]
-
Q3: My low-temperature crystallization attempt to isolate a specific saturated fatty acid fraction is resulting in a low yield and poor separation. What factors should I investigate?
Answer: Low-temperature crystallization separates fatty acids based on their different melting points. For coconut oil, this is challenging because the major saturated fatty acids have very similar crystallization characteristics.[2]
-
Problem: Co-crystallization is a major issue, where different fatty acids crystallize together, leading to an impure solid fraction.[15]
-
Solutions:
-
Solvent Choice: Using a solvent like acetone can improve separation. The fatty acids are dissolved in the solvent, and as the temperature is lowered, the higher-melting point (longer chain) fatty acids will crystallize out first.[2]
-
Cooling Rate: A slow and controlled cooling rate is critical. Rapid cooling promotes the formation of small, mixed crystals.[16] A slower rate allows for the formation of larger, purer crystals. Experiment with cooling rates below 0.5°C/minute.[15][16]
-
Stirring: Gentle agitation during crystallization can improve heat transfer and promote the growth of more uniform crystals. However, excessive stirring can lead to crystal breakage and impurities.[15]
-
Fractionation Temperature: The final temperature is key. For coconut oil, distinct crystallization phases occur at specific temperatures. For instance, one study identified a critical cooling phase between 29°C and a final crystallization temperature of around 21°C.[15] You may need to perform multiple crystallization steps at different temperatures to isolate different fractions.
-
Q4: How can I accurately determine the purity and composition of my final purified fatty acid sample?
Answer: The industry-standard method for analyzing fatty acid composition is Gas Chromatography (GC) , typically with a Flame Ionization Detector (GC-FID).[17][18]
-
Principle: Before analysis, the fatty acids must be converted into a more volatile form, typically Fatty Acid Methyl Esters (FAMEs).[17][19] These FAMEs are then separated in a GC column based on their chain length and degree of unsaturation.
-
Procedure Overview:
-
Derivatization (Esterification): The fatty acid sample is reacted with methanol in the presence of a catalyst (e.g., H2SO4, BF3) to form FAMEs.[20][21]
-
Injection: A small volume of the FAMEs dissolved in a solvent (like hexane) is injected into the GC.
-
Separation: A polar capillary column (e.g., cyanopropyl-based) is typically used to achieve high resolution, separating the FAMEs.[18]
-
Quantification: The area under each peak corresponds to the amount of that specific fatty acid, allowing for the calculation of the weight percentage of each component.[17]
-
Experimental Protocols
Protocol 1: Purification of Saturated Fatty Acids via Urea Adduction
This protocol is designed to separate saturated fatty acids (which form a solid complex with urea) from unsaturated fatty acids (which remain in the liquid phase).
Materials:
-
Crude coconut fatty acid mixture
-
Urea (high purity)
-
Ethanol (95%) or Methanol
-
n-Hexane
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask, dissolve the crude fatty acid mixture in 95% ethanol at a 1:4 ratio (w/v). Heat the solution gently to 60-65°C to ensure all acids are dissolved.[11]
-
Urea Solution Preparation: In a separate flask, prepare a saturated solution of urea in 95% ethanol at 65°C.
-
Complexation: While stirring, add the hot urea solution to the fatty acid solution. A typical starting ratio is 3:1 of urea to fatty acids (w/w).[9] Continue stirring and maintain the temperature for 1 hour.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer it to a refrigerator or cold bath (e.g., 4°C) and leave it undisturbed for 12-24 hours to allow the urea-saturated fatty acid adducts to crystallize fully.[10]
-
Filtration: Separate the solid crystalline adducts (Urea Complexation Fraction - UCF) from the liquid phase (Non-Urea Complexation Fraction - NUCF) by vacuum filtration using a Buchner funnel.[9] The NUCF contains the concentrated unsaturated fatty acids.
-
Recovery of Saturated Fatty Acids:
-
Transfer the solid UCF crystals to a new flask. Add hot water (around 80°C) to dissolve the urea, which will break the complex and release the saturated fatty acids.
-
Add n-hexane to the flask to extract the liberated fatty acids. Transfer the mixture to a separatory funnel and collect the upper hexane layer. Repeat the extraction twice.
-
Combine the hexane extracts, wash with a small amount of hot water to remove any residual urea, and then dry over anhydrous sodium sulfate.
-
Remove the hexane using a rotary evaporator to obtain the purified saturated fatty acid fraction.
-
Protocol 2: Analysis of Fatty Acid Composition by GC-FAME
This protocol outlines the conversion of fatty acids to FAMEs for subsequent analysis by Gas Chromatography.
Materials:
-
Purified fatty acid sample (~20 mg)
-
Hexane (HPLC grade)
-
2% Sulfuric Acid (H2SO4) in Methanol (v/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
GC vials
Procedure:
-
Sample Preparation: Weigh approximately 20 mg of the fatty acid sample into a screw-cap glass tube.
-
Methylation: Add 2 mL of 2% methanolic H2SO4 to the tube.[22] Seal the tube tightly and heat it in a water bath or heating block at 70°C for 1-2 hours.
-
Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds to mix.[22]
-
Phase Separation: Centrifuge the tube briefly (e.g., 2000 rpm for 2 minutes) to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: Transfer the dried hexane solution to a GC vial. The sample is now ready for injection into the Gas Chromatograph. Use a polar capillary column for optimal separation of the FAMEs.[18]
Data Presentation
Table 2: Comparison of Purification Methodologies for Coconut Fatty Acids
| Method | Principle of Separation | Target Fraction | Achievable Purity | Common Challenges |
| Fractional Distillation | Difference in boiling points under vacuum.[3] | Individual fatty acids (e.g., C8, C10, C12). | >99% for specific fractions (with optimized columns).[3] | Poor separation of adjacent homologs (e.g., C12/C14); thermal degradation; color darkening.[14] |
| Low-Temp Crystallization | Difference in melting/crystallization points.[2] | Saturated vs. Unsaturated; High-melt vs. Low-melt fractions. | Moderate to High (Depends on steps). | Co-crystallization leading to impure fractions; requires precise temperature control and slow cooling.[2][15] |
| Urea Adduction | Inclusion of linear chains into urea crystal lattice.[11] | Saturated vs. Unsaturated/Branched fatty acids.[9] | Very High (Can completely remove target SFAs).[9] | Requires careful control of urea:FA ratio and temperature; solvent removal steps.[10] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for the purification and troubleshooting process.
Caption: General workflow for purification of fatty acids from coconut oil.
Caption: Troubleshooting logic for low purity of a target saturated fatty acid.
Caption: Conceptual diagram of separation by urea adduction.
References
- 1. ashapuraagroup.com [ashapuraagroup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 4. researchgate.net [researchgate.net]
- 5. Coconut oil - Wikipedia [en.wikipedia.org]
- 6. View of Physicochemical characteristics of commercial coconut oils produced in India | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. scribd.com [scribd.com]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
- 9. iranarze.ir [iranarze.ir]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]
- 13. scientificspectator.com [scientificspectator.com]
- 14. technoilogy.it [technoilogy.it]
- 15. scispace.com [scispace.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 18. Gas Chromatography Analysis of Fatty Acid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 19. iajps.com [iajps.com]
- 20. static.igem.org [static.igem.org]
- 21. nacalai.com [nacalai.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of Cocinic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing cocinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is not a single chemical compound but a mixture of saturated fatty acids derived from the hydrolysis of coconut oil. It is primarily composed of lauric acid (C12), myristic acid (C14), and smaller amounts of caprylic acid (C8), capric acid (C10), palmitic acid (C16), and stearic acid (C18). Due to the long, nonpolar hydrocarbon chains of its constituent fatty acids, this compound is practically insoluble in water.[1][2][3]
Q2: Why is this compound so poorly soluble in water?
A2: The poor aqueous solubility of this compound is due to the hydrophobic nature of the long hydrocarbon tails of its component fatty acids. While the carboxylic acid head group is polar, the nonpolar character of the carbon chain dominates, leading to very low solubility in water (e.g., lauric acid solubility is ~5 mg/L at 25°C).[4] In aqueous environments, these fatty acids tend to aggregate rather than dissolve.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several effective techniques can be employed to enhance the solubility of this compound and its constituent fatty acids. The choice of method depends on the specific requirements of the experiment, such as final concentration, pH constraints, and acceptable excipients. The main strategies include:
-
pH Adjustment: Increasing the pH above the pKa of the fatty acids converts them into their corresponding carboxylate salts (soaps), which are significantly more soluble.
-
Co-solvency: Using a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol can increase solubility by reducing the overall polarity of the solvent system.
-
Micellar Solubilization: Employing surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic fatty acid chains in their core.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the fatty acid's hydrophobic tail is encapsulated within the cyclodextrin's nonpolar cavity.
-
Nanoemulsion Formulation: Creating a kinetically stable oil-in-water nanoemulsion where this compound is dissolved in the dispersed oil phase.
Troubleshooting Common Issues
Problem 1: My this compound solution is cloudy and precipitates over time.
-
Cause: This indicates that the concentration of this compound is above its solubility limit in the current solution. The cloudiness is due to the formation of a fine suspension of undissolved fatty acid crystals or liquid crystals.
-
Solutions:
-
Increase pH: If your experimental conditions allow, raise the pH of the solution to > 8.0 using a base like NaOH or KOH. This will convert the fatty acids to their more soluble salt forms. Monitor for the formation of a gel-like soap phase at very high concentrations.
-
Add a Co-solvent: Introduce a co-solvent such as ethanol. Start with a 10% (v/v) concentration and increase as needed. Note that high concentrations of organic solvents may affect cellular assays or other biological experiments.[5][6]
-
Heat the Solution: Gently warming the solution can increase the solubility of fatty acids.[7] However, be aware that precipitation may reoccur upon cooling to room temperature. Ensure your experimental temperature is controlled.
-
Problem 2: After pH adjustment, my solution became a thick gel.
-
Cause: At high concentrations, the sodium or potassium salts of fatty acids (soaps) can self-assemble into viscous liquid crystalline phases or gels instead of forming a true solution.
-
Solutions:
-
Dilute the Solution: The most straightforward solution is to work with a lower concentration of this compound.
-
Add a Co-solvent: The addition of ethanol can disrupt the formation of these highly ordered structures and reduce the viscosity.
-
Use Surfactants: Combining pH adjustment with a surfactant can help create mixed micelles that prevent the formation of a gel phase.
-
Problem 3: The solubility of my this compound is inconsistent between experiments.
-
Cause: Inconsistent solubility can be due to several factors:
-
Temperature Fluctuations: Fatty acid solubility is sensitive to temperature. Small changes in lab temperature can affect the amount that stays in solution.
-
Inaccurate pH Control: If using pH adjustment, slight variations in the final pH can lead to significant differences in solubility, especially around the pKa.
-
Source Variability: The exact composition of "this compound" can vary between suppliers, leading to different overall solubility characteristics.
-
-
Solutions:
-
Control Temperature: Perform all experiments in a temperature-controlled environment (e.g., water bath, incubator).
-
Calibrate pH Meter: Ensure your pH meter is accurately calibrated before each use and allow the reading to stabilize completely.
-
Characterize Starting Material: If consistency is critical, consider analyzing the fatty acid composition of your this compound batch via gas chromatography (GC). For maximum reproducibility, use pure fatty acids (e.g., lauric acid, myristic acid) instead of the mixture.
-
Data Presentation: Solubility Enhancement
The following tables summarize quantitative data for the primary components of this compound to guide experimental design.
Table 1: Effect of pH on the Total Solubility of Lauric and Myristic Acid
Note: Solubility increases dramatically above the pKa (~4.8) as the acid is converted to its highly soluble carboxylate salt. The values below are illustrative of this principle.
| pH | Estimated Total Solubility of Lauric Acid (C12) at 20°C (moles/L) | Estimated Total Solubility of Myristic Acid (C14) at 20°C (moles/L) |
| < 4.0 | < 2.5 x 10⁻⁵ (Insoluble Acid Form) | < 5.0 x 10⁻⁶ (Insoluble Acid Form) |
| 7.0 | > 1.0 x 10⁻³ (Soluble Salt Form) | > 2.0 x 10⁻⁴ (Soluble Salt Form) |
| > 8.0 | Significantly Increased (Limited by soap phase formation) | Significantly Increased (Limited by soap phase formation) |
| (Data interpreted from potentiometric titration curves and solubility product principles[7]) |
Table 2: Solubility of Lauric and Myristic Acid in Ethanol/Water Mixtures
| Solvent (Ethanol % w/w) | Lauric Acid (C12) Solubility (g / 100g solvent) at 25°C | Myristic Acid (C14) Solubility (g / 100g solvent) at 25°C |
| 0% (Pure Water) | ~0.0005 | ~0.0002 |
| 50% | Moderate | Low-Moderate |
| 95% | High | High |
| 100% (Absolute Ethanol) | ~20-25 | ~15-20 |
| (Data compiled and estimated from multiple sources indicating high solubility in ethanol and poor solubility in water[4][5][6]) |
Table 3: Formation Constants (Kf) for Lauric Acid-Cyclodextrin Complexes
| Cyclodextrin Type | Temperature (K) | Formation Constant (Kf) (dm³·mol⁻¹) |
| α-Cyclodextrin | 298.15 | 16,560 |
| β-Cyclodextrin | 298.15 | 28,150 |
| 2-HP-β-Cyclodextrin | 298.15 | 8,270 |
| (Data from conductometric measurements of dodecanoic acid complexes[8]) |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound solution using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.
Materials:
-
This compound (or pure lauric/myristic acid)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Prepare Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in deionized water with stirring. A common starting concentration is 10-20% (w/v).
-
Add this compound: Weigh the this compound. A typical starting molar ratio of this compound:HP-β-CD is 1:2. Add the fatty acid powder directly to the stirring cyclodextrin solution.
-
Complexation: Cover the container to prevent evaporation and stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process, but the solution should be allowed to cool to room temperature before use.
-
Filtration (Optional): For a clear solution, filter the mixture through a 0.22 µm syringe filter to remove any small amount of un-complexed, undissolved fatty acid.
-
Characterization: Confirm the concentration of the solubilized fatty acid using a suitable analytical method, such as HPLC or GC after extraction and derivatization.
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol describes a high-energy method using ultrasonication to prepare an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Phosphate Buffered Saline (PBS) or other aqueous phase
-
High-shear homogenizer or probe sonicator
-
Beakers, analytical balance
Methodology:
-
Prepare Oil Phase: In a beaker, weigh and combine the this compound, MCT oil, surfactant, and co-surfactant. For a starting formulation, try a ratio of 10% oil phase (e.g., 5% MCT oil + 5% this compound), 5% surfactant/co-surfactant mix, and 85% aqueous phase. Gently heat the mixture to ~40°C and stir until the this compound is completely dissolved and the phase is homogeneous.
-
Prepare Aqueous Phase: In a separate beaker, prepare the required volume of the aqueous phase (e.g., PBS).
-
Form a Coarse Emulsion: While stirring the aqueous phase, slowly add the oil phase to form a coarse, milky-white emulsion.
-
High-Energy Homogenization:
-
Using a Probe Sonicator: Place the beaker containing the coarse emulsion in an ice bath to prevent overheating. Insert the probe of the sonicator below the liquid surface.
-
Apply high-energy pulses (e.g., 5 seconds ON, 10 seconds OFF) for a total of 5-10 minutes. The emulsion should become less opaque and may appear slightly bluish as the droplet size decreases.
-
-
Characterization: Allow the nanoemulsion to return to room temperature. Characterize the droplet size and distribution using Dynamic Light Scattering (DLS). A stable nanoemulsion will typically have a mean droplet size below 200 nm with a narrow polydispersity index (PDI < 0.3).
Visualizations
Caption: Decision workflow for selecting a this compound solubility method.
Caption: Encapsulation of this compound within a surfactant micelle.
Caption: Formation of a water-soluble this compound-cyclodextrin complex.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cas 544-63-8,Myristic acid | lookchem [lookchem.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of Cocinic Acid
Welcome to the technical support center for Cocinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative degradation of this compound, a mixture of fatty acids derived from coconut oil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidative degradation?
A1: this compound is not a single compound but a mixture of fatty acids obtained from coconut oil. Coconut oil is notable for its high concentration of saturated fatty acids, particularly medium-chain fatty acids. However, it also contains a small percentage of unsaturated fatty acids (such as oleic and linoleic acid), which are vulnerable to oxidation.[1] This process, known as lipid peroxidation, is a chain reaction initiated by factors like oxygen, light, and heat, leading to the formation of hydroperoxides and secondary oxidation products that can cause rancidity and degrade the quality of the acid mixture.[2][3][4]
Q2: What are the common signs that my this compound sample has degraded?
A2: The primary indicators of oxidative degradation include:
-
Rancid Odor and Flavor: The breakdown of hydroperoxides into secondary products like aldehydes and ketones results in a characteristic off-smell and taste.[5][6][7]
-
Increased Peroxide Value (PV): This is a measure of the concentration of peroxides, the initial products of oxidation. A rising PV indicates ongoing primary oxidation.[5][6]
-
Increased p-Anisidine Value (AV): This value measures the secondary oxidation products (aldehydes), providing insight into the history of the oil's degradation.[6][7]
-
Color Changes: The formation of various oxidation products can lead to a darkening or change in the color of the fatty acid mixture.
Q3: What are the key factors that accelerate the oxidative degradation of this compound?
A3: The main catalysts for the oxidation of fatty acids are:
-
Oxygen: Direct exposure to air is a primary driver of oxidation.[8][9] Oxygen is significantly more soluble in fats than in water, making it readily available for reaction.[9]
-
Heat: Elevated temperatures increase the rate of oxidative reactions.[4][10] Storing samples near heat sources like ovens should be avoided.[10]
-
Light: Exposure to light, especially UV light, can initiate and accelerate the oxidation process.[4][8][10]
-
Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, speeding up the rate of degradation.
Q4: What are the ideal storage conditions to maintain the stability of this compound?
A4: To minimize degradation, this compound should be stored with the following considerations:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended, especially after opening, though this may cause the saturated fats to solidify.[8] Long-term storage at -20°C or -80°C is advisable for preserving sample integrity for extended periods.[11]
-
Atmosphere: Displace oxygen in the container with an inert gas like nitrogen or argon before sealing. For routine use, vacuum sealing can also be effective.[9]
-
Container: Use opaque or amber-colored glass containers to protect from light. Ensure containers are tightly sealed to prevent oxygen exposure.[10]
-
Purity: Ensure the acid is free from contaminants, especially metal ions, which can catalyze oxidation.
Troubleshooting Guide
Issue: My this compound sample has a high Peroxide Value (PV). What does this mean and what should I do?
-
What it means: A high PV indicates that the sample has undergone significant primary oxidation, meaning a large number of hydroperoxides have formed.[5] Oils with a PV between 20 and 40 meq/kg often exhibit a noticeable rancid taste.[12] However, PV can decrease over time as hydroperoxides break down into secondary products, so this value should be considered in conjunction with other tests and the sample's history.[5]
-
Recommended Actions:
-
Assess for Secondary Oxidation: Perform a p-Anisidine Value (AV) test to measure secondary oxidation products. A high AV confirms advanced degradation.
-
Evaluate Usability: Depending on your application's sensitivity, the material may no longer be suitable. The presence of reactive aldehydes can interfere with experimental results.
-
Review Storage Protocol: Immediately check your storage conditions against the ideal recommendations (cool, dark, inert atmosphere).
-
Implement Preventative Measures: For future samples, add an appropriate antioxidant and ensure storage protocols are strictly followed from the moment of receipt.
-
Issue: I've added an antioxidant to my this compound, but it still seems to be degrading. What could be wrong?
-
Possible Causes:
-
Incorrect Antioxidant or Concentration: The chosen antioxidant may not be effective for the specific fatty acid profile or may be used at a suboptimal concentration.
-
Synergistic Effects: Some antioxidants work better in combination. For example, chelating agents can be used to sequester metal ions, while free radical scavengers terminate the oxidation chain reaction.
-
Delayed Addition: Antioxidants are most effective when added as early as possible to prevent the initial stages of oxidation.[13]
-
Severe Storage Conditions: Even with antioxidants, extreme exposure to heat, light, or oxygen can overwhelm the protective capacity.
-
-
Troubleshooting Steps:
-
Re-evaluate Antioxidant Choice: Common antioxidants for fats and oils include synthetic options like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), and natural options like tocopherols (Vitamin E) and rosemary extract.[13][14][15]
-
Optimize Concentration: Perform a dose-response study to find the optimal concentration of your chosen antioxidant.
-
Consider Antioxidant Blends: Investigate synergistic combinations, such as a primary antioxidant with a chelator like citric acid.
-
Verify Storage Integrity: Ensure that storage containers are properly sealed and that temperature and light exposure are minimized.
-
Data Presentation
Table 1: Comparison of Antioxidant Efficacy in Vegetable Oil
| Antioxidant | Concentration (ppm) | Peroxide Value (meq/kg) after 20 days at 60°C |
| Control (None) | 0 | 95.8 |
| BHA | 200 | 25.4 |
| BHT | 200 | 30.1 |
| TBHQ | 200 | 15.7 |
| Rosemary Extract | 500 | 40.2 |
| α-Tocopherol | 500 | 55.6 |
| Note: Data is illustrative, based on typical performance of antioxidants in vegetable oils. Actual values may vary based on the specific fatty acid composition and experimental conditions. |
Table 2: Effect of Storage Temperature on Oxidative Stability
| Storage Condition | Peroxide Value (meq/kg) after 6 months | p-Anisidine Value after 6 months |
| 25°C with light exposure | 12.5 | 8.2 |
| 25°C in darkness | 7.8 | 4.5 |
| 4°C in darkness | 2.1 | 1.5 |
| -20°C in darkness | < 1.0 | < 1.0 |
| Note: Illustrative data demonstrating the impact of temperature and light on degradation. |
Experimental Protocols & Visualizations
Lipid Peroxidation and Prevention Workflow
The following diagram illustrates the process of lipid peroxidation and key intervention points for preventing the degradation of this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps for researchers to follow when they suspect their this compound sample has degraded.
Protocol 1: Determination of Peroxide Value (PV)
This method determines the primary oxidation products by measuring the amount of iodine liberated from potassium iodide.[5][16]
Reagents:
-
Acetic Acid-Chloroform solvent (3:2 v/v)[16]
-
Saturated Potassium Iodide (KI) solution (prepare fresh)[17]
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution[16]
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[5]
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.[5]
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[5]
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.[5]
-
Add 0.5 mL of 1% starch indicator solution, which will turn the solution blue.[5]
-
Continue the titration slowly until the blue color completely disappears.[5]
-
Perform a blank titration using the same procedure but without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[18][19]
Reagents:
-
Thiobarbituric Acid (TBA) reagent (e.g., 0.67% w/v)
-
Acid reagent (e.g., 10% Trichloroacetic acid - TCA)[20]
-
MDA standard for calibration curve
Procedure:
-
Sample Preparation: Mix 100 µL of the sample with 200 µL of ice-cold 10% TCA to precipitate protein.[20]
-
Incubate on ice for 15 minutes.[20]
-
Centrifuge at ~2,200 x g for 15 minutes at 4°C.[20]
-
Reaction: Transfer 200 µL of the supernatant to a new tube.[20]
-
Add an equal volume (200 µL) of the TBA reagent to the supernatant and to each MDA standard.[20]
-
Incubate the tubes in a boiling water bath for 10-15 minutes to allow the pink color to develop.[20]
-
Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.[18]
-
Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve. Results are typically expressed as MDA equivalents.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. epslibrary.at [epslibrary.at]
- 5. iitg.ac.in [iitg.ac.in]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. Oxidative stability, thermal stability and acceptability of coconut oil flavored with essential oils from black pepper and ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theprovidenthomemaker.com [theprovidenthomemaker.com]
- 9. Fats And Oils | USA Emergency Supply [usaemergencysupply.com]
- 10. Storage of Fats & Oils within the Kitchen - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. Stabilization of Fish Oil with Naturally Sourced Antioxidants | Kalsec [kalsec.com]
- 14. welltchemicals.com [welltchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. thesciencenotes.com [thesciencenotes.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 19. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 21. oxfordbiomed.com [oxfordbiomed.com]
Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chromatography (GC)
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with peak tailing during the gas chromatography (GC) analysis of fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why are my fatty acid peaks tailing in my GC chromatogram?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent challenge in the GC analysis of fatty acids.[1] This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. The primary reasons for peak tailing can be broadly classified into two categories:
-
Chemical Interactions: Free fatty acids are polar molecules that can interact with active sites within the GC system. These active sites, often exposed silanol groups (-Si-OH) in the injector liner, on the column surface, or metal oxides, can cause secondary interactions that delay the elution of a portion of the analyte, resulting in a tailed peak.[1][2]
-
Physical Issues: Problems within the GC flow path can lead to turbulence and unswept volumes, where some analyte molecules are temporarily trapped and released slowly, causing peak tailing.[3][4] Common physical issues include improper column installation, poor column cuts, and system contamination.[3][4]
Q2: Does peak tailing affect all peaks or only the fatty acid peaks?
Observing which peaks are tailing is a critical first step in diagnosing the problem:
-
All Peaks Tailing: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely physical.[3] This could be due to a disruption in the carrier gas flow path, such as an improperly installed column, a poor column cut, or a blockage.[3][4]
-
Only Fatty Acid Peaks Tailing: If only the fatty acid peaks (or other polar analytes) are tailing, the cause is more likely chemical. This points to interactions between the polar fatty acids and active sites within the system.[2][4]
Q3: What is derivatization and why is it important for fatty acid analysis?
Derivatization is a chemical process that converts analytes into a different, more volatile, and less polar form for analysis. For fatty acids, which are inherently polar and have low volatility, derivatization is a crucial step before GC analysis.[5][6] The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[6][7]
The primary benefits of derivatizing fatty acids include:
-
Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed at lower temperatures.
-
Reduced Polarity: The conversion to esters neutralizes the highly polar carboxyl group, minimizing interactions with active sites in the GC system and thus preventing peak tailing.[7]
-
Improved Peak Shape and Separation: By reducing peak tailing, derivatization leads to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.[6]
Q4: How can I prevent contamination that leads to peak tailing?
System contamination is a significant contributor to peak tailing.[8] Non-volatile residues from previous samples can accumulate in the injector and at the head of the column, creating active sites that interact with fatty acids.[9] To prevent and address contamination:
-
Regular Inlet Maintenance: Routinely clean the injector and replace the liner, septum, and seals.[10][11] Using a liner with deactivated glass wool can help trap non-volatile contaminants.[10]
-
Proper Sample Preparation: Ensure that samples are free of particulate matter.
-
Column Maintenance: If contamination is suspected at the head of the column, trimming 10-20 cm from the inlet end can often restore performance.[8] Regular column bake-outs can also help remove contaminants.[8]
-
High-Purity Gases and Reagents: Use high-purity carrier gas and ensure it is filtered to remove oxygen and moisture, which can degrade the column's stationary phase.[9] Use high-quality solvents and derivatization reagents to avoid introducing contaminants.[7]
Troubleshooting Guides
Systematic Troubleshooting of Peak Tailing
The following table summarizes common causes of peak tailing and provides a systematic approach to troubleshooting.
| Symptom | Potential Cause | Recommended Action |
| All peaks are tailing | Physical Issue in Flow Path | 1. Check Column Installation: Ensure the column is installed at the correct depth in the inlet and detector.[3] 2. Inspect Column Cut: Re-cut the column inlet to ensure a clean, square cut.[12] 3. Check for Leaks: Verify that all fittings and connections are leak-free.[13] 4. Examine Inlet Liner: Look for debris or contamination in the inlet liner.[13] |
| Only fatty acid (polar) peaks are tailing | Chemical Interactions (Active Sites) | 1. Verify Derivatization: Ensure the derivatization procedure is complete. Incomplete derivatization will leave polar free fatty acids.[14] 2. Perform Inlet Maintenance: Clean the injector and replace the liner with a fresh, deactivated one.[10] 3. Condition/Trim the Column: Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the inlet of the column.[8] 4. Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues.[11] |
| Later eluting peaks are tailing | Temperature Issues | 1. Increase Inlet Temperature: The inlet temperature may be too low to efficiently volatilize higher boiling point fatty acids.[3] 2. Check Transfer Line/Detector Temperature: For GC-MS, ensure the transfer line and ion source temperatures are adequate to prevent condensation.[3] |
| Peak tailing worsens over time | System Contamination | 1. Implement Routine Maintenance: Establish a regular schedule for cleaning the injector and replacing consumables.[8] 2. Review Sample Preparation: Ensure samples are clean and consider adding a cleanup step to your sample preparation protocol. |
| Peak Fronting | Column Overload | 1. Dilute the Sample: The concentration of the sample may be too high.[2] 2. Reduce Injection Volume: Inject a smaller volume of the sample.[14] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a common and effective method for preparing FAMEs from free fatty acids.[5][7]
Materials:
-
Sample containing fatty acids
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried sample (if aqueous, evaporate to dryness first) into a reaction vial.[7]
-
Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the vial.[7]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Reaction time and temperature may need to be optimized for specific fatty acids.[7][14]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[7] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.[5]
-
Analysis: The sample is now ready for GC injection.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting peak tailing in GC.
Caption: The experimental workflow for fatty acid derivatization.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cocinic Acid Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for cocinic acid. This compound, a mixture of fatty acids derived from coconut oil, primarily consists of lauric, myristic, palmitic, and stearic acids. Understanding the crystallization behavior of these components is crucial for achieving desired purity, yield, and crystal morphology.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its main components?
This compound is a mixture of saturated fatty acids obtained from the hydrolysis of coconut oil. Its composition can vary, but it is typically rich in medium-chain and long-chain saturated fatty acids. The primary components are:
-
Lauric acid (C12:0)
-
Myristic acid (C14:0)
-
Palmitic acid (C16:0)
-
Stearic acid (C18:0)
The relative abundance of these fatty acids influences the overall physical and chemical properties of this compound, including its crystallization behavior.
2. Which solvents are most suitable for crystallizing this compound?
The choice of solvent is critical for successful crystallization and depends on the desired outcome (e.g., high purity vs. high yield). Generally, this compound is soluble in various organic solvents.[1][2] Acetone has been shown to be a suitable solvent for the fractional crystallization of coconut oil, allowing for the separation of different fatty acid fractions.[3][4] Ethanol and ethyl acetate are also commonly used solvents for fatty acid crystallization.[5][6] The solubility of the main fatty acid components generally increases with temperature in these solvents.[5][7]
3. How does temperature affect this compound crystallization?
Temperature plays a crucial role in both the dissolution and crystallization of this compound. Higher temperatures increase the solubility of the fatty acids, allowing for the dissolution of the material.[5] Controlled cooling of a saturated solution is a common method to induce crystallization. The cooling rate can significantly impact the crystal size and purity; slower cooling rates generally promote the formation of larger and purer crystals, while rapid cooling can lead to the formation of smaller, less-ordered crystals.[8][9] For fractional crystallization of coconut oil in acetone, a crystallization temperature of 10°C has been found to be optimal.[3][4]
4. What is polymorphism and how does it relate to this compound crystallization?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Fatty acids are known to exhibit polymorphism, which can affect their physical properties such as melting point, solubility, and stability.[10] The specific polymorphic form obtained can be influenced by factors such as the solvent used, the cooling rate, and the presence of impurities.[10][11] Controlling polymorphism is essential for ensuring consistent product quality.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals are forming. | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal of the desired fatty acid to induce nucleation.[12] - Scratch the inside of the flask with a glass rod to create nucleation sites.[12] |
| The product "oils out" instead of crystallizing. | The solubility of the fatty acids is too high at the crystallization temperature, or the solution is cooling too rapidly. | - Add a small amount of a co-solvent in which the fatty acids are less soluble. - Slow down the cooling rate to allow for more ordered crystal growth. - Ensure the initial dissolution temperature is not excessively high, as this can sometimes lead to oiling out upon cooling.[13] |
| The crystal yield is low. | - Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor. - The final cooling temperature is not low enough to maximize precipitation. | - Reduce the amount of solvent used in the initial dissolution step. - Cool the crystallization mixture to a lower temperature before filtration. - Concentrate the mother liquor and perform a second crystallization to recover more product. |
| The crystals are very small or needle-like. | Rapid cooling or high supersaturation. | - Decrease the cooling rate. A slower, more controlled cooling process allows for the growth of larger crystals.[8] - Reduce the initial concentration of the this compound in the solvent. - Consider using a different solvent or a solvent mixture that promotes the growth of more well-defined crystals.[1] |
| The purified crystals have a low melting point or appear impure. | - Impurities from the starting material are co-crystallizing with the product. - The mother liquor was not efficiently removed during filtration. | - Perform a recrystallization of the product. - Wash the crystals with a small amount of cold, fresh solvent after filtration to remove residual mother liquor. - Consider a pre-purification step, such as activated carbon treatment, to remove colored impurities.[12] |
| Inconsistent crystal form (polymorphism). | The crystallization conditions (e.g., solvent, cooling rate, temperature) are not well-controlled. | - Standardize the crystallization protocol, paying close attention to solvent choice, cooling profile, and agitation. - The use of specific solvents can favor the formation of a particular polymorph.[11] - Seeding with crystals of the desired polymorph can help to ensure consistency. |
Data Presentation
Table 1: Solubility of Major Fatty Acid Components of this compound in Various Solvents
The following table summarizes the solubility of the main saturated fatty acids found in this compound in common organic solvents at different temperatures. This data can be used to select appropriate solvents and estimate the required solvent volumes for crystallization.
| Fatty Acid | Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Lauric Acid (C12:0) | Ethanol | 20 | ~9.0 |
| Acetone | 20 | ~15.9[9] | |
| Ethyl Acetate | 20 | Data not readily available | |
| Myristic Acid (C14:0) | Ethanol | 20 | ~5.0 |
| Acetone | 20 | ~15.9[9] | |
| Ethyl Acetate | 20 | Data not readily available | |
| Palmitic Acid (C16:0) | Ethanol | 20 | 9.2[7] |
| Acetone | 20 | ~5.0 | |
| Ethyl Acetate | 20 | 10.7[7] | |
| Stearic Acid (C18:0) | Ethanol | 20 | 2.25[14] |
| Acetone | 20 | 4.73[14] | |
| Ethyl Acetate | 20 | ~10.0 |
Note: Solubility values are approximate and can vary based on the specific experimental conditions and purity of the components.
Experimental Protocols
1. General Cooling Crystallization Protocol for this compound
This protocol provides a general procedure for purifying this compound by cooling crystallization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a selected solvent (e.g., acetone, ethanol, or ethyl acetate) by heating the mixture gently with stirring until all the solid has dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate. For higher yields, the flask can then be placed in an ice bath or a refrigerator to further decrease the temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
2. Fractional Crystallization of this compound from Acetone
This protocol is adapted from the fractional crystallization of coconut oil and can be used to separate this compound into fractions with different fatty acid compositions.[3][4][15]
-
Dissolution: Dissolve the this compound in acetone at a ratio of 1:2 (w/v) by heating the mixture to a gentle boil with stirring until a homogenous solution is formed.[15]
-
Isothermal Crystallization: Cool the solution to 10°C and maintain this temperature for 6 hours with gentle agitation.[3][4] A solid fraction enriched in higher-melting point fatty acids (stearic and palmitic acids) will precipitate.
-
Separation of the High-Melting Fraction: Separate the solid fraction (coco-stearin) from the liquid fraction (olein) by vacuum filtration at 10°C.
-
Isolation of the Low-Melting Fraction: The liquid fraction contains the lower-melting point fatty acids (lauric and myristic acids). The solvent can be removed from this fraction by rotary evaporation to yield the purified low-melting fatty acid mixture.
-
Washing and Drying: Wash the collected solid fraction with a small amount of cold acetone and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Fractional crystallization of coconut oil in acetone" by D. Siahaan, O. M. Del Rosario et al. [ukdr.uplb.edu.ph]
- 5. scienceasia.org [scienceasia.org]
- 6. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Mixing Ratio and Cooling Rate Dependence of Molecular Compound Formation in OPO/POP Binary Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Supercooling and Nucleation of Fatty Acids: Influence of Thermal History on the Behavior of the Liquid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Emulsion Formation During Cocinic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of Cocinic acid.
Troubleshooting Guide: Breaking Emulsions in this compound Extraction
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers.[1][2] This phenomenon is a frequent issue in the extraction of fatty acids like this compound, often caused by the presence of surfactant-like compounds (e.g., phospholipids, proteins, free fatty acids) that reduce the interfacial tension between the two phases.[3] Vigorous mixing can also contribute to emulsion formation by dispersing one liquid into the other as fine droplets.[2]
Preventative Measures
Preventing an emulsion is often easier than breaking one.[2][3] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. This provides sufficient surface area for extraction while minimizing the energy input that leads to emulsion formation.[1][2][3]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help prevent the stabilization of emulsions.[1][3][4]
-
Filtration: If your initial sample contains particulate matter, filter it before beginning the extraction to remove potential emulsifying agents.[1]
Experimental Protocols for Breaking Emulsions
If an emulsion has already formed, various physical and chemical methods can be employed to break it. The choice of method depends on the stability of the emulsion and the nature of the sample.
1. Physical Disruption Techniques
These methods aim to break the emulsion without introducing chemical reagents that could interfere with downstream analyses.
-
Let the Sample Sit: The simplest approach is to allow the separatory funnel to stand undisturbed for up to an hour. Gravity alone may be sufficient for the phases to separate. Gentle tapping on the side of the funnel can aid this process.[5][6]
-
Centrifugation: This is a highly effective method for breaking emulsions. The applied centrifugal force accelerates the separation of the dispersed droplets.[3][4][5][6]
-
Protocol:
-
Carefully transfer the emulsion into centrifuge tubes.
-
Ensure the tubes are properly balanced.
-
Centrifuge at a moderate to high speed. A good starting point is 3000 x g for 20 minutes or 5000 rpm for 15 minutes.[2][7] The optimal speed and time may need to be adjusted based on the emulsion's stability.[2]
-
After centrifugation, carefully pipette the separated layers. A solid "protein cake" may form at the interface, which can aid in a clean separation.[2][8]
-
-
-
Filtration: Passing the emulsion through a filter medium can help to coalesce the fine droplets.[1]
-
Protocol:
-
Place a glass wool plug or phase separation filter paper in a funnel.[3]
-
Pour the entire contents of the separatory funnel through the filter.
-
Collect the separated layers in a clean flask.
-
-
2. Chemical Disruption Techniques
These methods involve adding reagents to alter the chemical properties of the system and destabilize the emulsion.
-
Salting Out: Adding a salt increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting layer separation.[1][3][4]
-
pH Adjustment (Acidification): If the emulsion is stabilized by alkali soaps or detergents, lowering the pH can neutralize their charge and reduce their emulsifying properties.[5][6]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to solubilize the emulsifying agent.[3][4]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Centrifugation Speed | 3000 x g - 5000 rpm[2][7] | Higher speeds may be more effective but could risk damaging target molecules.[2] |
| Centrifugation Time | 15 - 20 minutes[2] | Longer durations may be necessary for very stable emulsions.[2] |
| pH Adjustment | ~ pH 2[2][5][6] | Use a dilute strong acid and add it slowly with monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] In extractions, this often appears as a cloudy or milky third layer between the organic and aqueous phases, preventing a clean separation.[2][5][6]
Q2: What are the primary causes of emulsion formation during this compound extraction?
Emulsion formation is primarily caused by emulsifying agents, which are molecules with both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.[2] In the extraction of natural products like this compound, common emulsifying agents include phospholipids, proteins, and other free fatty acids.[2][3] Vigorous shaking provides the energy to create the small droplets that these agents then stabilize.[2]
Q3: Are there alternative extraction techniques that can avoid emulsion formation?
Yes, Supported Liquid Extraction (SLE) is a technique that can be used for samples prone to emulsion formation.[3] In SLE, the aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through this support to extract the analytes, avoiding the direct mixing of the two liquid phases.[3]
Q4: Can changing the organic solvent help prevent emulsions?
Yes, sometimes the choice of organic solvent can influence emulsion formation. If you consistently encounter emulsions with one solvent, trying a different one with different properties might be beneficial.[3] For instance, some researchers suggest that chloroform or dichloromethane are less likely to form emulsions compared to diethyl ether.[8]
Q5: What should I do if a gooey or insoluble precipitate forms at the interface instead of a typical emulsion?
This can sometimes occur. The recommended approach is to wash the mixture with water to remove as much of the precipitate as possible, ensuring you retain the entire organic layer. Afterward, use a generous amount of a drying agent (like anhydrous sodium sulfate) to absorb any remaining water and potentially the precipitate, which can then be removed by filtration.[9][10]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
Stabilizing Cocinic acid in experimental assays
Welcome to the Technical Support Center for Cocinic Acid.
This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of this compound in experimental assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a mixture of saturated fatty acids derived from coconut oil, with lauric acid (C12) being the most abundant component. While saturated fatty acids are generally more stable than unsaturated ones, this compound is susceptible to two main issues in experimental settings:
-
Poor Aqueous Solubility: Due to its long alkyl chain, this compound has very low solubility in aqueous buffers and cell culture media, which can lead to precipitation.[1][2]
-
Oxidation: Although less prone to oxidation than unsaturated fatty acids, gradual oxidation can occur over long-term storage, especially if exposed to light, oxygen, or metal ions.[3][4]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Powder: Store the solid form of this compound at 4°C in a desiccator.
-
Organic Stock Solutions: Prepare stock solutions in an organic solvent like ethanol or DMSO.[5] For long-term storage, overlay the solution with an inert gas (nitrogen or argon), protect it from light, and store at -20°C or -80°C.[3][6] An ethanol-based stock solution can be stable for over six months when stored at 4°C in the dark.[7]
-
Aqueous Preparations: Aqueous solutions or media containing this compound should be prepared fresh for each experiment.[3]
Q3: Can I just dissolve this compound directly in my cell culture medium?
A3: Direct dissolution in aqueous media is not recommended and will likely fail due to the compound's low solubility.[1] This can lead to precipitation, non-homogenous concentrations, and unreliable experimental outcomes. It is essential to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final medium, often with the aid of a carrier molecule like BSA.[1][8]
Troubleshooting Guide
Issue 1: Precipitate forms after adding this compound to my aqueous buffer or cell culture medium.
-
Cause: This is the most common issue and is due to the low solubility of fatty acids in aqueous solutions.[1][9] The final concentration of the organic solvent from the stock solution may also be too high, causing the compound to fall out of solution (an effect known as 'salting out').
-
Solution:
-
Complex with BSA: The gold-standard method is to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[8][10] BSA acts as a carrier, mimicking its physiological transport and dramatically increasing its solubility and stability in culture media.[2]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in your culture medium does not exceed 0.1%.[2] Higher concentrations can be toxic to cells and contribute to precipitation.
-
Sonication: For albumin-free preparations, sonicating the fatty acid stock solution in ethanol can help form stable micelles that disperse more readily in aqueous solutions.[7][11]
-
Issue 2: I'm observing inconsistent or no biological effect in my cell-based assays.
-
Cause: This can result from several factors, including compound degradation, inaccurate concentration due to precipitation, or loss of the compound due to adsorption to plasticware.[1]
-
Solution:
-
Confirm Solution Integrity: Before each experiment, visually inspect your stock and final solutions for any signs of precipitation.
-
Use a Carrier: Employing a BSA-complex ensures more consistent and effective delivery of this compound to the cells.[1][2]
-
Prepare Solutions Fresh: Always prepare the final working solution fresh from a stable stock solution right before the experiment. Oxidation products of fatty acids can be more cytotoxic than the parent compound.[3]
-
Control for the Carrier: Always include a "vehicle control" in your experiments (e.g., medium with BSA-ethanol complex but without this compound) to ensure the observed effects are due to the fatty acid itself.[1]
-
Issue 3: My stock solution appears cloudy or has changed color.
-
Cause: Cloudiness can indicate precipitation due to temperature changes or solvent evaporation. A color change (e.g., yellowing) may suggest oxidation.
-
Solution:
-
Precipitation: Gently warm the solution to 37°C and vortex to redissolve the precipitate.[8] If it doesn't redissolve, it may be best to discard it.
-
Oxidation: If oxidation is suspected, the stock should be discarded. To prevent this, consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[3] Store stocks under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[3]
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common this compound issues.
Quantitative Data on Stability
The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize key data for consideration.
Table 1: Solubility of this compound in Common Lab Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | < 0.1 mg/mL | 25°C | Practically insoluble. |
| Ethanol | > 50 mg/mL | 25°C | Good for primary stock solutions.[5] |
| DMSO | > 50 mg/mL | 25°C | Suitable for stocks, but ensure final concentration is low.[5] |
| PBS (pH 7.4) | < 0.1 mg/mL | 25°C | Insoluble without a carrier. |
| Cell Culture Media | < 0.1 mg/mL | 37°C | Insoluble; requires complexation with BSA.[1] |
Table 2: Effect of Antioxidants on the Stability of a 10 mM this compound Stock in Ethanol at 4°C
| Antioxidant (Concentration) | % Oxidation after 3 Months | % Oxidation after 6 Months |
| None | ~2.5% | ~5.8% |
| BHT (0.01%) | < 0.5% | < 1.0% |
| α-Tocopherol (0.01%) | < 0.8% | < 1.5% |
Note: Data are illustrative, based on typical stability profiles for saturated fatty acids. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a stable, concentrated stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube. (For 10 mL of a 100 mM solution, use ~214 mg, assuming an average MW of 214.3 g/mol for this compound).
-
Dissolution: Add 10 mL of 100% ethanol to the tube.
-
Warming & Vortexing: Cap the tube tightly and heat in a water bath at 65°C for 10-15 minutes, vortexing periodically until the fatty acid is completely dissolved.[8]
-
Storage: For long-term storage, flush the tube with nitrogen gas, seal tightly with paraffin film, and store at -20°C, protected from light.[3] For short-term use, store at 4°C.[11]
Protocol 2: Preparation of a 5 mM this compound:BSA Complex (5:1 Molar Ratio) for Cell Culture
This protocol details the recommended method for preparing this compound for cell-based assays.
-
Prepare BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently warm to 37°C to aid dissolution. Do not vortex vigorously, as this can denature the protein.
-
Aliquot BSA: In a sterile tube, place the required volume of the 1 mM BSA solution.
-
Add this compound: While gently swirling the BSA solution, slowly add the appropriate volume of the 100 mM this compound stock solution (from Protocol 1) to achieve a 5:1 molar ratio of fatty acid to BSA.
-
Calculation Example: To make 1 mL of a 5 mM this compound / 1 mM BSA solution, add 50 µL of 100 mM this compound stock to 950 µL of 1 mM BSA solution.
-
-
Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle, continuous agitation (e.g., on a rotator) to allow for complete complex formation.[8]
-
Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Application: The this compound:BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.
Experimental Workflow for Preparing this compound:BSA Complex
Caption: Workflow for preparing a this compound:BSA complex for experiments.
Hypothetical Signaling Pathway
This compound and Cellular Lipid Sensing
This compound, as a saturated fatty acid, can influence cellular metabolic pathways. One hypothetical pathway involves its interaction with fatty acid transport proteins (FATP) and subsequent activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Hypothetical signaling pathway for this compound in a target cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. cellculturedish.com [cellculturedish.com]
- 10. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
Technisches Support-Center: Fehlerbehebung bei der Derivatisierung von Carbonsäuren für die GC-MS-Analyse
Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Lösung spezifischer Probleme helfen, die bei der Derivatisierung von Carbonsäuren für die Gaschromatographie-Massenspektrometrie (GC-MS) auftreten können.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen im Frage-Antwort-Format, um eine schnelle und effektive Lösung zu ermöglichen.
Frage 1: Warum ist meine Derivatisierungsreaktion unvollständig oder meine Wiederfindungsrate gering?
Antwort: Eine unvollständige Derivatisierung ist ein häufiges Problem, das zu ungenauen quantitativen Ergebnissen und schlechter Peakform führt.[1] Mehrere Faktoren können dazu beitragen:
-
Feuchtigkeit: Wasser im Reaktionsgemisch kann den Derivatisierungsreagenz zersetzen oder das gebildete Derivat hydrolysieren, was die Ausbeute verringert.[2] Sowohl Silylierungs- als auch Veresterungsmethoden sind feuchtigkeitsempfindlich.[3] Stellen Sie sicher, dass alle Glasgeräte, Lösungsmittel und die Probe selbst trocken sind.[4][5]
-
Unzureichendes Reagenz: Es wird empfohlen, einen Überschuss an Derivatisierungsreagenz zu verwenden, um die Reaktion zum Abschluss zu bringen. Bei der Silylierung mit BSTFA wird beispielsweise ein molares Verhältnis von mindestens 2:1 des Reagenzes zu aktiven Wasserstoffatomen empfohlen.
-
Suboptimale Reaktionsbedingungen: Zeit und Temperatur sind entscheidende Parameter. Eine Veresterung mit BF₃-Methanol erfordert beispielsweise typischerweise eine Erwärmung bei 60-80 °C für 5 bis 60 Minuten.[3][6] Kürzere Zeiten können zu einer unvollständigen Umsetzung führen, insbesondere bei freien Fettsäuren.[7]
-
Schlechte Löslichkeit der Probe: Wenn sich die getrocknete Probe nicht im Derivatisierungslösungsmittel (z. B. Pyridin) auflöst, wird die Reaktion wahrscheinlich nicht oder nur unvollständig ablaufen.[8]
-
Sterische Hinderung: Sterisch gehinderte Carbonsäuren können längere Reaktionszeiten, höhere Temperaturen oder den Einsatz eines Katalysators erfordern.
Lösungs-Workflow
Frage 2: Warum zeigen meine Peaks ein starkes Tailing, obwohl ich derivatisiert habe?
Antwort: Peak-Tailing tritt auf, wenn Analyten unerwünschte Wechselwirkungen mit dem GC-System eingehen. Während die Derivatisierung die hohe Polarität von Carbonsäuren reduziert, die eine Hauptursache für Tailing ist, können andere Probleme bestehen bleiben.[1][3][5]
-
Aktive Stellen im System: Kontaminierte oder "aktive" Stellen im Injektor-Liner oder am Säulenkopf können zu sekundären Wechselwirkungen führen.[1][9]
-
Ungeeignete Säule: Die Verwendung einer ungeeigneten Säulenphase kann zu schlechter Peakform führen.[1] Für die Analyse von derivatisierten Carbonsäuren werden oft unpolare Phasen wie 5% Phenyl-Methylpolysiloxan verwendet.[10]
-
Unvollständige Derivatisierung: Verbleibende, nicht derivatisierte Carbonsäuren im Gemisch werden stark tailen.[11]
-
Zersetzung des Derivats: Einige Derivate, insbesondere Trimethylsilyl (TMS)-Ester, sind hydrolyseempfindlich und können im Injektor oder auf der Säule zerfallen, wenn Feuchtigkeit vorhanden ist.[2]
Lösungsvorschläge:
-
Systemwartung: Reinigen oder ersetzen Sie den Injektor-Liner.[1][12]
-
Säulenwartung: Schneiden Sie 10-50 cm vom vorderen Ende der Säule ab, um nichtflüchtige Rückstände und aktive Stellen zu entfernen.[13]
-
Derivatisierung überprüfen: Stellen Sie sicher, dass die Derivatisierung vollständig ist, indem Sie die Reaktionsbedingungen optimieren.[11]
-
Glasgeräte desaktivieren: Um die Adsorption von Analyten zu verhindern, können Glasgeräte vor der Verwendung silanisiert werden.[14]
Frage 3: Ich sehe "Geisterpeaks" oder unerwartete Peaks in meiner Analyse und sogar im Blindwert. Was ist die Ursache?
Antwort: Geisterpeaks sind Peaks in einem Chromatogramm, die nicht von der injizierten Probe stammen. Sie können aus verschiedenen Quellen stammen:
-
Kontamination des Septums: Partikel aus dem Injektor-Septum können in den Liner gelangen und bei hohen Temperaturen "bluten".[15] Ein häufiger Wechsel des Septums wird empfohlen.[15]
-
Verschleppung (Carryover): Rückstände von früheren, konzentrierteren Proben können im Injektor oder auf der Säule verbleiben und in nachfolgenden Läufen eluieren.[16]
-
Verunreinigungen im Reagenz: Die Derivatisierungsreagenzien selbst oder deren Nebenprodukte können Peaks erzeugen.[13][17]
-
Abbau der stationären Phase: Bei hohen Temperaturen kann die stationäre Phase der Säule abgebaut werden, was zu einem Anstieg der Basislinie und diskreten Peaks führen kann.[16]
-
Hydrolyse im Injektor: Wenn Wasser oder Alkohole als Lösungsmittel verwendet werden, können sie mit Silikonpartikeln im Liner reagieren und Hydrolyse- oder Alkoholyseprodukte bilden, die als Peaks erscheinen.[18]
Lösungsvorschläge:
-
Regelmäßige Wartung: Tauschen Sie Septen und Liner regelmäßig aus.[15]
-
Spülsequenzen: Führen Sie zwischen den Probeninjektionen Spülungen mit einem geeigneten Lösungsmittel durch.
-
Qualität der Reagenzien: Verwenden Sie hochwertige Derivatisierungsreagenzien und lagern Sie diese ordnungsgemäß, um ihre Zersetzung zu vermeiden.[5]
-
Blindwert-Analyse: Analysieren Sie einen Blindwert, der alle Schritte der Probenvorbereitung, einschließlich der Derivatisierung, durchlaufen hat, um die Quelle der Kontamination zu identifizieren.[19]
Häufig gestellte Fragen (FAQs)
F1: Welche Derivatisierungsmethode ist für meine Carbonsäuren am besten geeignet: Silylierung oder Veresterung?
Antwort: Die Wahl zwischen Silylierung (z. B. mit BSTFA) und Veresterung (z. B. mit BF₃-Methanol) hängt von der Art der Carbonsäure, der Probenmatrix und den analytischen Anforderungen ab.[10][20]
-
Silylierung (z.B. mit BSTFA):
-
Vorteile: Sehr reaktiv und vielseitig, derivatisiert neben Carboxyl- auch Hydroxyl-, Amin- und Thiolgruppen.[3] Die Reaktionsnebenprodukte sind oft flüchtig und stören die Chromatographie nicht.[14] Für Dicarbonsäuren in Proben mit geringem Volumen bietet BSTFA oft niedrigere Nachweisgrenzen und eine bessere Reproduzierbarkeit als die Veresterung.[10][20]
-
Nachteile: Die resultierenden TMS-Derivate sind sehr feuchtigkeitsempfindlich und neigen zur Hydrolyse, was ihre Langzeitstabilität begrenzt.[2]
-
-
Veresterung (z.B. mit BF₃-Methanol zu Methylestern/FAMEs):
-
Vorteile: Die resultierenden Alkylester sind deutlich stabiler als TMS-Derivate und können bei Bedarf gelagert werden.[2][21] Dies ist die bevorzugte Methode für die Analyse von Fettsäuren.[3][5]
-
Nachteile: Die Reaktion kann bei Di- und Tricarbonsäuren schwierig sein.[4] Saure Nebenprodukte aus einigen Reagenzien (z. B. aus Anhydriden) müssen vor der Injektion entfernt werden, um Säulenschäden zu vermeiden.[13]
-
Entscheidungsdiagramm
F2: Können Sie ein Standardprotokoll für die Veresterung mit BF₃-Methanol bereitstellen?
Antwort: Ja, die Veresterung zur Bildung von Fettsäuremethylestern (FAMEs) ist ein Standardverfahren.[6]
Experimentelles Protokoll: Säurekatalysierte Veresterung mit Bor-Trifluorid (BF₃)-Methanol
Diese Methode wird häufig zur gleichzeitigen Veresterung von freien Fettsäuren und zur Transveresterung von veresterten Fettsäuren (aus Glycerolipiden) verwendet.[6]
-
Probenvorbereitung: Wiegen Sie 1-25 mg der Lipidprobe (oder eines getrockneten Lipidextrakts) in ein Glasröhrchen mit Schraubverschluss und PTFE-Dichtung.[5][6] Wässrige Proben müssen zuerst zur Trockne eingedampft werden.[3][5]
-
Reagenz zugeben: Geben Sie 2 ml einer 12-14%igen Bor-Trifluorid-Lösung in Methanol zur Probe.[5][6]
-
Reaktion: Verschließen Sie das Röhrchen fest und erhitzen Sie es für 5-60 Minuten bei 60-80 °C.[3][6] Die optimale Zeit und Temperatur kann je nach Probentyp variieren.[5]
-
Abkühlen und Extraktion: Kühlen Sie das Röhrchen auf Raumtemperatur ab. Geben Sie 1 ml Wasser und 1-2 ml eines unpolaren Lösungsmittels (z. B. Hexan oder Heptan) hinzu.[3][5]
-
Phasentrennung: Schütteln Sie das Röhrchen kräftig für 30 Sekunden. Lassen Sie die Phasen sich trennen (Zentrifugation kann helfen).[6]
-
Probenentnahme: Überführen Sie die obere organische Phase, die die FAMEs enthält, in ein Autosampler-Fläschchen für die GC-MS-Analyse.[3]
F3: Können Sie ein Standardprotokoll für die Silylierung mit BSTFA bereitstellen?
Antwort: Ja, die Silylierung ist eine wirksame Methode zur Derivatisierung von polaren funktionellen Gruppen.
Experimentelles Protokoll: Silylierung mit BSTFA (+TMCS)
Diese Methode ist hochempfindlich gegenüber Feuchtigkeit.[3]
-
Probenvorbereitung: Überführen Sie die getrocknete Probe (oder einen aliquoten Teil in einem geeigneten Lösungsmittel wie Acetonitril) in ein Autosampler-Fläschchen.[3] Die Probe muss vollständig trocken sein.[3]
-
Reagenz zugeben: Geben Sie einen Überschuss an Silylierungsreagenz hinzu, z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), das oft 1% Trimethylchlorsilan (TMCS) als Katalysator enthält.[6]
-
Reaktion: Verschließen Sie das Fläschchen, vortexen Sie es für 10 Sekunden und erhitzen Sie es bei 60 °C für 60 Minuten.[6] Bei leicht derivatisierbaren Verbindungen kann die Reaktion auch bei Raumtemperatur ablaufen.
-
Analyse: Nach dem Abkühlen ist die Probe direkt für die GC-MS-Analyse bereit.[6] Eine Verdünnung mit einem unpolaren Lösungsmittel kann erforderlich sein.[6]
Quantitative Datenzusammenfassung
Die Wahl der Methode kann die Nachweisgrenzen (LODs) erheblich beeinflussen. Die folgende Tabelle fasst die LODs für verschiedene Derivatisierungs- und Analysemethoden für eine Reihe von Mono- und Dicarbonsäuren zusammen.
| Methode | Derivatisierungsreagenz | Typische Nachweisgrenzen (LODs) | Anmerkungen |
| GC-MS (TIC) | BF₃/Butanol | < 10 pg | Bietet die niedrigsten LODs für die meisten Säuren.[22] |
| GC-MS (SIM) | BF₃/Butanol | 1 - 4 pg | Weitere Verbesserung durch Selected Ion Monitoring.[22] |
| GC-MS | BSTFA | 5 - 40 pg | Gute Empfindlichkeit, aber für flüchtige Säuren höher.[22] |
| GC-FID | BF₃/Butanol | Vergleichbar mit GC-MS (TIC) | Eine kostengünstige Alternative zur MS-Detektion.[22] |
| LC-MS/MS | Keine Derivatisierung | 5 - 40 pg | Direkte Analyse, aber für einige flüchtige Säuren ungeeignet.[22] |
Tabelle basierend auf Daten aus einer vergleichenden Studie zu Nachweisgrenzen.[22]
Haftungsausschluss: Die hier bereitgestellten Informationen dienen als allgemeine Anleitung. Die optimalen Bedingungen können je nach spezifischer Anwendung, Probenmatrix und Instrumentierung variieren. Eine Methodenvalidierung ist für genaue und reproduzierbare Ergebnisse unerlässlich.
References
- 1. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 2. weber.hu [weber.hu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. scispace.com [scispace.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. GC compounds - poor peak shapes and missing peaks [restek.com]
- 13. academic.oup.com [academic.oup.com]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Peak in blank reagent after derivatization [August 19, 2004] - Chromatography Forum [chromforum.org]
- 20. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cocinic Acid
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cocinic acid and its constituent fatty acids.
Section 1: Understanding Matrix Effects
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest (in this case, the fatty acids of this compound). In biological samples such as plasma or serum, these components include proteins, salts, and, most significantly for fatty acid analysis, phospholipids.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[2]
Q2: Why is the analysis of this compound and other fatty acids particularly susceptible to matrix effects?
A2: The analysis of fatty acids like those in this compound is prone to matrix effects for several reasons. Fatty acids are often analyzed in complex biological matrices that are rich in lipids, especially phospholipids.[1] Phospholipids are notorious for causing ion suppression and can contaminate the MS source. They often co-extract with the fatty acid analytes during sample preparation and may elute at similar times from the HPLC column, leading to direct competition for ionization.[4] This co-elution can decrease sensitivity, leading to higher limits of quantitation and reduced method precision and accuracy.
Q3: How can I identify if my LC-MS analysis is impacted by matrix effects?
A3: A widely used method to assess matrix effects is the post-column infusion technique. This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5][6] A quantitative assessment can be performed using the post-extraction spike method.[6] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat (clean) solvent. The percentage of matrix effect (%ME) can be calculated using the following formula:
%ME = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Section 2: Troubleshooting and Mitigation Strategies
This section provides a troubleshooting guide for common issues related to matrix effects in this compound analysis.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Signal Intensity / High Limit of Quantitation | Ion suppression from co-eluting matrix components, particularly phospholipids.[1] | - Implement a more rigorous sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interferences.[1] - Utilize phospholipid removal plates or cartridges (e.g., Ostro, HybridSPE, EMR-Lipid).[4][7][8] - Optimize chromatographic conditions to separate this compound fatty acids from the region where phospholipids elute.[4] - Consider chemical derivatization to enhance ionization efficiency.[9][10] |
| Inconsistent and Irreproducible Results | Variable matrix effects between different samples or batches. Buildup of contaminants on the LC column or in the MS source. | - Employ a stable isotope-labeled internal standard (SIL-IS) for each target fatty acid to compensate for signal variability.[11] - Ensure thorough column washing between injections to prevent carryover.[12] - Regularly clean the MS ion source. |
| Peak Shape Distortion or Retention Time Shifts | Interaction of the analyte with matrix components that are loosely bound, altering its chromatographic behavior.[13] | - Improve sample cleanup to remove the interfering matrix components.[1] - The use of a SIL-IS that co-elutes with the analyte can help to mitigate the quantitative impact of these shifts.[11] |
| Gradual Decrease in Signal Over an Analytical Run | Accumulation of non-volatile matrix components, especially phospholipids, on the LC column and in the MS source, leading to a progressive loss of sensitivity.[14] | - Use a guard column and change it regularly. - Implement one of the advanced sample preparation techniques focused on phospholipid removal.[4][14] - A divert valve can be used to direct the flow to waste during the elution of highly interfering components.[6] |
Section 3: Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Fatty Acid Extraction
This protocol is a general guideline for extracting fatty acids from plasma or serum.
-
Sample Preparation : To 500 µL of plasma/serum, add an appropriate amount of a stable isotope-labeled internal standard solution.
-
Protein Precipitation : Add 1.5 mL of a cold organic solvent like acetonitrile or ethanol to precipitate proteins. Vortex vigorously for 1 minute.[8]
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction : Transfer the supernatant to a clean tube. Add 2 mL of a non-polar solvent such as hexane or methyl tert-butyl ether.
-
pH Adjustment : For acidic analytes like fatty acids, adjust the pH of the aqueous layer to be at least two pH units lower than the pKa of the acids to ensure they are in their neutral form, which improves extraction into the organic solvent.[1]
-
Mixing and Phase Separation : Vortex the mixture for 2 minutes, then centrifuge to facilitate phase separation.
-
Collection : Carefully collect the upper organic layer containing the fatty acids.
-
Drying and Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Phospholipid Removal using a Specialized 96-Well Plate
This protocol describes a general workflow for using phospholipid removal plates.
-
Protein Precipitation : In a 96-well collection plate, mix your sample (e.g., 100 µL of plasma) with 300-400 µL of acetonitrile containing the internal standard. This will precipitate the proteins.[15]
-
Mixing : Mix thoroughly, for instance by vortexing the plate.
-
Filtration : Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step onto the phospholipid removal plate.
-
Elution : Apply a vacuum or positive pressure to pass the sample through the sorbent. The eluate collected in the clean plate is now depleted of phospholipids.
-
Evaporation and Reconstitution : Evaporate the collected eluate to dryness and reconstitute in the mobile phase for injection.
Section 4: Frequently Asked Questions (FAQs)
Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A4: The most effective technique often depends on the complexity of your matrix and the required sensitivity. While simple protein precipitation (PPT) is quick, it is often insufficient for removing phospholipids.[1][14] For cleaner extracts, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are superior.[1] The use of specialized phospholipid removal products, such as HybridSPE or Ostro plates, has been shown to be highly effective at removing phospholipids, thereby reducing ion suppression and improving assay robustness.[4][7]
Q5: How do stable isotope-labeled internal standards (SIL-IS) work, and are they necessary?
A5: A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., deuterium or ¹³C).[11] These standards are ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same matrix effects.[11][16] By measuring the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification. While not always mandatory, their use is highly recommended and is considered the gold standard in quantitative bioanalysis.[11]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[6][17] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if the fatty acids of this compound are present at low concentrations.[6] This strategy is only feasible if the sensitivity of your instrument is high enough to detect the diluted analyte with sufficient precision.
Q7: Can derivatization help in minimizing matrix effects for fatty acid analysis?
A7: Yes, chemical derivatization can be a very effective strategy. The inherent poor ionization efficiency of fatty acids can be a challenge in LC-MS.[9][10] Derivatization can improve ionization efficiency, often by adding a permanently charged group to the fatty acid molecule.[18] This can lead to a significant increase in sensitivity, which allows for greater sample dilution to mitigate matrix effects. Furthermore, the derivatized analyte may shift to a different region of the chromatogram, away from interfering matrix components.[9][10]
Section 5: Visual Workflows
Caption: A generalized workflow for sample preparation to minimize matrix effects.
Caption: A logical diagram for troubleshooting matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercially Available Cocinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercially available Cocinic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is not a single compound but a mixture of saturated fatty acids derived from coconut oil.[1] It is primarily composed of medium-chain fatty acids (MCFAs).[1] The main component is typically Lauric Acid (C12), with varying amounts of other fatty acids such as Caprylic Acid (C8), Capric Acid (C10), Myristic Acid (C14), and Palmitic Acid (C16).[2]
Q2: What is the expected purity of commercial this compound? A2: High-grade commercial this compound is generally supplied with a total fatty acid purity of ≥98% or ≥99%. However, the exact composition and purity specifications can vary between suppliers and grades. It is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific lot information.
Q3: What are the common impurities in commercial this compound? A3: Impurities can include:
-
Other Fatty Acids: Fatty acids that are naturally present in the source material but are not the primary components specified.[3]
-
Unsaponifiable Matter: A small fraction of lipids that do not form soaps when treated with alkali.
-
Residual Solvents: Trace amounts of solvents used during the extraction and purification process.[3]
-
Degradation Products: Oxidation byproducts, such as peroxides and aldehydes, can form if the product is not stored correctly.[3]
Q4: Which analytical techniques are most suitable for the purity assessment of this compound? A4: The most common and reliable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is the preferred method for separating and quantifying individual fatty acids.[4] Due to the low volatility of free fatty acids, derivatization into Fatty Acid Methyl Esters (FAMEs) is a standard and often necessary step.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can also be used. Detection can be challenging as saturated fatty acids lack a strong UV chromophore. Therefore, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often required.[7]
Q5: Why is derivatization necessary for the GC analysis of this compound? A5: Derivatization is crucial for several reasons. Free fatty acids are highly polar and have low volatility, which leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity due to adsorption onto the GC inlet and column.[5][8] Converting them to less polar and more volatile esters, such as FAMEs, significantly improves peak shape, resolution, and overall analytical accuracy.[5]
Experimental Workflows & Protocols
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a commercial this compound sample.
Protocol 1: Derivatization to FAMEs using Boron Trifluoride-Methanol
This protocol describes a common method for converting the fatty acids in this compound to their corresponding methyl esters for GC analysis.[5]
Objective: To quantitatively convert free fatty acids to volatile FAMEs.
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% w/w
-
Hexane (GC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Micro reaction vials (e.g., 5-10 mL) with PTFE-lined caps
-
Water bath or heating block
Procedure:
-
Accurately weigh 10-25 mg of the this compound sample into a micro reaction vial.
-
Add 2 mL of BF3-Methanol reagent to the vial.
-
Cap the vial tightly and heat at 60-70°C for 10-20 minutes. Ensure the vial is periodically agitated to ensure complete reaction.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. The upper layer is the hexane containing the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-FID or GC-MS system.
Protocol 2: GC-FID Analysis of this compound FAMEs
Objective: To separate and quantify the individual FAMEs to determine the fatty acid profile and purity.
Instrumentation and Parameters: The following table provides typical starting parameters for a GC-FID analysis. These may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Fused silica capillary column, e.g., ZB-WAX plus (30 m x 0.25 mm ID, 0.25 µm film) or similar polar column.[9][10] |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 240°C. Hold at 240°C for 5-10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 260°C |
| Injection Volume | 1 µL |
Troubleshooting Guides
GC Analysis Troubleshooting
This guide addresses common issues encountered during the GC analysis of this compound FAMEs.
Q: Why are my FAME peaks tailing? A: Peak tailing for FAMEs is often caused by residual active sites in the system or incomplete derivatization.
-
Incomplete Derivatization: If some free fatty acids remain, they will interact strongly with the column, causing tailing.[8] Solution: Ensure the derivatization reaction goes to completion by checking reaction time, temperature, and reagent quality.[5]
-
Active Sites: Contamination in the injector liner or at the head of the column can create active sites.[11] Solution: Replace the injector liner and trim the first few centimeters of the column. Using deactivated liners is also recommended.
Q: My retention times are shifting between runs. What is the cause? A: Retention time variability can be caused by instability in temperature or flow rate.
-
Temperature Fluctuations: Inconsistent oven temperature control will cause retention times to drift. Solution: Verify the performance and calibration of your GC oven.
-
Flow Rate Changes: Leaks in the system or an unstable gas supply can alter the carrier gas flow rate. Solution: Perform a leak check of the system from the injector to the detector. Ensure a stable pressure from the gas source.
Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are typically due to carryover from a previous injection or contamination from the injector.[8]
-
Carryover: A highly concentrated sample can leave residue in the injector or column that elutes in subsequent runs. Solution: Run one or more solvent blanks after analyzing concentrated samples.
-
Septum Bleed: Pieces of a degrading injector septum can introduce contaminants. Solution: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: Why is my HPLC system backpressure suddenly high? A: A sudden increase in backpressure is almost always due to a blockage.
-
Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column. Solution: Use an in-line filter and ensure all samples are filtered before injection. Try reverse flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced.[12]
-
Sample Precipitation: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause it to precipitate on the column. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Q: My retention times are drifting to be shorter over a series of runs. What should I check? A: Drifting retention times can be caused by several factors related to the mobile phase or column.[13]
-
Mobile Phase Composition: If using an isocratic method, ensure the mobile phase components are accurately measured. If running a gradient, check that the pump is mixing the solvents correctly.[14] Evaporation of the more volatile solvent component can also change the composition over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles covered.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions. Solution: Increase the column equilibration time in your method to ensure the column is ready for the next injection.
Q: My peaks are broad and poorly resolved. How can I improve them? A: Broad peaks can be a result of issues both inside and outside the column.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can broaden and distort. Solution: Dissolve your this compound sample in the initial mobile phase or a weaker solvent.[14]
-
Column Contamination/Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency. Solution: Try cleaning the column according to the manufacturer's protocol. If performance does not improve, replace the column.[14]
Quantitative Data Summary
Table 1: Typical Fatty Acid Composition of this compound
The composition of this compound reflects its origin from coconut oil. The table below shows a typical range for the major fatty acid components. The exact percentages will be lot-specific.
| Fatty Acid | Carbon Chain | Typical Percentage Range (%) |
| Caprylic Acid | C8:0 | 5 - 10 |
| Capric Acid | C10:0 | 4 - 8 |
| Lauric Acid | C12:0 | 45 - 52 |
| Myristic Acid | C14:0 | 16 - 21 |
| Palmitic Acid | C16:0 | 7 - 10 |
| Stearic Acid | C18:0 | 2 - 4 |
| Oleic Acid | C18:1 | 5 - 8 |
| Linoleic Acid | C18:2 | 1 - 3 |
Data compiled from general knowledge of coconut oil composition.[1]
References
- 1. This compound [chembk.com]
- 2. cir-safety.org [cir-safety.org]
- 3. benchchem.com [benchchem.com]
- 4. iajps.com [iajps.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. aocs.org [aocs.org]
- 7. pragolab.cz [pragolab.cz]
- 8. benchchem.com [benchchem.com]
- 9. ijert.org [ijert.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Validating Succinic Acid Quantification in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of succinic acid in biological samples is crucial for understanding cellular metabolism and its role in various pathological conditions.[1] This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Succinic acid, a key intermediate in the citric acid cycle, has garnered significant attention for its involvement in cellular energy metabolism and signaling.[1] Dysregulation of succinic acid levels has been implicated in a range of diseases, making its precise measurement in biological matrices like plasma, serum, urine, and tissue essential for both basic research and clinical applications.[1] This document compares the most widely used analytical techniques for succinic acid quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Quantification Methods
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for succinic acid quantification.
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Sample Preparation | Derivatization required (e.g., silylation, esterification)[2] | Minimal, often protein precipitation and filtration[1] | Minimal, often direct injection after filtration[3] |
| Sensitivity | High (low ng range)[2] | Very High (sub-ng to pg range)[4] | Moderate (ppm range)[3][5] |
| Selectivity | High | Very High | Moderate |
| Throughput | Lower due to derivatization | High | High |
| Matrix Effects | Moderate | Can be significant, often mitigated with internal standards[1] | Lower |
| Instrumentation Cost | Moderate to High | High | Low to Moderate |
| LOD/LOQ | LOD: ~low ng; LOQ: Not explicitly stated for succinic acid[2] | LOD: <60 nM for most TCA intermediates[4] | LOD: 0.5-1.8 ppm; LOQ: 1.4-6.0 ppm[3] |
| Linearity (r²) | >0.9998[6] | >0.9998[4] | >0.99[5] |
| Recovery | >95% (with appropriate internal standard) | >95%[4] | 76.3-99.2%[5] |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in succinic acid quantification and its biological context, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.
Detailed Experimental Protocols
Below are detailed methodologies for sample preparation and analysis using the three compared techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the non-volatile succinic acid amenable to gas chromatography.[2]
a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
This protocol is adapted for urine samples.
-
Extraction: To 1 mL of urine, add an internal standard (e.g., deuterated succinic acid). Acidify the sample with HCl. Extract the organic acids with a suitable solvent like ethyl acetate.[7]
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[2] Heat the mixture to ensure complete derivatization.[2]
b. GC-MS Analysis
-
GC Column: A non-polar column, such as a DB-5ms, is typically used.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of the target ions for succinic acid and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation.[1]
a. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.[1]
-
Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent like acetonitrile containing an internal standard (e.g., 13C-labeled succinic acid).[1]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection.[1]
b. LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column is commonly used.[1][8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[1][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[1] Quantification is performed using Multiple Reaction Monitoring (MRM).[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method, suitable for samples where high sensitivity is not the primary requirement.[3][5]
a. Sample Preparation: Direct Injection
For relatively clean sample matrices like certain beverages or simple aqueous solutions, direct injection after filtration may be sufficient.[3] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[9]
b. HPLC-UV Analysis
-
LC Column: An ion-exclusion or reversed-phase column suitable for organic acid analysis is used.
-
Mobile Phase: An isocratic mobile phase, often an acidic aqueous buffer, is employed.
-
UV Detector: Detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids absorb light.[10]
Conclusion
The quantification of succinic acid in biological samples can be reliably achieved using GC-MS, LC-MS/MS, and HPLC-UV. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for applications requiring the detection of low concentrations in complex matrices. GC-MS provides a high level of sensitivity and is a well-established technique, though the requirement for derivatization adds to the sample preparation time. HPLC-UV is a cost-effective and robust option for routine analysis where the expected concentrations of succinic acid are relatively high. The selection of the optimal method will ultimately depend on the specific research question, sample type, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Succinic Acid | SIELC Technologies [sielc.com]
A Comparative Analysis of the Bioactivity of Cocinic Acid and Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the bioactivity of Cocinic acid, the mixture of fatty acids derived from coconut oil, and its principal component, lauric acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and potential therapeutic applications of these related lipid entities. The following sections present a comprehensive overview of their antimicrobial, anti-inflammatory, and metabolic effects, supported by quantitative data and detailed experimental protocols.
Introduction: Defining this compound and Lauric Acid
This compound is not a single chemical entity but rather the collective term for the mixture of fatty acids obtained from the hydrolysis of coconut oil.[1][2] This mixture is predominantly composed of saturated fatty acids, with lauric acid (C12) being the most abundant, typically constituting 45-53% of the total fatty acid content.[3][4][5] Other significant fatty acids in this mixture include myristic acid (C14), palmitic acid (C16), caprylic acid (C8), and capric acid (C10).[4][5]
Lauric acid, or dodecanoic acid, is a medium-chain saturated fatty acid (MCFA) with a 12-carbon chain.[6] It is the primary bioactive component responsible for many of the health benefits attributed to coconut oil.[7] This guide will dissect the bioactivities of the complete fatty acid profile of coconut oil (this compound) in comparison to purified lauric acid to elucidate the specific contributions of lauric acid and the potential modulatory effects of the other fatty acids present in the natural mixture.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial and anti-inflammatory activities of this compound (represented by coconut oil) and lauric acid.
Table 1: Fatty Acid Composition of Coconut Oil (this compound)
| Fatty Acid | Carbon Chain | Percentage (%) |
| Lauric Acid | C12:0 | 45 - 53 |
| Myristic Acid | C14:0 | 16 - 21 |
| Palmitic Acid | C16:0 | 7.5 - 10.2 |
| Caprylic Acid | C8:0 | 5 - 8 |
| Capric Acid | C10:0 | 4 - 8 |
| Oleic Acid | C18:1 | 5 - 7 |
| Stearic Acid | C18:0 | 2 - 4 |
| Linoleic Acid | C18:2 | 1 - 3 |
| Source:[3][4][5] |
Table 2: Comparative Antimicrobial Activity
| Organism | This compound (Coconut Oil) - Zone of Inhibition (mm) | Lauric Acid - Zone of Inhibition (mm) |
| Staphylococcus aureus | 2.01 ± 0.001 | 10.50 |
| Streptococcus species | - | 10.00 |
| Lactobacillus species | - | 10.00 |
| Escherichia coli | Resistant | 4.00 |
| Candida glabrata | 1.17 ± 0.015 | - |
| Candida tropicalis | 2.12 ± 0.017 | - |
| Bacillus subtilis | 1.29 ± 0.055 | - |
| Source:[8][9][10] | ||
| Note: Direct comparative studies using the same methodologies are limited. The data presented is compiled from different studies and should be interpreted with caution. |
Table 3: Comparative Anti-inflammatory Effects
| Inflammatory Marker | Effect of this compound (Virgin Coconut Oil) | Effect of Lauric Acid |
| TNF-α | 62.34 ± 3.2% inhibition (in LPS-stimulated THP-1 cells) | Inhibits production |
| IL-6 | 53.98 ± 1.8% inhibition (in LPS-stimulated THP-1 cells) | Reduces expression |
| IL-8 | 51.57 ± 2.6% inhibition (in LPS-stimulated THP-1 cells) | - |
| IL-5 | 52.07 ± 2.0% inhibition (in LPS-stimulated THP-1 cells) | - |
| IFN-γ | 42.66 ± 2.9% inhibition (in LPS-stimulated THP-1 cells) | - |
| C-reactive protein (CRP) | Significant decrease in COVID-19 patients | - |
| Source:[2][11][12] |
Signaling Pathways and Mechanisms of Action
The bioactivity of both this compound and lauric acid is underpinned by their interaction with key cellular signaling pathways. Lauric acid, as the primary component of this compound, is a significant modulator of these pathways.
Anti-inflammatory Signaling
Lauric acid and the fatty acids in coconut oil exert their anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, which is a central regulator of the inflammatory response. By inhibiting NF-κB, the expression of pro-inflammatory cytokines such as TNF-α and IL-6 is downregulated.[13] Additionally, lauric acid can modulate the activity of Toll-like receptors (TLRs), particularly TLR4, which are involved in the innate immune response and the initiation of inflammatory signaling cascades.
References
- 1. Coconut Oil • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 2. In vitro anti-inflammatory and skin protective properties of Virgin coconut oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipid.org [lipid.org]
- 4. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]
- 5. quora.com [quora.com]
- 6. repository.kln.ac.lk [repository.kln.ac.lk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Coconut Oil and its Derivative (Lauric Acid) on Some Selected Clinical Isolates | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Virgin coconut oil (VCO) supplementation relieves symptoms and inflammation among COVID-19 positive adults: a single-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
- 13. oilcocos.com [oilcocos.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cocinic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, particularly those derived from coconut oil (cocinic acid), the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed decision-making process for your analytical needs.
Comparative Analysis of Analytical Methods
The quantitative performance of GC-FID, HPLC-ELSD, and ¹H-NMR for the analysis of the major fatty acids present in coconut oil is summarized below. Gas chromatography, following derivatization to fatty acid methyl esters (FAMEs), is a widely used and robust method for fatty acid profiling.[1] High-performance liquid chromatography offers the advantage of analyzing free fatty acids at ambient temperatures, which can be beneficial for preventing the degradation of sensitive compounds.[2] ¹H-NMR spectroscopy provides a rapid, non-destructive, and quantitative overview of the fatty acid composition without the need for derivatization.[3][4]
Table 1: Comparison of Quantitative Performance for Major Fatty Acids in this compound
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) | ¹H-Nuclear Magnetic Resonance Spectroscopy (¹H-NMR) |
| Linearity (R²) | > 0.999[5][6] | > 0.997[7] | Not explicitly reported, but results show good agreement with GC[3][8] |
| Accuracy (% Recovery) | 99.2% - 100.43% (for Lauric Acid)[6] | Satisfactory recoveries reported[7] | Results show no significant difference from GC[8] |
| Precision (%RSD) | < 2% (Interday and Intraday for Lauric Acid)[5][6] | < 5% (Detector Response)[7] | Not explicitly reported, but results are comparable to GC[8] |
| Limit of Detection (LOD) | 0.385 µg/mL (for Lauric Acid)[5][6] | 16.2 ng on column (for Lauric Acid); 0.5 - 5.7 ng on column (for other lipids)[7] | Not a primary method for trace analysis; sensitivity is lower than chromatographic methods. |
| Limit of Quantitation (LOQ) | 1.168 µg/mL (for Lauric Acid)[5][6] | Not explicitly reported, but higher than LOD. | Not typically determined for this application. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the experimental protocols for the GC-FID, HPLC-ELSD, and ¹H-NMR analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Sample Preparation (Esterification): Fatty acids in coconut oil are first converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. A common method involves transesterification with a reagent like boron trifluoride in methanol (BF₃-methanol).[1]
-
Weigh approximately 100 mg of the coconut oil sample into a screw-capped test tube.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture in a water bath at 100°C for 5 minutes.
-
After cooling, add 2 mL of 14% BF₃-methanol solution.
-
Heat again at 100°C for 5 minutes.
-
After cooling to room temperature, add 2 mL of n-heptane and 2 mL of saturated NaCl solution.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
The upper n-heptane layer containing the FAMEs is collected for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID).
-
Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
1. Sample Preparation: For the analysis of free fatty acids, a simple dilution is often sufficient.
-
Accurately weigh about 1.0 g of coconut oil and dissolve it in 10 mL of acetone.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or similar, equipped with an evaporative light scattering detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Conditions:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
1. Sample Preparation: ¹H-NMR analysis of oils is straightforward and typically requires only dilution in a deuterated solvent.
-
Dissolve approximately 50 mg of the coconut oil sample in 0.75 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H-NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Pulse Sequence: Standard 1D proton experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. The quantification of different fatty acid types (saturated, monounsaturated, polyunsaturated) is performed by integrating the characteristic signals in the ¹H-NMR spectrum.[3][4]
Visualizing the Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for the GC-FID and HPLC-ELSD analysis of this compound, as well as the logical relationship in a cross-validation study.
References
A Comparative Analysis of the Efficacy of Cocinic Acid Derivatives: Antimicrobial and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocinic acid, a mixture of fatty acids derived from coconut oil, is predominantly composed of lauric acid (C12) and myristic acid (C14). These saturated fatty acids and their derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative overview of the efficacy of lauric acid and myristic acid derivatives, with a focus on their antimicrobial and anti-inflammatory properties, supported by experimental data.
Data Presentation: Quantitative Comparison of Antimicrobial and Anti-inflammatory Efficacy
The following table summarizes the quantitative data on the antimicrobial and anti-inflammatory activities of various derivatives of lauric acid and myristic acid.
| Derivative | Target/Assay | Metric | Result | Reference |
| Lauric Acid | Staphylococcus aureus | MIC | 0.04 - 0.16 mmol/L | [1] |
| Myristic Acid | Mycobacterium tuberculosis H37Ra | MIC | 66.7 µg/mL | [2] |
| Lauric Acid | Mycobacterium tuberculosis H37Ra | MIC | 22.2 µg/mL | [2] |
| 2-bromotetradecanoic acid (Myristic acid analog) | Candida albicans | MIC | 39 µM | [3] |
| 2-bromotetradecanoic acid (Myristic acid analog) | Cryptococcus neoformans | MIC | 20 µM | [3] |
| 2-bromotetradecanoic acid (Myristic acid analog) | Saccharomyces cerevisiae | MIC | 10 µM | [3] |
| Lauric Acid | Protein Denaturation Inhibition (Anti-inflammatory) | % Inhibition (at 50 µg/ml) | 59.56% | [4] |
| Thiocolchicoside-Lauric Acid Formulation | Protein Denaturation Inhibition (Anti-inflammatory) | % Inhibition (at 50 µg/ml) | 86.62% | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Test antimicrobial agent (e.g., lauric acid derivative)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: Prepare a stock solution of the test agent in a suitable solvent. Perform two-fold serial dilutions of the antimicrobial agent in the broth medium across the wells of the microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the agent is added to the first well and serially diluted.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, including a positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[5]
Crystal Violet Biofilm Assay
This assay is used to quantify biofilm formation by staining the biofilm matrix with crystal violet.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
-
Plate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of the microtiter plate with the bacterial culture and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[6]
-
Washing: Gently remove the planktonic (non-adherent) bacteria by washing the wells with PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.[7][8]
In Vitro Anti-inflammatory Assay: Measurement of Pro-inflammatory Cytokines
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (lauric or myristic acid derivatives)
-
ELISA kit for the specific cytokine to be measured
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed the macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium and incubate for a designated period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Quantification: Measure the absorbance of the colored product using a plate reader. The absorbance is proportional to the concentration of the cytokine in the sample, which can be determined from a standard curve.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Lauric Acid Derivatives: Modulation of Pro-survival and Inflammatory Pathways
Lauric acid and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways. For instance, lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species and stimulating the phosphorylation of EGFR, ERK, and c-Jun.[9] Furthermore, it can activate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[10] In the context of inflammation, lauric acid appears to be less pro-inflammatory compared to longer-chain saturated fatty acids like palmitic acid.[11]
Caption: PI3K/Akt signaling pathway activated by Lauric Acid.
Myristic Acid Derivatives: The Role of N-Myristoylation
A key mechanism of action for myristic acid is its involvement in N-myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine of a protein.[7][12] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function and localization of many proteins involved in signal transduction.[13] Inhibition of NMT is a promising therapeutic strategy, particularly in the development of antifungal and anticancer agents.[3][13]
Caption: The process of protein N-myristoylation.
Conclusion
The available experimental data suggests that both lauric acid and myristic acid derivatives possess significant biological activities. Lauric acid and its derivatives demonstrate potent antimicrobial effects, particularly against Gram-positive bacteria, and exhibit anti-inflammatory properties by modulating key signaling pathways. Myristic acid's primary mechanism of action involves its crucial role in N-myristoylation, making its derivatives, particularly those that inhibit NMT, promising candidates for antifungal and anticancer therapies. This comparative guide highlights the distinct yet complementary therapeutic potential of these this compound derivatives, providing a valuable resource for researchers in the field of drug discovery and development. Further research into the synthesis of novel derivatives and their evaluation in more complex biological models is warranted to fully elucidate their therapeutic capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Crystal violet assay [bio-protocol.org]
- 8. static.igem.org [static.igem.org]
- 9. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 13. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
Purity Analysis: A Comparative Guide to Synthetic vs. Natural Cocinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity profiles of synthetic and naturally derived Cocinic acid, offering supporting experimental data and detailed analytical protocols. Understanding the impurity profiles of active pharmaceutical ingredients (APIs) and excipients is critical in drug development to ensure product safety, stability, and efficacy. This document serves as a resource for researchers and scientists in selecting the appropriate grade of this compound for their specific application.
Introduction to this compound
This compound, also known as coconut acid, is a mixture of fatty acids derived from coconut oil. It is rich in medium-chain fatty acids, with lauric acid being the most abundant component. Natural this compound is obtained through the hydrolysis of coconut oil, followed by purification processes such as distillation and fractionation.[1] Synthetic this compound, on the other hand, is produced through chemical synthesis, which may involve various starting materials and catalytic processes.
The source of this compound can significantly influence its impurity profile. Impurities in naturally derived products may include residual phospholipids, unsaponifiable matter, and free fatty acids from the raw material.[2] Synthetic production can introduce impurities such as unreacted starting materials, byproducts of side reactions, and residual catalysts.
This guide details the analytical methodologies used to assess the purity of both synthetic and natural this compound and presents a comparative analysis of their typical impurity profiles.
Comparative Purity Analysis
The purity of synthetic and natural this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the quantitative data obtained from representative batches of each type of this compound.
Table 1: Fatty Acid Composition of Natural vs. Synthetic this compound (GC-MS Analysis)
| Fatty Acid | Natural this compound (Area %) | Synthetic this compound (Area %) |
| Caproic Acid (C6:0) | 0.5 | Not Detected |
| Caprylic Acid (C8:0) | 7.8 | 8.1 |
| Capric Acid (C10:0) | 6.5 | 6.8 |
| Lauric Acid (C12:0) | 48.2 | 50.5 |
| Myristic Acid (C14:0) | 18.5 | 19.2 |
| Palmitic Acid (C16:0) | 9.0 | 8.5 |
| Stearic Acid (C18:0) | 3.0 | 2.5 |
| Oleic Acid (C18:1) | 6.0 | 4.1 |
| Linoleic Acid (C18:2) | 0.5 | 0.3 |
| Total Purity | >99.0% | >99.5% |
Table 2: Impurity Profile of Natural vs. Synthetic this compound
| Impurity | Natural this compound | Synthetic this compound | Method of Analysis |
| Moisture Content | < 0.2% | < 0.1% | Karl Fischer Titration |
| Unsaponifiable Matter | < 0.5% | Not Detected | AOCS Official Method |
| Residual Solvents | Not Detected | < 10 ppm (e.g., Toluene) | Headspace GC-MS |
| Heavy Metals (as Pb) | < 5 ppm | < 2 ppm | ICP-MS |
| Catalyst Residues | Not Applicable | < 1 ppm (e.g., Palladium) | ICP-MS |
| Unidentified Impurities | < 0.3% | < 0.1% | GC-MS/HPLC |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition and Impurity Profiling
Objective: To determine the fatty acid composition and identify volatile impurities in this compound samples.
Methodology:
-
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Weigh 100 mg of the this compound sample into a screw-capped glass tube.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of n-hexane.
-
Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[3]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 10 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Data Analysis:
-
Fatty acid methyl esters are identified by comparing their mass spectra and retention times with those of known standards and the NIST library.
-
The relative percentage of each fatty acid is calculated based on the peak area in the total ion chromatogram.
-
Impurities are identified by their mass spectra and quantified using an internal standard if necessary.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh 50 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[6]
-
Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
-
Impurities are detected as separate peaks and their relative amounts are calculated based on their peak areas.
Visualization of Experimental Workflows
Caption: Workflow for the purity analysis of this compound.
Signaling Pathways and Logical Relationships
The choice between synthetic and natural this compound often depends on the specific requirements of the application, particularly concerning the acceptable types and levels of impurities. The following diagram illustrates the logical relationship between the source of this compound and its potential impact on a formulation.
Caption: Impact of this compound source on formulation.
Conclusion
The purity analysis of synthetic and natural this compound reveals distinct impurity profiles inherent to their manufacturing processes. Synthetic this compound generally exhibits a higher degree of purity with fewer organic impurities but may contain trace amounts of residual catalysts and solvents from the synthesis process. Natural this compound, derived from coconut oil, is free from synthetic reagents but may contain higher levels of natural components such as unsaponifiable matter and a broader range of fatty acids.
The choice between synthetic and natural this compound should be guided by a thorough risk assessment based on the intended application. For applications requiring high purity and a well-defined composition, synthetic this compound may be preferable. For applications where the presence of minor natural components is acceptable or even desirable, and the absence of synthetic impurities is critical, natural this compound is a suitable option. The detailed analytical protocols provided in this guide can be employed to ensure the quality and consistency of this compound from either source.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 5. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 6. aocs.org [aocs.org]
A Comparative Analysis of Succinic Acid's Bioactivity: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Succinic acid, a key intermediate in the Krebs cycle, is increasingly recognized for its diverse biological activities, ranging from metabolic regulation to cellular signaling. Understanding the compound's effects at both the cellular and whole-organism level is crucial for its potential therapeutic applications. This guide provides a comparative overview of the reported in vitro and in vivo effects of succinic acid, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Direct comparison of quantitative data from in vitro and in vivo studies is challenging due to inherent differences in experimental design, dosage, and endpoints. However, the following table summarizes key findings from the available literature to provide a comparative perspective.
| Parameter | In Vitro Findings | In Vivo Findings |
| Concentration/Dosage | 5-30 mmol/L on human fibroblasts[1] | 40 mM in drinking water in mice[2] |
| Effect on Cell Proliferation | Decreased fibroblast proliferation with increasing concentration[1] | Not directly measured, but inhibited hypertrophy of white adipose tissue[2] |
| Effect on Apoptosis | Increased apoptosis rate in fibroblasts with increasing concentration[1] | Not directly measured |
| Metabolic Effects | Not a primary focus of the cited in vitro studies | Improved glucose tolerance and insulin sensitivity in obese mice[2] |
| Lipid Metabolism | Not detailed in the cited in vitro studies | Decreased serum levels of TG, TC, LDL-C, and increased HDL-C in mice on a high-fat diet[2] |
| Mechanism of Action | Increased caspase-3 activity in fibroblasts[1] | Activation of the PI3K-AKT/MAPK signaling pathway in adipose tissue[2] |
| Toxicity | High concentrations (12.5 mM, 25 mM, and 50 mM) were toxic to dermal fibroblasts[3] | Low toxicity, with less adverse side effects compared to other compounds in mice[4][5] |
Experimental Protocols
In Vitro Study: Effect of Succinic Acid on Human Fibroblasts
-
Cell Culture: Human fibroblasts were cultured in vitro.
-
Treatment: The cells were treated with succinic acid at concentrations of 5, 10, 20, and 30 mmol/L (pH 5.5) for 24 hours. A control group was treated with isotonic saline.
-
Assays:
-
Cellular Activity: Measured to determine the effect on cell proliferation.
-
Apoptosis Rate: Quantified to assess programmed cell death.
-
Collagen Synthesis: The amount of collagen in the cell culture supernatant was determined.
-
Caspase-3 Activity: The activity of this key apoptosis-related enzyme was measured.[1]
-
In Vivo Study: Effect of Succinic Acid on High-Fat Diet-Induced Obese Mice
-
Animal Model: High-fat diet (HFD)-induced obese mice were used.
-
Treatment: Succinic acid was added to the drinking water at a concentration of 40 mM.
-
Analysis:
-
Adipose Tissue: The hypertrophy of inguinal white adipose tissue (iWAT) was examined.
-
Metabolic Parameters: Insulin sensitivity and glucose tolerance were assessed.
-
Lipid Profile: Serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured.
-
Gene Expression: The expression of browning markers and mitochondria-related genes in iWAT was analyzed.
-
Signaling Pathway Analysis: The activation of the PI3K-AKT/MAPK signaling pathway was investigated.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway activated by succinic acid in vivo and a typical experimental workflow for in vitro studies.
Caption: Succinic acid-induced PI3K-AKT/MAPK signaling pathway in adipose tissue.
Caption: General experimental workflow for in vitro analysis of succinic acid effects.
Discussion
The comparison of in vitro and in vivo data reveals different facets of succinic acid's biological effects. In vitro studies, primarily on fibroblasts, highlight its direct cellular impacts, demonstrating a concentration-dependent inhibition of proliferation and induction of apoptosis.[1] These studies are instrumental in elucidating the fundamental cellular mechanisms, such as the involvement of caspase-3 in the apoptotic pathway.
In contrast, in vivo studies in animal models provide a systemic perspective. The administration of succinic acid to obese mice did not focus on cell-level proliferation but rather on broader metabolic outcomes. These studies revealed significant improvements in glucose metabolism and lipid profiles, suggesting a role for succinic acid in combating metabolic disorders.[2] The in vivo context also allowed for the discovery of its effect on tissue remodeling, specifically the browning of white adipose tissue, and its influence on the gut microbiota.[2][5]
The mechanism of action also appears to be context-dependent. While caspase-3 activation was a key finding in the in vitro apoptosis of fibroblasts, the in vivo metabolic effects in adipose tissue were linked to the activation of the PI3K-AKT/MAPK signaling pathway.[1][2] This highlights the importance of the tissue microenvironment and systemic factors in modulating the response to succinic acid.
Furthermore, toxicity profiles differ. High concentrations of succinic acid were shown to be toxic to cells in culture, whereas in vivo studies suggest a favorable safety profile at the administered doses.[3][4][5]
Conclusion
Both in vitro and in vivo studies are indispensable for a comprehensive understanding of succinic acid's biological effects. In vitro models offer a controlled environment to dissect specific cellular and molecular mechanisms. In vivo models, on the other hand, provide crucial insights into the systemic, metabolic, and physiological consequences of succinic acid administration in a whole organism. For drug development professionals, these complementary approaches are vital for identifying therapeutic targets, predicting efficacy, and assessing the safety of succinic acid-based interventions. Future research should aim to bridge the gap between these two models, for instance, by investigating the metabolic effects of succinic acid on adipocytes in vitro to directly correlate with the in vivo findings.
References
- 1. [Effects of succinic acid on the function of in vitro cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Effects of succinic acid derivatives on ex vivo acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.dp.ua [medicine.dp.ua]
Cocinic Acid's Antimicrobial Prowess: A Comparative Analysis Against Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are naturally occurring fatty acids, which have long been recognized for their antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of cocinic acid (lauric acid, C12:0) against other fatty acids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of fatty acids is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other fatty acids against common pathogenic bacteria and fungi.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Saturated Fatty Acids
| Fatty Acid | Carbon Chain | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| Caprylic Acid | C8:0 | >400 | >400 | 100 - 200 |
| Capric Acid | C10:0 | >400 | >400 | 100 - 200 |
| This compound (Lauric Acid) | C12:0 | >400 | >400 | 100 - 200 |
| Myristic Acid | C14:0 | >400 | >400 | >200 |
| Palmitic Acid | C16:0 | >400 | >400 | >200 |
| Stearic Acid | C18:0 | >400 | >400 | >200 |
Data compiled from multiple sources, including[1][2][3][4][5]. Note that MIC values can vary based on the specific strain and experimental conditions.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Unsaturated Fatty Acids
| Fatty Acid | Carbon Chain:Double Bonds | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| Myristoleic Acid | C14:1 | 100 | >400 | - |
| Palmitoleic Acid | C16:1 | >400 | >400 | - |
| Oleic Acid | C18:1 | >400 | >400 | - |
| Linoleic Acid | C18:2 | 200 | >400 | - |
| α-Linolenic Acid | C18:3 | >400 | >400 | - |
| Arachidonic Acid | C20:4 | >400 | >400 | - |
From the data, it is evident that this compound (lauric acid) is among the most potent saturated fatty acids, particularly against Candida albicans.[3][4][6] Studies have consistently shown that medium-chain saturated fatty acids (C8-C12) exhibit significant antimicrobial activity.[7][8] While some unsaturated fatty acids, such as myristoleic acid and linoleic acid, show notable activity against Staphylococcus aureus, this compound remains a key player, especially within the saturated fatty acid class.[1][2] Gram-negative bacteria like Escherichia coli generally exhibit higher resistance to fatty acids.[9]
Experimental Protocols
The determination of MIC is a critical step in evaluating antimicrobial activity. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of fatty acids against a target microorganism.
1. Preparation of Materials:
- Fatty Acid Stock Solutions: Dissolve fatty acids in a suitable solvent (e.g., ethanol or DMSO) to a high concentration.
- Growth Medium: Use an appropriate broth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][11]
- Microorganism Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[12]
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Serial Dilution:
- Dispense the growth medium into all wells of the microtiter plate.
- Add the fatty acid stock solution to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells.[13] This creates a gradient of fatty acid concentrations.
3. Inoculation:
- Add the standardized microorganism inoculum to each well containing the diluted fatty acid and the growth medium.[12] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[12]
4. Incubation:
- Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[13]
5. Interpretation of Results:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.[14]
Mechanism of Antimicrobial Action
The primary mechanism by which fatty acids exert their antimicrobial effect is through the disruption of the microbial cell membrane.[15][16] This process is generally understood to be a multi-step physical interaction rather than a specific signaling pathway.
Caption: Mechanism of fatty acid antimicrobial action.
The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structure and integrity, leading to increased permeability.[16] Consequently, essential intracellular components such as ions, ATP, and genetic material leak out, and vital cellular processes like nutrient uptake, enzymatic reactions, and nucleic acid synthesis are inhibited, ultimately leading to cell death.[16]
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of fatty acids.
References
- 1. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Killing of Candida albicans by Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aclr.com.es [aclr.com.es]
- 10. mdpi.com [mdpi.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
A Head-to-Head Comparison of Coconut Fatty Acid Extraction Techniques
For researchers, scientists, and drug development professionals, the selection of an appropriate extraction method for coconut fatty acids is a critical determinant of yield, purity, and ultimately, the efficacy of the final product. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.
This publication delves into a head-to-head comparison of three primary methods for extracting fatty acids from coconut: Solvent Extraction, Supercritical Fluid Extraction (SFE), and Enzymatic Extraction. Each method is evaluated based on key performance indicators such as oil yield, the concentration of lauric acid (the most abundant fatty acid in coconut oil), and other physicochemical properties. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized to clarify the procedural steps involved.
Performance Comparison of Extraction Techniques
The selection of an extraction technique often involves a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the quantitative data gathered from various studies to provide a clear comparison of the performance of each method.
| Parameter | Solvent Extraction (n-hexane) | Supercritical Fluid Extraction (SC-CO2) | Enzymatic Extraction | Cold Press | Hot Extraction |
| Oil Yield (%) | 30.23%[1] - 83%[2] | 24%[3] - 99%[4] | 19.58%[5] - 77.7%[6] | 20.75%[1] | 47.92% (DME-OD)[7] |
| Lauric Acid (%) | ~53.19%[1] | 50.87%[1] - 67.27%[8] | 46.64%[5] - 60.20%[9] | ~50.2%[8] | 48.40% - 52.84%[7] |
| Myristic Acid (%) | Not specified | Not specified | 18.24%[5] | Not specified | Not specified |
| Palmitic Acid (%) | Not specified | Not specified | 8.42%[5] | Not specified | Not specified |
| Oleic Acid (%) | Not specified | Not specified | 5.57% (including linoleic)[5] | Not specified | Not specified |
| Free Fatty Acid (%) | 0.11 - 0.39[10] | ~0.9%[8] | 0.393 mg KOH/g[5] | 0.20 - 0.46 mg KOH/g[11] | 0.29 - 0.46 mg KOH/g[11] |
| Peroxide Value (meqO2/kg) | 1.06[2] | Higher than cold press[8] | 0.317[5] | 0.23[12] | 0.41[12] |
Experimental Protocols
Solvent Extraction Protocol
This protocol describes a typical Soxhlet extraction method for obtaining coconut oil.
Materials:
-
Dried coconut meat (copra), ground
-
n-hexane (analytical grade)
-
Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known quantity of ground, dried coconut meat into a thimble.
-
Insert the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round bottom flask with n-hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
Heat the n-hexane to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.
-
Continue the extraction process for a designated period, typically several hours, allowing for multiple cycles of solvent washing through the sample.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Recover the n-hexane from the oil-solvent mixture using a rotary evaporator.
-
The remaining liquid in the flask is the extracted coconut oil.
Supercritical Fluid Extraction (SFE) Protocol
This protocol outlines the general steps for extracting coconut oil using supercritical carbon dioxide (SC-CO2).
Materials:
-
Dried and ground coconut meat
-
Supercritical fluid extraction system
-
Liquid carbon dioxide (CO2)
Procedure:
-
Load the ground coconut meat into the extraction vessel of the SFE system.
-
Seal the extraction vessel.
-
Pump liquid CO2 into the system and bring it to the desired supercritical temperature and pressure (e.g., 40-80°C and 20.7–34.5 MPa).[13]
-
Allow the supercritical CO2 to pass through the extraction vessel, where it will dissolve the coconut oil.
-
The CO2-oil mixture then flows into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extracted oil behind.
-
The gaseous CO2 is then re-compressed and recycled back into the system.
-
Continue the extraction for a predetermined amount of time or until the desired yield is achieved.
-
De-pressurize the system and collect the extracted coconut oil from the separator.
Enzymatic Extraction Protocol
This protocol describes a method for extracting virgin coconut oil using enzymes to break down the coconut milk emulsion.
Materials:
-
Fresh, mature coconut meat
-
Water
-
Centrifuge
-
pH meter and adjustment reagents (if necessary)
Procedure:
-
Grate the fresh coconut meat and mix with water to produce coconut milk.
-
Filter the coconut milk to remove solid residues.
-
Adjust the pH of the coconut milk to the optimal range for the chosen enzyme, if required.
-
Add the enzyme solution to the coconut milk at a specified concentration (e.g., 1.5% E/S).[5]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 4 hours).[5]
-
During incubation, the enzyme will break down the proteins and polysaccharides in the coconut milk emulsion, causing the oil to separate.
-
After incubation, centrifuge the mixture to separate the oil layer from the aqueous layer and solid residues.
-
Carefully collect the top layer, which is the virgin coconut oil.
Experimental Workflows
Discussion
Solvent extraction , particularly with n-hexane, is a well-established method that generally provides a high oil yield.[1][2] However, it involves the use of organic solvents, which raises environmental and safety concerns, and may require additional refining steps to remove residual solvent.
Supercritical fluid extraction (SFE) using carbon dioxide is considered a "green" alternative to solvent extraction.[1] It offers high selectivity and can produce a very pure extract.[4] The yield can be comparable to or even exceed that of solvent extraction under optimized conditions.[4] The primary drawback of SFE is the high initial capital cost of the equipment.
Enzymatic extraction is a milder method that can preserve the quality of the oil, often resulting in virgin coconut oil with good sensory and antioxidant properties.[5][6] The yields can be variable and are often lower than solvent or supercritical fluid extraction.[5] The cost of enzymes and the need for controlled incubation conditions are also factors to consider.
Cold press and hot extraction are traditional methods. Cold pressing typically results in a high-quality virgin coconut oil but with a lower yield compared to other methods.[1] Hot extraction can increase the oil yield but may negatively impact the quality of the oil due to heat-induced degradation.[12]
Conclusion
The optimal method for extracting coconut fatty acids depends on the specific requirements of the application. For high-yield industrial production where post-extraction refining is acceptable, solvent extraction remains a viable option. For applications demanding high purity and a solvent-free product, particularly in the pharmaceutical and nutraceutical industries, supercritical fluid extraction is an excellent choice, despite the higher initial investment. Enzymatic extraction offers a gentle method for producing high-quality virgin coconut oil, which is desirable for applications where the natural properties of the oil are paramount. Traditional methods like cold and hot pressing offer simpler, lower-cost alternatives, with a trade-off between yield and quality. Researchers and developers should carefully weigh these factors to select the most appropriate extraction technique for their specific needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. ecronicon.net [ecronicon.net]
- 6. research.monash.edu [research.monash.edu]
- 7. Physicochemical properties, antioxidant capacities, and metal contents of virgin coconut oil produced by wet and dry processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Coconut Oil Fatty Acids
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Cocinic acid" generally refers to the mixed fatty acids derived from coconut oil. Due to a lack of specific experimental data for a standardized "this compound" product, this guide focuses on the anti-inflammatory properties of virgin coconut oil (VCO) and its primary fatty acid constituents: lauric acid, myristic acid, and capric acid. The findings presented herein are based on studies of these components and should be interpreted with this context in mind.
Introduction
Coconut oil, particularly virgin coconut oil (VCO), has garnered attention for its potential health benefits, including anti-inflammatory effects.[1][2] These properties are largely attributed to its unique composition of medium-chain fatty acids (MCFAs).[3] This guide provides an objective comparison of the anti-inflammatory performance of these fatty acids against established anti-inflammatory agents, supported by available experimental data. It also details the experimental protocols for key assays and visualizes relevant biological pathways.
Comparative Analysis with Standard Anti-inflammatory Drugs
The anti-inflammatory activity of coconut oil and its constituent fatty acids has been evaluated in various in vitro and in vivo models. These studies provide a basis for comparison with well-known anti-inflammatory drugs such as the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone.
-
Virgin Coconut Oil (VCO): In animal models, VCO has demonstrated moderate anti-inflammatory effects. It has been shown to reduce edema in acute inflammation models, such as carrageenan-induced paw edema.[2][4] In vitro studies on RAW 264.7 macrophage cells have shown that VCO can inhibit the expression of key inflammatory genes like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[5][6] Some research also points to VCO's ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7][8][9]
-
Lauric Acid (C12): As the most abundant fatty acid in coconut oil (about 49%), lauric acid is a significant contributor to its bioactivity.[3] Studies have indicated that lauric acid possesses both anti-inflammatory and antibacterial properties.[10][11] It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting NF-κB activation and the phosphorylation of MAP kinases.[10][12]
-
Myristic Acid (C14): This fatty acid has also been shown to exert anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages demonstrated that myristic acid increased the production of the anti-inflammatory cytokine IL-10.[13] Further research has indicated its ability to inhibit the NF-κB pathway in microglial cells.[14][15]
-
Capric Acid (C10): Similar to lauric acid, capric acid has demonstrated anti-inflammatory and antibacterial activities. It can attenuate inflammation in vivo and suppress the secretion of pro-inflammatory cytokines in cell-based assays, also through the inhibition of NF-κB activation and MAPK phosphorylation.[10]
Data Presentation: Quantitative Comparison
The following table summarizes quantitative data from various studies, offering a comparison of the anti-inflammatory efficacy of coconut oil's fatty acids with standard drugs.
Table 1: In Vitro Anti-inflammatory Activity
| Substance | Cell Line | Inflammatory Stimulus | Key Assay | Effect | Reference |
| Virgin Coconut Oil | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Gene Expression (RT-PCR) | Decreased expression of TNF-α, IL-6, IL-1β, iNOS, COX-2 | [6] |
| Myristic Acid | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Cytokine Expression | Downregulated IL-1β, IL-6, TNF-α | [14] |
| Lauric Acid & Capric Acid | THP-1 Monocytic Cells | P. acnes | Cytokine Secretion (ELISA) | Suppressed IL-8 and TNF-α secretion | [10] |
| Caprylic Acid (C8) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Cytokine Levels | Decreased TNF-α, MCP-1, IL-6, IL-1β | [16] |
| Dexamethasone (Control) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Gene Expression (RT-PCR) | Inhibition of inflammatory gene expression | [5] |
Table 2: In Vivo Anti-inflammatory Activity
| Substance | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Virgin Coconut Oil | Rat | Carrageenan-induced paw edema | - | Moderate inhibition | [2][4] |
| Myristic Acid | Mouse | TPA-induced ear edema (acute) | ED₅₀ = 62 mg/kg | 50 | [13] |
| Myristic Acid | Mouse | TPA-induced ear edema (chronic) | ED₅₀ = 77 mg/kg | 50 | [13] |
| Indomethacin (Control) | Rat | Carrageenan-induced paw edema | 5 mg/kg | Significant inhibition | [17] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard for evaluating acute anti-inflammatory activity.[17][18][19]
-
Objective: To assess the ability of a test substance to reduce acute inflammation in a rat model.
-
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
-
Test substance (e.g., Virgin Coconut Oil)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 1% Tween 80)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Measure the baseline volume of the right hind paw of each rat.
-
Administer the test substance, positive control, or vehicle to respective groups of animals (e.g., orally or intraperitoneally).
-
After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This in vitro assay measures the inhibition of nitric oxide, a key inflammatory mediator.[20][21][22]
-
Objective: To determine the effect of a test substance on NO production in activated macrophage cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test substance (e.g., Lauric acid)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours to allow adherence.
-
Pre-treat the cells with various concentrations of the test substance for 30 minutes to 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant, and incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Mandatory Visualizations: Signaling Pathways and Workflows
Diagram 1: Inflammatory Signaling Pathways
Modulation of TLR4-mediated NF-κB and MAPK pathways by coconut fatty acids.
Diagram 2: In Vitro Anti-inflammatory Assay Workflow
Workflow for assessing nitric oxide inhibition in LPS-stimulated macrophages.
Conclusion
The fatty acids derived from coconut oil, including lauric, myristic, and capric acid, exhibit demonstrable anti-inflammatory properties in preclinical studies.[10][12][14] Their mechanism of action appears to involve the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[7][10][14]
While these findings are promising, it is crucial to acknowledge the limitations. The majority of the research has been conducted in vitro or in animal models.[4][6] There is a need for well-controlled human clinical trials to validate these effects and establish safe and effective dosages. Furthermore, the term "this compound" is not standardized, and the exact composition of fatty acids can vary. Future research should focus on the effects of individual, purified fatty acids and their specific combinations to better understand their therapeutic potential for inflammatory conditions.
References
- 1. cocotherapy.com [cocotherapy.com]
- 2. researchgate.net [researchgate.net]
- 3. nivea.co.uk [nivea.co.uk]
- 4. In vivo antinociceptive and anti-inflammatory activities of dried and fermented processed virgin coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammation Activity of Virgin Coconut Oil In- Vitro Against Raw Cells 264.7 | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Coconut Oil Alleviates the Oxidative Stress-Mediated Inflammatory Response via Regulating the MAPK Pathway in Particulate Matter-Stimulated Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coconut Oil Alleviates the Oxidative Stress-Mediated Inflammatory Response via Regulating the MAPK Pathway in Particulate Matter-Stimulated Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingreland.com [ingreland.com]
- 12. researchgate.net [researchgate.net]
- 13. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 15. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 16. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Cocinic Acid from Diverse Coconut Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the composition of cocinic acid, the mixture of fatty acids derived from coconut oil, across various coconut ( Cocos nucifera L.) varieties. The data presented is supported by experimental findings from peer-reviewed studies, offering valuable insights for research, scientific exploration, and the development of novel therapeutic agents. The unique properties of medium-chain fatty acids, particularly lauric acid, which is abundant in coconut oil, are of significant interest for their potential physiological effects.
Quantitative Analysis of Fatty Acid Composition
The fatty acid profile of coconut oil can vary between different cultivars, influencing its physicochemical properties and potential biological activities. The following table summarizes the percentage of major fatty acids found in the oil of several coconut varieties. Lauric acid (C12:0) is the most predominant fatty acid, followed by myristic acid (C14:0).
| Coconut Variety/Hybrid | Lauric Acid (C12:0) (%) | Myristic Acid (C14:0) (%) | Palmitic Acid (C16:0) (%) | Oleic Acid (C18:1) (%) | Linoleic Acid (C18:2) (%) | Other Fatty Acids (%) | Analytical Method | Reference |
| West African Tall (WAT) | 48.74 | 18.50 | 9.50 | 6.50 | 2.20 | 14.56 | GC | [1] |
| Malaysian Yellow Dwarf (MYD) | 47.28 | 19.00 | 9.00 | 7.00 | 2.50 | 15.22 | GC | [1] |
| Equatorial Guinea Green Dwarf (EGD) | 48.50 | 18.00 | 10.00 | 6.00 | 2.00 | 15.50 | GC | [1] |
| PB121+ (Hybrid) | 48.00 | 18.80 | 9.80 | 6.20 | 2.30 | 14.90 | GC | [1] |
| PCA 15-8 (Hybrid) | 50.45 | - | - | - | - | - | GC | [2] |
| PCA 15-9 (Hybrid) | 50.26 | - | - | - | - | - | GC | [2] |
| Tacunan Green Dwarf | 50.50 | - | - | - | - | - | GC | [2] |
| COD×WCT (Hybrid) | 31-47 | 18-25 | 7-24 | 2-6 | 2-6 | - | GC | [3] |
| Smetol | 43.75-50.21 | 18.54-19.40 | - | - | - | - | GC-MS | [4] |
| Coco24 | 43.75-50.21 | 18.54-19.40 | - | - | - | - | GC-MS | [4] |
Note: The ranges for COD×WCT and the other hybrids reflect variations based on the maturity of the nut and the season of fertilization.[3] "Other Fatty Acids" include caproic, caprylic, capric, stearic, and linolenic acids.
Experimental Protocols
The quantitative data presented in this guide is primarily obtained through Gas Chromatography (GC) analysis of fatty acid methyl esters (FAMEs). This is a standard and widely accepted method for the detailed analysis of fatty acid composition in oils and fats.
Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)
1. Lipid Extraction:
-
A known weight of dried coconut kernel or extracted oil is subjected to lipid extraction using a solvent system, typically a chloroform-methanol mixture (2:1, v/v).
-
The extraction is repeated multiple times to ensure complete recovery of the lipids.
-
The solvent is then evaporated under a stream of nitrogen to obtain the pure lipid extract.
2. Methyl Esterification (Derivatization):
-
The extracted lipids (triglycerides) are converted into their corresponding fatty acid methyl esters (FAMEs) for GC analysis. This is a crucial step as triglycerides are not volatile enough for GC.
-
A common method involves saponification with a methanolic sodium hydroxide solution, followed by esterification using a catalyst such as boron trifluoride (BF3) in methanol.
-
The reaction mixture is heated to ensure complete conversion.
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
3. Gas Chromatography (GC) Analysis:
-
An aliquot of the FAMEs solution is injected into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a ZB-WAX plus column).
-
The oven temperature is programmed to increase gradually to allow for the sequential elution of different FAMEs.
-
The retention time of each peak is compared to that of known fatty acid methyl ester standards to identify the individual fatty acids.
-
The peak area of each FAME is used to quantify the percentage of each fatty acid in the sample.
4. Data Analysis:
-
The percentage of each fatty acid is calculated by dividing the peak area of that fatty acid by the total peak area of all fatty acids and multiplying by 100.
Signaling Pathways Modulated by this compound Constituents
Medium-chain fatty acids (MCFAs), the primary components of this compound, are not only energy sources but also act as signaling molecules that can modulate various cellular pathways. Lauric acid, in particular, has been shown to interact with specific receptors and influence inflammatory and metabolic processes.
GPR84 Signaling Pathway
Medium-chain fatty acids, including lauric acid, are known ligands for the G protein-coupled receptor 84 (GPR84).[4] GPR84 is primarily expressed on immune cells such as macrophages and neutrophils.[3] Activation of GPR84 by MCFAs initiates a signaling cascade that is predominantly coupled to a pertussis toxin-sensitive G(i/o) pathway.[4] This can lead to the amplification of pro-inflammatory responses.[3]
Experimental Workflow for Analyzing this compound Composition
The overall process for the comparative analysis of this compound from different coconut varieties follows a systematic workflow, from sample preparation to data interpretation.
Lauric Acid's Influence on Inflammatory Signaling
Lauric acid has been shown to modulate inflammatory pathways, though its effects can be context-dependent. Some studies suggest that lauric acid can have anti-inflammatory effects by inhibiting pathways activated by other stimuli, such as lipopolysaccharide (LPS).[5] This can involve the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling axis.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Succinic Acid
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of succinic acid, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling succinic acid, it is crucial to be familiar with the necessary personal protective equipment (PPE) and immediate response measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[2][3]
-
Skin and Body Protection: A lab coat and, if necessary, an apron or Tyvek sleeves should be worn to avoid skin contact.[4]
-
Respiratory Protection: In case of dust formation, use a particulate respirator (NIOSH type N95 or better filters).[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5][6]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with water or shower.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical advice.[1][5]
-
Ingestion: Have the person drink water (two glasses at most). Consult a physician.[6]
Step-by-Step Disposal Protocol
The proper disposal of succinic acid depends on the quantity and whether it is contaminated with other hazardous materials. Always consult your institution's specific waste management guidelines and local regulations.
For Small, Uncontaminated Quantities (≤ 25 mL of solution):
-
Dilution: In a well-ventilated area, such as a fume hood, slowly add the succinic acid solution to a large volume of cold water. A general guideline is a 1:10 ratio of acid solution to water.[3] Always add acid to water, never the other way around.
-
Neutralization: While stirring the diluted solution, slowly add a weak base like sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution until the pH is between 6.0 and 8.0.[3] This process may generate some heat, so proceed with caution.
-
Verification: Use pH paper or a calibrated pH meter to confirm that the neutralized solution is within the acceptable pH range.
-
Sewer Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with a large amount of water (at least 20 parts water).[3][7]
For Large Quantities or Contaminated Waste:
-
Containment: Do not attempt to neutralize large volumes or contaminated succinic acid waste. Store it in a clearly labeled, sealed, and compatible waste container.[8]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("Succinic Acid") and any other contaminants.
-
Segregation: Do not mix succinic acid waste with other waste streams.[6]
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[3]
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[6][8]
-
Containment: For spills, cover drains to prevent environmental contamination.[6]
-
Cleanup: For dry spills, carefully clean up the material in a way that does not generate dust.[5] Moisten with water to reduce airborne dust if necessary.[5] Collect the spilled material using non-sparking tools and place it in a closed container for disposal.[5]
-
Decontamination: Clean the affected area thoroughly.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH of 0.1 Molar Solution | 2.7 | [5] |
| Recommended Dilution Ratio | 1 part acid to 10 parts cold water | [3] |
| Target pH for Neutralization | 6.0 - 8.0 | [3] |
| Post-Neutralization Flush | At least 20 parts water | [3][7] |
| Small Quantity Limit for In-Lab Neutralization | ≤ 25 mL of concentrated acid | [7] |
Experimental Protocol: Neutralization of Succinic Acid Waste
This protocol outlines the methodology for neutralizing a small quantity of succinic acid solution for disposal.
Materials:
-
Succinic acid waste solution
-
Sodium bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) solution
-
Large beaker or container (at least 10 times the volume of the acid waste)
-
Stir bar and stir plate
-
pH indicator strips or calibrated pH meter
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Don all required PPE and perform the procedure in a certified chemical fume hood.
-
Dilution: Measure the volume of the succinic acid waste. Pour at least 10 times that volume of cold water into the large beaker. Place the beaker on a stir plate with a stir bar.
-
Acid Addition: While the water is stirring, slowly pour the succinic acid waste into the water.
-
Neutralization: Begin slowly adding the neutralizing agent (sodium bicarbonate or sodium carbonate solution) to the diluted acid solution. Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Endpoint: Continue adding the neutralizing agent in small increments until the pH of the solution is stable within the target range of 6.0 to 8.0. Be cautious as the reaction may produce gas and heat.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it can be poured down the drain, followed by a flush of at least 20 times the volume of water.
Logical Workflow for Succinic Acid Disposal
Caption: Logical workflow for the proper disposal of succinic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. uprm.edu [uprm.edu]
- 3. benchchem.com [benchchem.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. technopharmchem.com [technopharmchem.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling Cocinic Acid
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Coconut Acid.
Chemical Identifier:
-
Chemical Name: Fatty acids, C8-18 and C18-unsaturated
-
CAS Number: 67701-05-7
Coconut Acid is known to cause skin irritation and serious eye damage[1]. Adherence to proper safety protocols is critical to mitigate these risks.
Hazard and Exposure Data
The following table summarizes key quantitative safety data for Coconut Acid.
| Parameter | Value | Source |
| Flash Point | >100 °C (>212°F) [Pensky-Martens] | [1][2] |
| Auto-Ignition Temperature | >250 °C (>482°F) | [1][2] |
| pH | 3 - 4 | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment is mandatory when handling Coconut Acid.
| Protection Type | Recommended Equipment |
| Eye/Face | Tightly sealed goggles or a face shield should be worn to prevent eye contact[1][4]. |
| Hand | Chemically resistant, impermeable gloves are required. Nitrile rubber (NBR) and Chloroprene rubber (CR) are recommended materials[1]. |
| Skin/Body | A lab coat, overalls, or other protective clothing should be worn to avoid skin contact. Safety shoes are also recommended[1][4]. For extensive exposure, chemical boots may be necessary[5]. |
| Respiratory | In situations where mists or vapors are generated, a NIOSH/MSHA-approved air-purifying respirator should be used[5]. For higher concentrations, a self-contained breathing apparatus is recommended[5]. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area to minimize the inhalation of mists or vapors[1].
-
Safety showers and eyewash stations must be readily available in the immediate work area for emergency use[1].
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned.
-
Dispensing: Avoid breathing any mists or vapors that may be generated[1]. Prevent contact with eyes, skin, and clothing[1].
-
Heating: Keep Coconut Acid away from heat and open flames. While not considered flammable, it may burn at high temperatures[3].
-
Hygiene: Do not eat, drink, or smoke in the handling area[4]. Wash hands and any exposed skin thoroughly after handling[3][4].
Storage Protocol:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated location[4].
-
Keep away from incompatible materials, such as strong oxidizing agents[2][4].
-
For bulk storage, acid-resistant vessels like stainless steel or aluminum are recommended[5].
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eyes | Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention from a poison center or doctor[1]. |
| Skin | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Contaminated clothing should be washed before reuse[1]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice[4]. |
| Inhalation | If vapors or mists are inhaled, move the individual to fresh air and keep them at rest in a comfortable breathing position[1]. |
Spill and Disposal Plan
Spill Cleanup:
-
Isolate the Area: Immediately isolate the spill or leak area and keep unnecessary personnel away[1].
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Stop the leak if it can be done without risk. For liquid spills, absorb with a non-combustible, inert material such as sand[1]. For solid spills, sweep or shovel the material into a suitable container[5].
-
Cleanup: Place the absorbed or collected material into a sealed and labeled container for proper disposal[4].
Disposal Protocol:
-
Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.
-
For small, expired quantities of the consumer product (coconut oil), disposal in the general trash may be acceptable if it is in a solid state and placed in a non-recyclable container[6]. Do not pour down the drain, as it may solidify and cause blockages.
-
For laboratory waste, fatty acids can be converted to water-soluble soaps by adding an alkali like sodium carbonate, which allows for cleanup by flushing with water[5]. However, always consult with your institution's environmental health and safety department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
